molecular formula C30H24O10 B10822020 Elsinochrome A

Elsinochrome A

Cat. No.: B10822020
M. Wt: 544.5 g/mol
InChI Key: SVDUCZIGPIYIHQ-HOTGVXAUSA-N
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Description

Elsinochrome A is a useful research compound. Its molecular formula is C30H24O10 and its molecular weight is 544.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H24O10

Molecular Weight

544.5 g/mol

IUPAC Name

(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione

InChI

InChI=1S/C30H24O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-8,15-16,35-36H,1-6H3/t15-,16-/m0/s1

InChI Key

SVDUCZIGPIYIHQ-HOTGVXAUSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C

Canonical SMILES

CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C

Origin of Product

United States

Foundational & Exploratory

Elsinochrome A: A Technical Guide to its Discovery, Isolation, and Characterization from Elsinoë Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome A, a polyketide-derived perylenequinone, is a secondary metabolite produced by various fungal species of the genus Elsinoë. These fungi are notable plant pathogens, causing diseases such as citrus scab. The red-orange pigment of this compound is associated with the virulence of these pathogens. Its photodynamic properties, where it generates reactive oxygen species upon light exposure, make it a molecule of interest for potential applications in photodynamic therapy and as a photosensitizer. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biosynthesis of this compound, with a focus on detailed experimental protocols and quantitative data for researchers in mycology, natural product chemistry, and drug development.

Discovery and Biological Significance

Elsinochromes were first isolated and chemically characterized in 1957 from cultures of Elsinoë randii.[1] These pigments are non-host-selective phytotoxins, meaning they are toxic to a broad range of plants, not just the host species of the fungus.[1][2] The toxicity of this compound is light-dependent; upon illumination, it generates reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, which cause cellular damage.[1][2][3] This photodynamic activity is crucial for the pathogenicity of Elsinoë species, as it is required for the formation of necrotic lesions on host plants.[1] this compound has a high singlet-oxygen quantum yield of 0.98, making it a potent photosensitizer.[1][4]

Experimental Protocols

Fungal Culture and this compound Production

Elsinoë fawcettii, a common producer of this compound, can be cultured on various media to induce pigment production. Potato Dextrose Agar (PDA) is a commonly used solid medium. For liquid cultures, Potato Dextrose Broth (PDB) can be utilized.

Protocol for Fungal Culture:

  • Prepare PDA or PDB according to the manufacturer's instructions.

  • Inoculate the medium with a pure culture of Elsinoë fawcettii.

  • Incubate the cultures at 25-28°C.

  • Crucially, expose the cultures to constant fluorescent light to stimulate this compound biosynthesis. Production is significantly reduced in darkness.[5]

  • Incubate for 15-30 days. The mycelium will develop a characteristic red-orange pigmentation as this compound accumulates.

Extraction of this compound

This compound is an intracellular pigment and needs to be extracted from the fungal mycelium.

Protocol for Extraction:

  • Harvest the fungal mycelium from the solid or liquid culture. For solid cultures, the mycelial mat can be scraped off the agar surface. For liquid cultures, the mycelium can be collected by filtration.

  • Dry the mycelium to remove excess water.

  • Grind the dried mycelium into a fine powder to increase the surface area for extraction.

  • Suspend the powdered mycelium in acetone or ethyl acetate.[1][4] A common ratio is 1 gram of dried mycelium to 10-20 mL of solvent.

  • Stir or sonicate the suspension for 1-2 hours at room temperature.

  • Separate the solvent from the mycelial debris by filtration or centrifugation.

  • Repeat the extraction process with fresh solvent to ensure complete recovery of the pigment.

  • Combine the solvent extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.

Purification of this compound

The crude extract contains a mixture of Elsinochromes (A, B, and C) and other metabolites. Chromatographic techniques are employed for purification.

TLC is a useful method for the separation and qualitative analysis of Elsinochromes.

Protocol for TLC:

  • Prepare a TLC plate coated with silica gel.

  • Dissolve a small amount of the crude extract in a minimal volume of acetone or chloroform.

  • Spot the dissolved extract onto the baseline of the TLC plate.

  • Develop the plate in a chromatography chamber containing a solvent system of chloroform:ethyl acetate (1:1, v/v) .[4]

  • After the solvent front has reached a sufficient height, remove the plate and allow it to dry.

  • The separated Elsinochromes will appear as distinct red-orange spots. This compound can be identified by its specific Rf value under these conditions.

HPLC is a high-resolution technique for the purification and quantification of this compound.

Protocol for HPLC:

  • Column: A reverse-phase C18 column (e.g., Agilent HC-C18 or YMC-Triart C18) is typically used.

  • Mobile Phase: An isocratic mobile phase of acetonitrile:water (65:35 or 70:30, v/v) is effective.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

  • Detection: this compound can be detected by its absorbance at 460 nm or 465 nm .

  • Injection Volume: 10-20 µL of the filtered crude extract solution.

By collecting the fraction corresponding to the retention time of this compound, a pure sample can be obtained.

Data Presentation

Quantitative Data on this compound Production

The production of this compound is influenced by various environmental and nutritional factors.

FactorCondition for Enhanced ProductionCondition for Reduced ProductionReference(s)
Light Constant fluorescent lightDarkness or light/dark cycles[5]
pH Alkaline conditionsAcidic conditions[5]
Carbon Source High concentrations of sucrose (e.g., 60 g/L)---[5]
Nitrogen Source Limiting nitrogen conditionsAmmonium[5]
Metal Ions Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺Ca²⁺, Co²⁺, Li⁺[5]
Antioxidants Ascorbate, chlorogenic acid, catechin, gallic acidCysteine, glutathione, α-tocopherol[5]
Yield in Liquid Culture 9-74 mg/L---
Spectroscopic Data for this compound Characterization

The structure of this compound has been elucidated using various spectroscopic techniques.

TechniqueDataReference(s)
UV-Visible Spectroscopy Major absorbance peaks at 460, 530, and 570 nm (in acetone)[6]
¹H NMR (DMSO-d₆) δ 15.11 (s, 2H), 7.63 (s, 2H), 4.90 (q, J = 6.8 Hz, 2H), 4.10 (s, 6H), 2.92 (s, 6H), 1.63 (d, J = 6.8 Hz, 6H)[7]
¹³C NMR (DMSO-d₆) δ 185.3, 180.1, 161.4, 158.8, 140.2, 137.9, 128.5, 124.9, 118.6, 110.1, 107.9, 69.8, 62.3, 24.9, 21.6[7]
High-Resolution Mass Spectrometry (HRMS) Observed [M+H]⁺ at m/z 545.1814 (calculated for C₃₀H₂₅O₁₀⁺)[7]

Mandatory Visualizations

Experimental Workflow for this compound Isolation and Purification

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Culture Inoculation of Elsinoë fawcettii on PDA or in PDB Incubation Incubation at 25-28°C under constant light Culture->Incubation Harvest Harvest and Dry Mycelium Incubation->Harvest Grind Grind Mycelium Harvest->Grind Extract Solvent Extraction (Acetone or Ethyl Acetate) Grind->Extract Evaporate Evaporation of Solvent Extract->Evaporate TLC TLC Analysis (Chloroform:Ethyl Acetate 1:1) Evaporate->TLC Crude Extract HPLC Preparative HPLC (C18, Acetonitrile:Water) TLC->HPLC UVVis UV-Vis Spectroscopy HPLC->UVVis NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry (HRMS) HPLC->MS

Caption: Workflow for the isolation and characterization of this compound.

Genetic Regulatory Network of this compound Biosynthesis

regulatory_network cluster_input Environmental Signals cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis Genes cluster_output Product Light Light EfSTE12 EfSTE12 (Transcription Factor) Light->EfSTE12 TSF1 TSF1 (Transcription Factor) Light->TSF1 Nutrients Nutrient Limitation (e.g., Nitrogen) Nutrients->EfSTE12 Nutrients->TSF1 pH Alkaline pH pH->EfSTE12 pH->TSF1 EfPKS1 EfPKS1 (Polyketide Synthase) EfSTE12->EfPKS1 Activates TSF1->EfPKS1 Activates Other_Genes Other Biosynthetic Genes (RDT1, PRF1, etc.) TSF1->Other_Genes Activates ElsinochromeA This compound EfPKS1->ElsinochromeA Other_Genes->ElsinochromeA

Caption: Genetic regulation of this compound biosynthesis in E. fawcettii.

Conclusion

This compound is a fascinating natural product with significant biological activity. Its role in fungal pathogenesis and its potent photodynamic properties make it a subject of ongoing research. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the chemistry, biology, and potential applications of this remarkable molecule. For researchers in drug development, the high singlet-oxygen quantum yield of this compound suggests its potential as a lead compound for the development of new photodynamic therapies. Further studies into its mechanism of action and potential for targeted delivery are warranted.

References

The Biosynthetic Pathway of Elsinochrome A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Elsinochrome A is a perylenequinone phytotoxin produced by several fungal species of the genus Elsinoë and other phytopathogenic fungi.[1][2] These pigments are known for their photosensitizing properties, generating reactive oxygen species upon light exposure, which contributes to their virulence in host plants.[3][4] The biosynthesis of this compound proceeds through a complex polyketide pathway, encoded by a dedicated gene cluster. This guide provides an in-depth overview of the biosynthetic pathway, including the key enzymes, genetic regulation, and experimental methodologies used to elucidate this process.

Core Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a set of genes organized in a cluster, often referred to as the 'elc' cluster.[5][6] This pathway begins with the synthesis of a polyketide backbone by a type I non-reducing polyketide synthase (PKS) and involves a series of enzymatic modifications, including oxidation, methylation, and dimerization, to form the characteristic hexacyclic dihydrobenzo(ghi)perylenequinone core of this compound.[5][7]

The key steps in the biosynthetic pathway are as follows:

  • Polyketide Synthesis: The pathway is initiated by a non-reducing polyketide synthase, ElcA (also referred to as EfETB1 in Elsinoë fawcettii), which catalyzes the iterative condensation of acetate and malonate units to produce the common aromatic polyketide precursor, nor-toralactone.[5][6][8]

  • Formation of Naphthol Intermediates: Following the synthesis of nor-toralactone, a series of enzymatic reactions, including methylation and an oxidative ring cleavage followed by decarboxylation, are catalyzed by the bifunctional enzyme ElcB (homologous to CTB3).[5] This leads to the formation of a highly reactive naphthoquinone intermediate which is subsequently reduced to a naphthol monomer.[5]

  • Dimerization to the Perylenequinone Core: Two molecules of the naphthol intermediate undergo a double oxidative coupling to form the pentacyclic perylenequinone core.[5][7] This crucial step is catalyzed by the synergistic action of two distinct oxidases: a berberine bridge enzyme-like oxidase (BBEO), ElcE, and a laccase-like multicopper oxidase (LMCO), ElcG.[5][7] Studies have shown that a cognate pairing of these two enzyme classes is essential for the successful formation of the perylenequinone structure, suggesting a potential protein-protein interaction.[5]

  • Final Hexacyclic Ring Formation: The final step in the biosynthesis of this compound involves an oxidative enolate coupling of a perylenequinone intermediate. This reaction is catalyzed by a flavin-dependent monooxygenase, ElcH, to form the characteristic hexacyclic dihydrobenzo(ghi)perylenequinone structure of this compound.[5][7] In the absence of ElcH, the perylenequinone intermediate can undergo an intramolecular aldol reaction to form other related compounds like hypocrellin.[5][7]

Regulation of Biosynthesis

The production of this compound is known to be regulated by environmental factors, most notably light.[3][9] The expression of the elc gene cluster is significantly upregulated in the presence of light, leading to increased toxin production.[3][10][11] This light-dependent regulation involves photoreceptor genes and global regulatory factors.[3] For instance, in Elsinoë arachidis, the expression of the photoreceptor gene WC-1 and global regulators like LaeA and VeA are influenced by light, which in turn affects the expression of the Elsinochrome biosynthetic genes.[3]

Quantitative Data

Quantitative data on the biosynthesis of this compound is crucial for understanding the efficiency of the pathway and for potential bioengineering applications. The following table summarizes available quantitative information from the literature.

ParameterOrganismConditionValueReference
Elsinochrome C YieldElsinoë arachidisWhite light exposure for 28 days33.22 nmol/plug[3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Key experimental methodologies are detailed below.

Heterologous Expression in Aspergillus nidulans

A powerful technique to characterize the function of the elc gene cluster has been its heterologous expression in a host organism with a well-established genetic system and low endogenous secondary metabolite background, such as Aspergillus nidulans.

  • Vector Construction: The entire elc gene cluster (approximately 27 kbp) is cloned into a yeast-fungal artificial chromosome (YFAC) vector.[6] This vector contains elements for replication in both Saccharomyces cerevisiae (for cloning and manipulation) and Aspergillus nidulans (for expression).[6]

  • Promoter Replacement: To control the expression of the gene cluster, the native promoter of the pathway-specific transcription factor gene, elcR, is replaced with an inducible promoter, such as the alcohol-inducible alcA promoter from A. nidulans.[6]

  • Transformation: The resulting YFAC construct is transformed into a suitable A. nidulans host strain.

  • Induction and Analysis: The transformed fungal culture is grown under inducing conditions (e.g., in the presence of an alcohol for the alcA promoter). The produced metabolites are then extracted from the mycelium and analyzed by Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MS) to identify this compound and its intermediates.[5][6]

Gene Disruption using CRISPR-Cas9

To determine the function of individual genes within the elc cluster, targeted gene disruption is performed using the CRISPR-Cas9 system.

  • Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target specific locations within the gene of interest (e.g., elcE or elcG).

  • Cas9 and sgRNA Expression: The Cas9 nuclease and the designed sgRNA are co-expressed in the host organism containing the elc gene cluster. This can be achieved by transforming the host with plasmids encoding Cas9 and the sgRNA.

  • Mutation Induction: The Cas9-sgRNA complex creates a double-strand break at the target site. The cell's natural DNA repair mechanisms (often non-homologous end joining) can introduce mutations (insertions or deletions) that disrupt the gene's function.

  • Phenotype Analysis: The resulting mutants are analyzed for their ability to produce this compound and for the accumulation of any biosynthetic intermediates using LC-DAD-MS. The absence of the final product and the potential accumulation of precursors provide strong evidence for the disrupted gene's role in the pathway.[5]

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its study.

Elsinochrome_A_Biosynthesis cluster_start Starting Substrates cluster_pathway Biosynthetic Pathway cluster_enzymes Key Enzymes Acetate Acetate Nor-toralactone Nor-toralactone Acetate->Nor-toralactone Malonate Malonate Malonate->Nor-toralactone Naphthol Intermediate Naphthol Intermediate Nor-toralactone->Naphthol Intermediate Perylenequinone Core Perylenequinone Core Naphthol Intermediate->Perylenequinone Core x2 Dimerization This compound This compound Perylenequinone Core->this compound ElcA (PKS) ElcA (PKS) ElcA (PKS)->Nor-toralactone ElcB ElcB ElcB->Naphthol Intermediate ElcE (BBEO) ElcE (BBEO) ElcE (BBEO)->Perylenequinone Core ElcG (LMCO) ElcG (LMCO) ElcG (LMCO)->Perylenequinone Core ElcH (FMO) ElcH (FMO) ElcH (FMO)->this compound

Caption: The biosynthetic pathway of this compound, highlighting key intermediates and enzymes.

Experimental_Workflow cluster_gene_cluster Gene Cluster Identification & Cloning cluster_functional_analysis Functional Analysis cluster_analysis Metabolite Analysis Genome_Sequencing Genome Sequencing of Elsinoë sp. Bioinformatics Bioinformatic Analysis (e.g., antiSMASH) Genome_Sequencing->Bioinformatics elc_Cluster_ID Identification of 'elc' Cluster Bioinformatics->elc_Cluster_ID YFAC_Cloning Cloning of 'elc' Cluster into YFAC vector elc_Cluster_ID->YFAC_Cloning Gene_Disruption Gene Disruption (CRISPR-Cas9) elc_Cluster_ID->Gene_Disruption Heterologous_Expression Heterologous Expression in A. nidulans YFAC_Cloning->Heterologous_Expression Metabolite_Extraction Metabolite Extraction Heterologous_Expression->Metabolite_Extraction Gene_Disruption->Metabolite_Extraction LC_MS_Analysis LC-DAD-MS Analysis Metabolite_Extraction->LC_MS_Analysis Structure_Elucidation Structure Elucidation LC_MS_Analysis->Structure_Elucidation

Caption: A typical experimental workflow for the study of this compound biosynthesis.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Elsinochrome A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome A is a perylenequinone pigment produced by various species of the fungal genus Elsinoë. As a photosensitizing agent, it has garnered significant interest for its potential applications in photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its crystallographic and spectroscopic data. Detailed experimental protocols for its isolation, purification, and structural elucidation are presented. Furthermore, the mechanism of its photodynamic action, a critical aspect for its therapeutic applications, is illustrated through a signaling pathway diagram.

Chemical Structure and Properties

This compound is a complex polyketide characterized by a highly conjugated hexacyclic dihydrobenzo[ghi]perylenequinone core.[1] Its systematic IUPAC name is (1R,2R)-rel-1,2-diacetyl-1,2-dihydro-5,10-dihydroxy-3,7,8,12-tetramethoxy-benzo[ghi]perylene-4,11-dione.

Table 1: General Properties of this compound

PropertyValue
Molecular FormulaC₃₀H₂₄O₁₀
Molecular Weight544.51 g/mol
AppearanceRed-orange pigment
CAS Number24568-67-0

The molecule exists as a nonplanar quinone tautomer and adopts a helical conformation.[2][3] In solution, this compound is present as a mixture of roughly equal amounts of two tautomers.[3]

Stereochemistry

The stereochemistry of this compound is a crucial aspect of its structure. The molecule possesses axial chirality due to the non-planar perylenequinone chromophore.[3] The absolute configuration of the asymmetric carbons and the axial chirality have been determined through a combination of X-ray diffraction and circular dichroism (CD) spectroscopy.[3] The CD spectrum of this compound shows a close similarity to that of cercosporin, indicating the same (R)-axial chirality.[3]

Quantitative Structural Data

Crystallographic Data

The crystal structure of this compound was determined by X-ray crystallography. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell.[2]

Table 2: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemOrthorhombic[2]
Space GroupP2₁2₁2₁[2]
a (Å)12.428 (3)[2]
b (Å)13.048 (3)[2]
c (Å)14.933 (3)[2]
V (ų)2421.5 (9)[2]
Z4[2]
Dx (g cm⁻³)1.494[2]

Note: Detailed bond lengths and angles can be found in the primary literature (Meille et al., 1989).

NMR Spectroscopic Data

The structure of this compound has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule.

Note: A complete table of ¹H and ¹³C NMR chemical shifts and coupling constants can be found in the primary literature (Lousberg et al., 1969).

Experimental Protocols

Isolation and Purification of this compound

This protocol is based on general methods for the extraction of fungal secondary metabolites.

  • Fungal Culture: Elsinoë species are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), under continuous light to stimulate pigment production.[4][5]

  • Extraction: The fungal mycelium and agar are extracted with a suitable organic solvent, such as acetone or ethyl acetate, in the dark to prevent photodegradation.[4]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude pigment extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate) to separate the different Elsinochrome congeners.

  • Crystallization: The purified this compound fraction is further purified by recrystallization from a suitable solvent mixture (e.g., chloroform-methanol) to obtain high-purity crystals.

X-ray Crystallography

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of this compound.

  • Crystal Selection: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected at room temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

  • Data Processing: The collected diffraction data are processed, including integration of reflection intensities, and corrected for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.

NMR Spectroscopy

This protocol outlines the general procedure for obtaining NMR spectra of this compound.

  • Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and referenced. The chemical shifts, coupling constants, and correlations are then analyzed to confirm the structure of this compound.

Signaling Pathway: Photodynamic Action of this compound

The biological activity of this compound is primarily attributed to its photosensitizing properties, which lead to the generation of reactive oxygen species (ROS) upon exposure to light. This process, known as photodynamic action, can proceed through two main mechanisms: Type I and Type II photosensitization.[6][7][8][9]

ElsinochromeA_PDT cluster_activation Photoactivation cluster_type_I Type I Mechanism cluster_type_II Type II Mechanism cluster_damage Cellular Damage EA_ground This compound (S₀) EA_singlet Excited Singlet State (¹EA) EA_ground->EA_singlet Light (hν) EA_triplet Excited Triplet State (³EA) EA_singlet->EA_triplet Intersystem Crossing Substrate Substrate (e.g., Biomolecule) EA_triplet->Substrate Electron/H Transfer O2_ground Ground State Oxygen (³O₂) EA_triplet->O2_ground Energy Transfer Radicals Substrate Radicals Substrate->Radicals O2_superoxide Superoxide Anion (O₂⁻•) Radicals->O2_superoxide + O₂ ROS_I Other ROS (e.g., H₂O₂, •OH) O2_superoxide->ROS_I Damage Oxidative Damage to Lipids, Proteins, DNA ROS_I->Damage O2_singlet Singlet Oxygen (¹O₂) O2_ground->O2_singlet O2_singlet->Damage Apoptosis Apoptosis/Cell Death Damage->Apoptosis

Caption: Photodynamic action of this compound via Type I and Type II mechanisms.

Upon absorption of light, this compound is excited to a short-lived singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. In the Type I pathway, the triplet sensitizer reacts directly with a substrate to produce radicals, which can then react with molecular oxygen to form superoxide anions and other ROS. In the Type II pathway, the triplet sensitizer transfers its energy directly to ground-state molecular oxygen, generating highly reactive singlet oxygen. Both pathways result in the production of ROS, which cause oxidative damage to cellular components, ultimately leading to cell death.[6][7][8][9]

Conclusion

This compound possesses a complex and well-defined chemical structure and stereochemistry that are fundamental to its biological activity. This guide has provided a detailed overview of its structural features, supported by crystallographic and spectroscopic data. The outlined experimental protocols offer a foundation for its isolation and characterization. Understanding the photodynamic mechanism of this compound is paramount for its development as a potential therapeutic agent, and the provided signaling pathway illustrates the key steps in its light-induced generation of cytotoxic reactive oxygen species. Further research into the specific cellular targets and in vivo efficacy of this compound will be crucial for realizing its full therapeutic potential.

References

The Role of Elsinochrome A in Fungal Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome A, a perylenequinone pigment produced by several phytopathogenic fungi of the genus Elsinoë, is a critical determinant of fungal virulence. This technical guide provides an in-depth analysis of the biological role of this compound in fungal pathogenesis, with a primary focus on Elsinoë fawcettii, the causative agent of citrus scab. We delve into its mechanism of action as a light-activated phytotoxin, the genetic and environmental regulation of its biosynthesis, and its impact on host-pathogen interactions. This guide also compiles quantitative data on its effects, details key experimental methodologies, and presents visual representations of the underlying biological pathways to serve as a comprehensive resource for researchers in mycology, plant pathology, and antifungal drug development.

Introduction

Fungal pathogens pose a significant threat to global agriculture and food security. Among the arsenal of virulence factors deployed by these pathogens, secondary metabolites play a crucial role in disease development. This compound belongs to a class of polyketide-derived photosensitizing toxins that, upon activation by light, inflict damage on host tissues, thereby facilitating fungal invasion and colonization. Understanding the multifaceted role of this compound in pathogenesis is pivotal for the development of novel and effective disease management strategies.

Mechanism of Action: A Light-Driven Assault

The primary pathogenic activity of this compound is intrinsically linked to its photosensitizing properties. It is a non-host-selective phytotoxin, meaning it can damage a broad range of plant cells once activated.[1][2][3] The core of its mechanism involves the generation of highly reactive oxygen species (ROS) upon exposure to light.[2][4][5]

  • Photosensitization and ROS Production: When this compound absorbs light energy, it transitions to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen (O₂), generating singlet oxygen (¹O₂), a highly reactive and cytotoxic ROS.[2][5][6] Additionally, this compound can participate in redox cycling to produce superoxide anions (O₂⁻).[5]

  • Cellular Damage: The ROS generated by photoactivated this compound indiscriminately attack vital cellular components. The primary target is the cell membrane, where ROS initiate lipid peroxidation, leading to a loss of membrane integrity and uncontrolled electrolyte leakage.[2][6] This disruption of cellular homeostasis ultimately results in rapid cell death and the formation of necrotic lesions on the host tissue.[1][2][7]

The process of this compound-mediated cellular damage is depicted in the following workflow:

G cluster_0 Fungal Pathogen (e.g., Elsinoë fawcettii) cluster_1 Host Cell Environment cluster_2 Pathogenesis Cascade Elsinochrome_A_Biosynthesis This compound Biosynthesis Excited_Elsinochrome_A Excited This compound* Elsinochrome_A_Biosynthesis->Excited_Elsinochrome_A Secreted Light Light (Activation) Light->Excited_Elsinochrome_A Molecular_Oxygen Molecular Oxygen (O₂) ROS_Generation ROS Generation (¹O₂, O₂⁻) Molecular_Oxygen->ROS_Generation Cell_Membrane Host Cell Membrane Lipid_Peroxidation Lipid Peroxidation Cell_Membrane->Lipid_Peroxidation Excited_Elsinochrome_A->ROS_Generation ROS_Generation->Lipid_Peroxidation Membrane_Damage Membrane Damage & Electrolyte Leakage Lipid_Peroxidation->Membrane_Damage Cell_Death Necrotic Lesion (Cell Death) Membrane_Damage->Cell_Death

Caption: Workflow of this compound-mediated phototoxicity in fungal pathogenesis.

Role in Fungal Virulence and Development

The contribution of this compound to fungal virulence is well-established through genetic studies.[1][4][8] Beyond its role as a phytotoxin, it is also implicated in fungal development, particularly in conidiation.

A Key Virulence Factor

Targeted disruption of the polyketide synthase gene, EfPKS1, which is essential for this compound biosynthesis in E. fawcettii, results in mutants that are unable to produce the toxin.[1][4] These mutants exhibit a dramatic reduction in their ability to cause disease, characterized by significantly fewer and smaller necrotic lesions on host leaves compared to the wild-type strain.[1][4][8] A strong positive correlation has been observed between the quantity of this compound produced by different fungal isolates and their pathogenic severity.[9]

Influence on Fungal Morphology and Sporulation

Interestingly, the EfPKS1 knockout mutants of E. fawcettii not only lose their virulence but also show a drastic reduction in conidiation, the process of asexual spore formation.[1][4] This suggests a pleiotropic role for the this compound biosynthetic pathway or the molecule itself in fungal development. The regulation of this compound biosynthesis and conidiation appears to be coordinately controlled by environmental cues.[2][3]

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by a variety of environmental stimuli and orchestrated by a complex genetic network.

Environmental Cues
  • Light: Light is a critical environmental cue for the biosynthesis of this compound.[9][10] Fungi grown in the dark produce significantly lower amounts of the toxin compared to those grown under continuous light.[11][12] This light-dependent production ensures that the toxin is synthesized when its photodynamic activity can be harnessed for pathogenesis.

  • pH: The pH of the surrounding environment also modulates this compound production. Generally, alkaline conditions tend to favor its synthesis.[2][10]

  • Nutrient Availability: Carbon and nitrogen sources in the growth medium have a profound impact on this compound biosynthesis. High concentrations of sucrose and limiting nitrogen conditions have been shown to promote its production.[10]

Genetic Regulation and Signaling Pathways

The biosynthesis of this compound is initiated by a type I polyketide synthase (PKS) and involves a cluster of co-regulated genes.[13][14] Several transcription factors and signaling pathways have been identified to play a role in regulating the expression of these genes.

  • EfPKS1 and the Biosynthetic Gene Cluster: The core of the biosynthetic pathway is the EfPKS1 gene, encoding the polyketide synthase responsible for assembling the carbon backbone of this compound.[1][4] This gene is part of a larger cluster that includes other enzymes and regulatory proteins necessary for the complete synthesis and transport of the toxin.[12]

  • Transcription Factors:

    • TSF1: A key transcriptional activator whose gene is located within the this compound biosynthetic cluster. Disruption of TSF1 leads to a complete loss of toxin production, indicating its essential role in activating the expression of the biosynthetic genes.[12][15]

    • EfSTE12: A transcription factor that acts independently of TSF1 to positively regulate this compound production. Mutants lacking EfSTE12 show reduced, but not completely abolished, toxin accumulation.[15]

The regulatory network governing this compound biosynthesis is complex and involves the integration of multiple environmental signals. A simplified model of this regulatory pathway is presented below:

G cluster_0 Environmental Signals cluster_1 Signal Transduction & Regulation cluster_2 Biosynthesis & Pathogenesis Light Light Signaling_Pathways Signaling Pathways (e.g., MAPK, cAMP) Light->Signaling_Pathways pH pH pH->Signaling_Pathways Nutrients Nutrients (C/N sources) Nutrients->Signaling_Pathways TSF1 TSF1 (Transcription Factor) Signaling_Pathways->TSF1 EfSTE12 EfSTE12 (Transcription Factor) Signaling_Pathways->EfSTE12 EfPKS1_Cluster EfPKS1 Gene Cluster (Expression) TSF1->EfPKS1_Cluster Activates EfSTE12->EfPKS1_Cluster Activates Elsinochrome_A This compound Production EfPKS1_Cluster->Elsinochrome_A Pathogenesis Pathogenesis & Conidiation Elsinochrome_A->Pathogenesis

Caption: Simplified regulatory pathway of this compound biosynthesis.

Quantitative Data on this compound Function

The following tables summarize key quantitative data from various studies, highlighting the impact of this compound on fungal virulence and the influence of environmental factors on its production.

Table 1: Effect of Gene Disruption on Elsinoë fawcettii Virulence and Development

GenotypeThis compound ProductionLesion Formation on Citrus LeavesConidiationReference(s)
Wild-typeNormalSevereNormal[1][4]
EfPKS1 knockoutAbolishedSignificantly reducedDrastically reduced[1][4]
TSF1 knockoutAbolishedSignificantly reducedDefective[12][15]
EfSTE12 knockoutReducedUnalteredUnaltered[15]

Table 2: Influence of Environmental and Chemical Factors on this compound Production

FactorConditionEffect on this compound ProductionReference(s)
LightContinuous light vs. darknessSignificantly increased[10][11]
pHAlkaline vs. acidicIncreased[2][10]
Carbon Source (Sucrose)High concentration (60 g/L)Increased[10]
Nitrogen Source (Ammonium)PresenceCompletely inhibited[10]
Metal Ions (Cu²⁺, Fe³⁺, K⁺, etc.)Addition to mediaIncreased[10]
Antioxidants (Ascorbate, etc.)Addition to mediaEnhanced[10]
ROS Quenchers (Bixin, DABCO)Co-application with this compoundDecreased cellular toxicity[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological role of this compound.

Fungal Strains, Culture, and this compound Extraction
  • Fungal Strains and Culture: Elsinoë fawcettii isolates are typically cultured on potato dextrose agar (PDA) at 25-28°C. For this compound production, cultures are grown under continuous fluorescent light.[1][10]

  • This compound Extraction and Quantification:

    • Fungal mycelia and the underlying agar are harvested and macerated.

    • The pigment is extracted using an organic solvent, typically acetone or a mixture of chloroform and ethyl acetate.[2][9]

    • The solvent is evaporated, and the residue is redissolved in a suitable solvent.

    • The concentration of this compound is determined spectrophotometrically by measuring the absorbance at approximately 468 nm.[9] A molar extinction coefficient may be used for absolute quantification.

Pathogenicity Assays
  • Detached Leaf Assay:

    • Young, susceptible leaves (e.g., from rough lemon for citrus scab) are detached and surface-sterilized.

    • A suspension of fungal conidia (or mycelial fragments) is prepared in sterile water.

    • A droplet of the inoculum is placed on the adaxial or abaxial surface of the leaf.

    • The inoculated leaves are incubated in a humid chamber under light at an appropriate temperature (e.g., 25°C).

    • Disease development, including the number and size of necrotic lesions, is monitored and recorded over several days to weeks.[16]

Molecular Biology Techniques
  • Targeted Gene Disruption:

    • A gene disruption cassette is constructed, typically containing a selectable marker gene (e.g., hygromycin resistance) flanked by sequences homologous to the target gene's upstream and downstream regions.

    • Protoplasts are generated from young fungal mycelia by enzymatic digestion of the cell walls.

    • The disruption cassette is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.

    • Transformed protoplasts are regenerated on a selective medium.

    • Successful gene knockout events are confirmed by PCR and Southern blot analysis.

Measurement of Reactive Oxygen Species (ROS)
  • In Vitro ROS Detection: The production of specific ROS by purified this compound upon illumination can be measured using various chemical probes. For example, the oxidation of cholesterol to 5α-hydroperoxide can indicate the presence of singlet oxygen.[5]

  • Cell-Based ROS Assays:

    • Plant cell suspension cultures or protoplasts are treated with this compound.

    • A ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), is added to the cells.[17]

    • The cells are exposed to light to activate the this compound.

    • The increase in fluorescence, resulting from the oxidation of the probe by ROS, is measured using a fluorometer or fluorescence microscope.[17][18]

Conclusion and Future Perspectives

This compound is unequivocally a key player in the pathogenesis of Elsinoë species. Its light-dependent mechanism of action, involving the generation of ROS and subsequent host cell damage, is a classic example of a potent virulence factor. The intricate regulation of its biosynthesis, which is responsive to environmental cues, highlights the sophisticated strategies employed by fungal pathogens to coordinate their attack with favorable conditions.

For drug development professionals, the this compound biosynthetic pathway and its regulatory network present attractive targets for the design of novel fungicides. Inhibitors of the EfPKS1 enzyme or modulators of the key transcription factors could potentially disarm the pathogen without directly targeting its growth, a strategy that may reduce the likelihood of resistance development. Furthermore, the photosensitizing properties of this compound itself could be explored for photodynamic therapy applications in other contexts.

Future research should focus on further elucidating the complex signaling pathways that perceive and transduce environmental signals to regulate this compound production. A deeper understanding of the interplay between the this compound pathway and other virulence mechanisms will provide a more holistic view of fungal pathogenesis and open up new avenues for disease control.

References

Elsinochrome A Production in Fungi Beyond the Genus Elsinoë: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome A, a polyketide-derived perylenequinone, is a photoactivated toxin known for its role in the pathogenicity of various fungi. While extensively studied in the genus Elsinoë, the causative agent of scab diseases in numerous plants, several other fungal genera have been identified as producers of this secondary metabolite. This technical guide provides an in-depth overview of this compound production in fungi other than Elsinoë, with a focus on Stagonospora, Parastagonospora, and Coniothyrium species. It consolidates available quantitative data, details experimental protocols for extraction and analysis, and visualizes the biosynthetic and regulatory pathways involved. This resource is intended to aid researchers and professionals in the fields of mycology, natural product chemistry, and drug development in understanding and harnessing the properties of this compound from diverse fungal sources.

Fungal Producers of this compound Outside of Elsinoë

Several fungal species, primarily within the Dothideomycetes class, have been identified as producers of this compound. These findings are significant as they expand the known ecological distribution of this potent phytotoxin and present alternative sources for its isolation and study.

  • Stagonospora convolvuli : This fungus is recognized as a biocontrol agent against bindweeds. Certain aggressive isolates of S. convolvuli have been shown to produce this compound.[1] The production of this toxin by a biocontrol agent has raised environmental and consumer safety considerations, which have been evaluated to pose a low risk.[1][2]

  • Parastagonospora nodorum : A significant pathogen of wheat, P. nodorum has been found to possess the gene cluster responsible for Elsinochrome biosynthesis.[3][4][5][6] Heterologous expression of the elc gene cluster from P. nodorum in Aspergillus nidulans has confirmed its functionality in producing this compound.[3][4][5][6][7]

  • Coniothyrium glycines : The causal agent of red leaf blotch in soybeans, C. glycines, has been shown to produce this compound. The production of this toxin is light-dependent and is correlated with the virulence of the fungus.[8][9][10]

Quantitative Analysis of this compound Production

The quantification of this compound production is crucial for comparative studies and for understanding the metabolic capacity of different fungal species. The available data, primarily from studies on Coniothyrium glycines, indicates that production is significantly influenced by environmental factors, particularly light.

Fungal SpeciesConditionThis compound ConcentrationReference
Coniothyrium glycinesField-infected leaves9177 ng/g (average)[3]
Coniothyrium glycinesLab-inoculated soybean leaves3.8 ng/g (average)[3]
Elsinoë arachidisWhite light exposure (28 days)33.22 nmol/plug[1]

Experimental Protocols

Fungal Culture and this compound Induction
  • Culture Media: Potato Dextrose Agar (PDA) is a commonly used medium for the cultivation of these fungi and the induction of this compound production.

  • Light Conditions: Continuous light or a light/dark cycle is essential for inducing this compound biosynthesis. Cultures grown in complete darkness typically do not produce the pigment.[8][9][10] For Coniothyrium glycines, a 12-hour light/dark cycle at 24°C (day) and 20°C (night) has been used.[5]

  • Incubation Time: Pigment production is often visible after several days of growth and may continue for several weeks. For C. glycines, pigmentation was observed after three days and largely ceased after 18 days.[8]

Extraction of this compound

Protocol for Stagonospora convolvuli (adapted from leaf tissue extraction)[5]:

  • Harvest fungal mycelium from the agar plates.

  • Freeze the mycelium with liquid nitrogen and grind it into a fine powder using a mortar and pestle.

  • Immediately suspend the powder in ice-cold water.

  • Extract the aqueous suspension twice with an equal volume of ethyl acetate.

  • Combine the organic phases, filter, and evaporate to dryness under reduced pressure.

  • Dissolve the dried extract in a suitable solvent (e.g., methanol or acetone) for analysis.

General Protocol for Fungal Cultures (adapted from mycotoxin extraction protocols)[11][12]:

  • Excise agar plugs containing fungal mycelium from the culture plates.

  • Homogenize the agar plugs in a suitable solvent such as acetonitrile acidified with formic acid or ethyl acetate.

  • Shake the mixture for a defined period (e.g., 30 minutes) to ensure efficient extraction.

  • Centrifuge the mixture to pellet the solids and collect the supernatant.

  • Repeat the extraction of the pellet with the same or a different solvent to maximize recovery.

  • Combine the supernatants and evaporate to dryness.

  • Reconstitute the dried extract in a known volume of an appropriate solvent for analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the sensitive and specific quantification of this compound.

  • Chromatographic Separation: A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and monitoring for specific product ions after fragmentation, which provides high selectivity and sensitivity.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of this compound.[5]

Biosynthetic and Regulatory Pathways

This compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the elc cluster. Heterologous expression studies of the elc cluster from Parastagonospora nodorum have elucidated the functions of several key enzymes.[3][4][5][6][7]

Elsinochrome_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA ElcA ElcA (PKS) AcetylCoA->ElcA Polyketide synthesis NorToralactone Nor-toralactone ElcB ElcB (O-methyltransferase/ monooxygenase) NorToralactone->ElcB Hydroxylation, ring opening, decarboxylation, O-methylation NaphtholMonomer Naphthol Monomer ElcE_ElcG ElcE (Oxidase) + ElcG (Laccase) NaphtholMonomer->ElcE_ElcG Double oxidative coupling PerylenequinoneCore Perylenequinone Core PerylenequinoneIntermediate Perylenequinone Intermediate PerylenequinoneCore->PerylenequinoneIntermediate Further modifications ElcH ElcH (FMO) PerylenequinoneIntermediate->ElcH Oxidative enolate coupling ElsinochromeA This compound ElcA->NorToralactone ElcB->NaphtholMonomer ElcE_ElcG->PerylenequinoneCore ElcH->ElsinochromeA

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS), ElcA , to form nor-toralactone.[7] A bifunctional enzyme, ElcB , then catalyzes hydroxylation, ring opening, decarboxylation, and O-methylation to produce a naphthol monomer.[5] Two key oxidases, a berberine bridge enzyme-like oxidase (ElcE ) and a laccase-like multicopper oxidase (ElcG ), are involved in the double oxidative coupling of two naphthol monomers to form the pentacyclic perylenequinone core.[3][5][6] Subsequent modifications lead to a perylenequinone intermediate, which is then converted to this compound through an oxidative enolate coupling reaction catalyzed by a flavin-dependent monooxygenase, ElcH .[3][6][7]

Light-Mediated Regulatory Pathway

The production of this compound is tightly regulated by light. This regulation involves a complex signaling cascade that perceives light and transduces the signal to activate the expression of the elc biosynthetic genes.

Light_Regulation_Elsinochrome Light Blue Light WCC White Collar Complex (WC-1/WC-2) Light->WCC VeA_nuc VeA WCC->VeA_nuc promotes nuclear import Cytoplasm Cytoplasm Nucleus Nucleus VeA_cyto VeA VeA_cyto->VeA_nuc VelvetComplex Velvet Complex (VeA-VelB-LaeA) VeA_nuc->VelvetComplex LaeA LaeA LaeA->VelvetComplex elc_cluster elc Gene Cluster VelvetComplex->elc_cluster activates transcription Elsinochrome_prod This compound Production elc_cluster->Elsinochrome_prod

Caption: Light signaling pathway regulating this compound production.

Fungi perceive blue light through a photoreceptor complex known as the White Collar Complex (WCC) , which is composed of the proteins WC-1 and WC-2.[13] Upon light activation, the WCC promotes the nuclear import of the velvet protein VeA .[14] In the nucleus, VeA forms a complex with another velvet protein, VelB, and the global regulator LaeA .[14][15][16] This heterotrimeric "velvet complex" then activates the transcription of secondary metabolism gene clusters, including the elc cluster, leading to the production of this compound.[14][15][16] The deletion of laeA or veA has been shown to significantly reduce or abolish the production of other mycotoxins in various fungi, highlighting their crucial role in regulating secondary metabolism.[16][17]

Conclusion

The identification of this compound production in fungi beyond the genus Elsinoë opens new avenues for research into the ecological roles, biosynthesis, and potential applications of this photodynamic toxin. This guide provides a foundational resource for researchers by consolidating current knowledge on the fungal sources, analytical methodologies, and the molecular pathways governing this compound synthesis. Further research is warranted to obtain more comprehensive quantitative data on this compound production across different species and to refine the experimental protocols for its extraction and analysis. A deeper understanding of the regulatory networks controlling its biosynthesis may also pave the way for metabolic engineering approaches to enhance its production for potential applications in medicine and agriculture.

References

Natural Derivatives of Elsinochrome A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Introduction

Elsinochrome A is a member of the perylenequinone class of natural products, known for their potent photosensitizing capabilities and diverse biological activities.[1] These compounds, produced by various fungi of the genus Elsinoë, exhibit significant potential in photodynamic therapy (PDT) and as inhibitors of key cellular signaling pathways.[1][2] This technical guide provides an in-depth overview of the natural derivatives of this compound, their chemical structures, biological activities, and the experimental methodologies used for their study. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, oncology, and pharmacology.

Chemical Structures of this compound and its Natural Derivatives

The core structure of elsinochromes is a highly conjugated perylenequinone system.[1] Natural derivatives primarily differ in the substitution patterns on their side chains. The structures of this compound, B, and C, along with a novel hypocrellin derivative discovered through biosynthetic studies, are presented below.

Table 1: Structures and Physicochemical Properties of this compound and its Natural Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Chemical Structure
This compound C₃₀H₂₄O₁₀544.51[3]
alt text
[4]
Elsinochrome B C₃₀H₂₆O₁₀546.52Similar to this compound with one acetyl group reduced to a hydroxyl group.
Elsinochrome C C₃₀H₂₈O₁₀548.54Similar to this compound with both acetyl groups reduced to hydroxyl groups.
Hypocrellin Derivative (12) C₂₉H₂₄O₁₀547 [M+H]⁺[5]A hexacyclic cyclohepta(ghi)perylenequinone with a specific stereochemistry.[5]

Spectroscopic Data

The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for this compound and its Derivatives

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)Mass Spectrometry Data (m/z)
This compound Data not readily available in summarized format.Data not readily available in summarized format.544.51 (Mr)[3]
Elsinochrome B Data not readily available in summarized format.Data not readily available in summarized format.Data not readily available in summarized format.
Elsinochrome C Data not readily available in summarized format.Data not readily available in summarized format.Data not readily available in summarized format.
Hypocrellin Derivative (12) Detailed 1D and 2D NMR data available in supplementary materials of Hu et al., 2019.[5][6]Detailed 1D and 2D NMR data available in supplementary materials of Hu et al., 2019.[5][6]547 [M+H]⁺[5]

Note: Detailed NMR data for Elsinochromes A, B, and C can be found in specialized publications and databases. The data for the novel hypocrellin derivative is accessible in the supplementary information of the cited research on its heterologous biosynthesis.[5][6]

Quantitative Biological Data

This compound and its derivatives exhibit potent biological activities, most notably photodynamic activity and inhibition of Protein Kinase C (PKC).

Table 3: Quantitative Biological Activity of this compound and a Synthetic Derivative

CompoundBiological ActivityAssayResult
This compound Photodynamic ActivitySinglet Oxygen Quantum Yield0.98[7]
MPEA (synthetic derivative) Photodynamic ActivitySinglet Oxygen Quantum Yield0.73[7]
MPEA (synthetic derivative) Water Solubility-5.1 mg/mL[7]
MPEA (synthetic derivative) Partition Coefficientn-octanol/phosphate buffered saline7[7]
Calphostin C (related perylenequinone) PKC InhibitionIn vitro kinase assayIC₅₀ = 0.05 µM[8]
Cercosporin (related perylenequinone) PKC InhibitionIn vitro kinase assayIC₅₀ = 0.6 - 1.3 µM[9]

Note: Quantitative data for the natural derivatives of this compound is limited in the public domain. The data for related perylenequinones are provided for comparative purposes.

Experimental Protocols

Isolation and Purification of Elsinochromes

A general protocol for the isolation and purification of elsinochromes from fungal cultures is outlined below. This protocol may require optimization depending on the specific fungal strain and culture conditions.

Workflow for Isolation and Purification

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification A Inoculation and Incubation B Mycelia Harvesting A->B C Solvent Extraction (e.g., Acetone, Ethyl Acetate) B->C D Crude Extract Concentration C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G High-Performance Liquid Chromatography (HPLC) F->G H Pure Compound Isolation G->H

Caption: General workflow for the isolation and purification of elsinochromes.

Detailed Methodology:

  • Fungal Culture: Inoculate a suitable liquid or solid medium with the Elsinoë species of interest. Incubate under appropriate conditions of temperature, light, and aeration to promote pigment production.[10]

  • Extraction: After a sufficient incubation period (e.g., 25-30 days), harvest the fungal mycelia.[10] Extract the pigments from the mycelia using an organic solvent such as acetone or ethyl acetate. The extraction can be performed by soaking or sonication.

  • Concentration: Remove the solvent from the extract under reduced pressure to obtain a crude pigment mixture.

  • Preliminary Purification: Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient (e.g., hexane-ethyl acetate) to separate the components based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compounds of interest using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.[11]

  • Characterization: Confirm the identity and purity of the isolated compounds using analytical techniques such as LC-MS and NMR.

Photodynamic Activity Assessment (MTT Assay)

The photocytotoxicity of Elsinochrome derivatives can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Workflow for MTT Assay

G A Seed Cancer Cells in 96-well Plates B Incubate Cells (24h) A->B C Treat Cells with Elsinochrome Derivatives B->C D Incubate in the Dark C->D E Irradiate with Light Source D->E F Incubate Post-Irradiation E->F G Add MTT Reagent F->G H Incubate to Allow Formazan Formation G->H I Solubilize Formazan Crystals H->I J Measure Absorbance I->J

Caption: Workflow for assessing photodynamic activity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the Elsinochrome derivative dissolved in a suitable solvent (e.g., DMSO). Include appropriate controls (untreated cells, solvent-only control).

  • Dark Incubation: Incubate the plates in the dark for a specific period to allow for cellular uptake of the compound.

  • Irradiation: Expose the plates to a light source with an appropriate wavelength (e.g., 470 nm) and light dose. Keep a set of plates in the dark as a control for dark toxicity.

  • Post-Irradiation Incubation: Incubate the plates for a further period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can then be determined.

Signaling Pathways

Perylenequinones, including this compound and its derivatives, are known to be potent inhibitors of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signal transduction and are implicated in cancer development.[9][12]

General Protein Kinase C (PKC) Signaling Pathway

The activation of PKC is a key event in many signaling cascades. It is typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) to diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Transcription Gene Transcription Downstream->Transcription Regulates

Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.

Proposed Mechanism of PKC Inhibition by Elsinochrome Derivatives

Elsinochrome derivatives are thought to inhibit PKC by binding to its regulatory domain, specifically the C1 domain which normally binds DAG.[9] This inhibition can be enhanced by light.

G cluster_0 PKC Inhibition cluster_1 Downstream Effects Elsinochrome Elsinochrome Derivative RegulatoryDomain Regulatory Domain (C1) Elsinochrome->RegulatoryDomain Binds to PKC Protein Kinase C CatalyticDomain Catalytic Domain RegulatoryDomain->CatalyticDomain Inhibits activation of Inhibition Inhibition of Kinase Activity CatalyticDomain->Inhibition CellGrowth Cell Proliferation Inhibition->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis ReducedGrowth Reduced Proliferation CellGrowth->ReducedGrowth IncreasedApoptosis Increased Apoptosis Apoptosis->IncreasedApoptosis

Caption: Proposed mechanism of PKC inhibition by elsinochrome derivatives.

The binding of the elsinochrome derivative to the regulatory domain of PKC prevents the conformational changes necessary for the activation of its catalytic domain, thereby blocking the phosphorylation of downstream substrates.[12] This leads to the inhibition of cellular processes promoted by PKC, such as cell proliferation, and can induce apoptosis.[9]

Conclusion

The natural derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the field of photodynamic therapy. Their ability to act as potent photosensitizers and to inhibit key signaling pathways like the PKC pathway makes them attractive candidates for further research and drug development. This guide provides a foundational understanding of their chemistry, biology, and the experimental approaches used to study them, aiming to facilitate future investigations into these fascinating natural products.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Elsinochrome A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of Elsinochrome A (EA), a perylenequinone photosensitizer, with a focus on its photophysical characteristics, photochemical reactivity, and the resultant photobiological effects. It is intended to serve as a technical resource for professionals engaged in photodynamic therapy (PDT) research and photosensitizer development.

Introduction to this compound

This compound (EA) is a naturally occurring perylenequinone pigment produced by various fungal species of the genus Elsinoë.[1][2] Structurally, it belongs to a class of aromatic polyketides characterized by a highly conjugated pentacyclic core, which is responsible for its potent light-induced bioactivities and unique photophysical properties.[3][4] Like other perylenequinonoid photosensitizers (PQPs), such as hypocrellins, EA has garnered significant interest for its potential application in photodynamic therapy (PDT).[5][6] This is due to several advantageous characteristics, including a high quantum yield of reactive oxygen species (ROS), low toxicity in the absence of light, and rapid in vivo metabolism.[5][6] Upon light activation, EA can induce cellular damage, primarily through the generation of singlet oxygen and other ROS, making it a promising candidate for the treatment of cancers and other diseases.[7][8][9][10]

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is fundamentally determined by its photophysical and photochemical properties. These include its ability to absorb light, transition to excited states, and subsequently transfer energy or electrons to molecular oxygen to produce cytotoxic ROS.

Light Absorption and Emission

This compound exhibits characteristic absorption bands in the visible region of the electromagnetic spectrum.[5] Acetone extracts of elsinochromes show a strong absorbance peak at 460 nm, with two lesser peaks at approximately 530 nm and 570 nm.[2][11] Theoretical studies using time-dependent density functional theory (TD-DFT) are in good agreement with these experimental observations, predicting three distinct absorption bands.[5]

Excited State Dynamics and Reactive Oxygen Species (ROS) Generation

Upon absorption of a photon, the ground state (S₀) EA molecule is promoted to a singlet excited state (S₁). From the S₁ state, it can undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁).[5] This T₁ state is crucial for the photochemical reactions in PDT.

This compound is a potent generator of ROS through two primary mechanisms:

  • Type II Mechanism (Singlet Oxygen Generation): The triplet state EA can directly transfer its energy to ground state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[5] EA is noted for its exceptionally high singlet-oxygen quantum yield (ΦΔ), reported to be 0.98 in DMSO, which is superior to many other photosensitizers.[5][12][13] The theoretically estimated lowest triplet excitation energy (ET1) of EA is approximately 1.46 eV in DMSO, which is significantly higher than the excitation energy of ¹O₂ (1.06 eV), making this energy transfer highly efficient.[5]

  • Type I Mechanism (Electron Transfer): In certain solvents like DMSO, EA can also participate in electron transfer reactions to produce superoxide anion radicals (O₂⁻).[1][5][14] This process is believed to involve the autoionization of EA to form an EA radical anion (EA⁻), which then reacts with ³O₂ to generate O₂⁻.[5]

Quantitative Data Summary

The key photophysical and photochemical parameters for this compound are summarized in the table below.

ParameterValueSolventReference(s)
Absorption Maxima (λmax) 460 nm, 530 nm, 570 nmAcetone[2][11]
Singlet Oxygen Quantum Yield (ΦΔ) 0.98DMSO[5][12]
Lowest Triplet State Energy (ET1) 1.46 eV (Theoretically Estimated)DMSO[5]
Lowest Triplet State Energy (ET1) 1.44 eV (Theoretically Estimated)Benzene[5]

Experimental Protocols

The characterization of this compound's photophysical and photochemical properties relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar absorptivity.

  • Objective: To measure the ground-state absorption spectrum of this compound.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Methodology:

    • Sample Preparation: A stock solution of this compound is prepared in a spectroscopic-grade solvent (e.g., DMSO, acetone). A series of dilutions are made to achieve concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

    • Blank Measurement: A quartz cuvette (1 cm path length) is filled with the pure solvent to record a baseline correction.[15]

    • Sample Measurement: The cuvette is then filled with the this compound solution, and the absorption spectrum is recorded over a relevant wavelength range (e.g., 300-700 nm).[16][17]

    • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The molar extinction coefficient (ε) can be calculated at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Steady-State Fluorescence Spectroscopy

This method measures the fluorescence emission from the singlet excited state of a molecule after it has absorbed light.

  • Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

    • Spectrum Acquisition: The sample is placed in a quartz cuvette. An excitation wavelength (typically at or near an absorption maximum) is selected. The emission spectrum is then scanned over a wavelength range longer than the excitation wavelength.

    • Quantum Yield Determination: The fluorescence quantum yield (Φf) is typically determined using a relative method. The integrated fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G) under identical experimental conditions (excitation wavelength, slit widths, detector voltage). The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a pump-probe technique used to study the dynamics of short-lived excited states.

  • Objective: To observe the formation and decay of the singlet and triplet excited states of this compound.

  • Instrumentation: A femtosecond laser system that generates both a pump pulse (to excite the sample) and a delayed probe pulse (to measure the absorption changes).

  • Methodology:

    • Excitation: The sample is excited by an intense, ultrashort pump pulse at a wavelength where it absorbs.

    • Probing: A weaker, broadband probe pulse arrives at the sample at a variable time delay after the pump pulse. The absorption of this probe pulse is measured.

    • Data Acquisition: The difference in the absorbance of the probe with and without the pump pulse (ΔA) is recorded as a function of both wavelength and pump-probe delay time.

    • Data Analysis: The resulting data provides a three-dimensional map of ΔA versus wavelength and time. This map reveals spectral features corresponding to ground-state bleaching, stimulated emission, and excited-state absorption, allowing for the determination of the lifetimes of the S₁ and T₁ states.[18][19][20][21]

Visualizations: Workflows and Pathways

Experimental Workflow for Photosensitizer Characterization

The following diagram illustrates the logical workflow for the photophysical and photochemical characterization of a photosensitizer like this compound.

G cluster_sample Sample Preparation cluster_ground Ground-State Properties cluster_excited Excited-State Properties cluster_photo Photochemical Reactivity prep Prepare EA Solutions in Spectroscopic Grade Solvents uv_vis UV-Vis Spectroscopy prep->uv_vis fluor Fluorescence Spectroscopy prep->fluor ta Transient Absorption Spectroscopy prep->ta ros ROS Detection Assays (e.g., Singlet Oxygen Luminescence, Superoxide Probes) prep->ros abs_data Determine λmax and Molar Absorptivity (ε) uv_vis->abs_data fluor_data Determine λem and Quantum Yield (Φf) fluor->fluor_data ta_data Determine Excited State Lifetimes (τS1, τT1) ta->ta_data ros_data Determine Singlet Oxygen Quantum Yield (ΦΔ) ros->ros_data G light Light (Photon, hν) ea_s0 EA (S₀) light->ea_s0 Absorption ea_s1 EA (S₁) ea_s0->ea_s1 ea_t1 EA (T₁) ea_s1->ea_t1 ISC ros ROS (¹O₂, O₂⁻) ea_t1->ros Energy/Electron Transfer o2 ³O₂ (Molecular Oxygen) o2->ros mito Mitochondrial Damage ros->mito bcl2 Bcl-2 (Anti-apoptotic) ros->bcl2 Inhibition mptp MPTP Opening & MMP Decrease mito->mptp cas9 Caspase-9 Activation mptp->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis bcl2->cas9

References

Elsinochrome A as a Non-Host Selective Toxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome A (EA), a perylenequinone pigment produced by various phytopathogenic fungi of the Elsinoë genus, functions as a potent non-host selective toxin. Its toxicity is primarily mediated through a light-dependent mechanism involving the generation of cytotoxic reactive oxygen species (ROS). This document provides a comprehensive technical overview of this compound's mode of action, summarizes key quantitative data on its phytotoxicity, details relevant experimental protocols, and visualizes the underlying molecular and experimental workflows. This guide is intended to serve as a valuable resource for researchers in plant pathology, natural product chemistry, and for professionals involved in the development of novel herbicides and photosensitizing drugs.

Introduction

Elsinochromes are a class of red-orange pigments synthesized by many fungal species within the Elsinoë genus, which are responsible for causing scab diseases on a variety of economically important crops, most notably citrus.[1][2] These pigments are structurally similar to other well-known fungal phytotoxins like cercosporin.[1][2] this compound is a key virulence factor, contributing significantly to the development of necrotic lesions on host plant tissues.[3][4] Its non-host selective nature means it can induce damage across a broad range of plant species.[3] The toxicity of this compound is critically dependent on the presence of light, classifying it as a photosensitizing compound.[1][2]

Mechanism of Action: A Photodynamic Process

The primary mechanism underlying this compound's toxicity is its function as a photosensitizer. Upon absorption of light energy, the this compound molecule transitions to an excited triplet state. In this high-energy state, it can react with molecular oxygen (O₂) to produce highly reactive oxygen species (ROS), namely singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1][2][3]

These ROS are extremely cytotoxic and can indiscriminately damage a wide array of cellular components, including lipids, proteins, and nucleic acids.[5][6] The primary consequence of this oxidative burst is the peroxidation of lipid membranes, leading to a loss of membrane integrity, increased electrolyte leakage, and ultimately, cell death.[3][4][7]

Mechanism_of_Action cluster_0 Light-Dependent Activation cluster_1 Reactive Oxygen Species (ROS) Generation cluster_2 Cellular Damage Light Light Elsinochrome_A This compound (Ground State) Light->Elsinochrome_A Absorption Excited_Elsinochrome_A This compound* (Excited Triplet State) Elsinochrome_A->Excited_Elsinochrome_A Oxygen Molecular Oxygen (³O₂) Excited_Elsinochrome_A->Oxygen Energy Transfer Superoxide Superoxide (O₂⁻) Excited_Elsinochrome_A->Superoxide Electron Transfer Singlet_Oxygen Singlet Oxygen (¹O₂) Oxygen->Singlet_Oxygen Cellular_Components Lipids, Proteins, Nucleic Acids Singlet_Oxygen->Cellular_Components Superoxide->Cellular_Components Oxidative_Damage Oxidative Damage (e.g., Lipid Peroxidation) Cellular_Components->Oxidative_Damage Membrane_Damage Cell Membrane Damage Oxidative_Damage->Membrane_Damage Electrolyte_Leakage Electrolyte Leakage Membrane_Damage->Electrolyte_Leakage Cell_Death Cell Death (Necrosis/Apoptosis) Membrane_Damage->Cell_Death

Proposed Signaling Pathway in Plant Cells

While the direct targets of this compound-generated ROS are widespread, a proposed signaling cascade leading to cell death in plants can be outlined. The initial oxidative damage to the plasma membrane and organellar membranes (chloroplasts and mitochondria) triggers a cascade of events. This disruption in cellular homeostasis can activate downstream signaling pathways, potentially involving mitogen-activated protein kinases (MAPKs) and other stress-related signaling molecules, culminating in programmed cell death (PCD) or necrosis.

Signaling_Pathway Elsinochrome_A This compound + Light ROS ¹O₂ and O₂⁻ Generation Elsinochrome_A->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Plasma & Organellar Membrane Damage Lipid_Peroxidation->Membrane_Damage Ion_Leakage Ion Leakage (e.g., K⁺ efflux) Membrane_Damage->Ion_Leakage Metabolic_Dysfunction Metabolic Dysfunction Membrane_Damage->Metabolic_Dysfunction PCD Programmed Cell Death (PCD) / Necrosis Membrane_Damage->PCD Signal_Transduction Stress Signal Transduction (e.g., MAPK cascades) Ion_Leakage->Signal_Transduction Metabolic_Dysfunction->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Gene_Expression->PCD

Quantitative Phytotoxicity Data

The phytotoxicity of this compound has been demonstrated in various plant systems. The following tables summarize the available quantitative data.

Table 1: Cell Viability Studies on Plant Cells Exposed to this compound

Plant Cell TypeThis compound Concentration (µM)Incubation Time (hours)Light ConditionsObserved Effect on Cell ViabilityReference
Citrus Protoplasts54LightSignificant decrease in cell viability[7]
Citrus Protoplasts104LightNo viable cells remained[7]
Tobacco ProtoplastsNot specified (dose-dependent)1LightRapid cell death[7]
Tobacco Suspension CellsNot specified (dose-dependent)1LightRapid cell death[7]
Citrus Protoplasts5-106DarkNo obvious toxicity[7]

Table 2: Electrolyte Leakage from Plant Tissues Treated with this compound

Plant TissueThis compound ConcentrationLight ConditionsObservationReference
Rough Lemon Leaf DiscsNot specifiedLightSteady increase in electrolyte leakage over time[2][7]

Table 3: Production of Elsinochrome by Elsinoë arachidis Isolates

Isolate GroupNumber of IsolatesAverage Elsinochrome Production (nmol/plug ± SD)
14814.04 ± 7.71
2652.36 ± 5.50
3692.66 ± 15.41
43203.37 ± 21.85
Data from a study on 63 isolates, indicating a wide range of toxin production capabilities.[1][3]

Detailed Experimental Protocols

Extraction and Quantification of this compound from Fungal Cultures

This protocol is adapted from studies on Elsinoë arachidis.[1][8]

Objective: To extract and quantify this compound from fungal cultures grown on a solid medium.

Materials:

  • Fungal cultures of Elsinoë spp. grown on Potato Dextrose Agar (PDA) plates.

  • Acetone

  • Sterile 5 mm diameter cork borer

  • Microcentrifuge tubes

  • Spectrophotometer

  • Dark room or light-proof containers

Procedure:

  • Grow the fungal isolates on PDA plates at 25°C under continuous fluorescent light to induce Elsinochrome production.[8]

  • After a designated incubation period (e.g., 30 days), harvest 20 agar plugs (5 mm in diameter) from the fungal colony.[8]

  • Place the agar plugs in a microcentrifuge tube.

  • Add a sufficient volume of acetone to completely submerge the plugs.

  • Perform the extraction in the dark to prevent photodegradation of this compound.[1]

  • Vortex the tube and incubate for a specified period (e.g., overnight).

  • Centrifuge the tube to pellet the agar and mycelia.

  • Carefully transfer the acetone supernatant to a new tube.

  • Repeat the extraction process with fresh acetone to ensure complete recovery.

  • Combine the acetone extracts.

  • Measure the absorbance of the extract at 468 nm using a spectrophotometer.[8]

  • Calculate the concentration of this compound using a standard curve prepared with purified this compound.[8]

Extraction_Workflow Start Start Fungal_Culture Grow Fungal Culture on PDA (Continuous Light, 25°C) Start->Fungal_Culture Harvest_Plugs Harvest 20 x 5mm Agar Plugs Fungal_Culture->Harvest_Plugs Acetone_Extraction Extract with Acetone (in Dark) Harvest_Plugs->Acetone_Extraction Centrifuge Centrifuge to Pellet Debris Acetone_Extraction->Centrifuge Collect_Supernatant Collect Acetone Supernatant Centrifuge->Collect_Supernatant Repeat_Extraction Repeat Extraction Collect_Supernatant->Repeat_Extraction optional Combine_Extracts Combine Acetone Extracts Collect_Supernatant->Combine_Extracts Repeat_Extraction->Acetone_Extraction Spectrophotometry Measure Absorbance at 468 nm Combine_Extracts->Spectrophotometry Quantification Quantify using Standard Curve Spectrophotometry->Quantification End End Quantification->End

Cell Viability Assay using MTT

This is a general protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on plant cells.

Objective: To determine the effect of this compound on the metabolic activity and viability of plant cells.

Materials:

  • Plant cell suspension culture or protoplasts.

  • This compound stock solution (dissolved in a suitable solvent like acetone or DMSO).

  • 96-well microtiter plates.

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

  • Light source (for light-dependent toxicity studies).

Procedure:

  • Seed the plant cells or protoplasts into the wells of a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in the appropriate culture medium.

  • Add the different concentrations of this compound to the wells. Include appropriate controls: untreated cells, and cells treated with the solvent used to dissolve this compound.

  • For light-dependent studies, incubate one set of plates under a light source and a parallel set in complete darkness.

  • Incubate for the desired period (e.g., 1, 4, 6 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

MTT_Assay_Workflow Start Start Seed_Cells Seed Plant Cells/Protoplasts in 96-well Plate Start->Seed_Cells Add_EA Add Serial Dilutions of This compound Seed_Cells->Add_EA Incubate Incubate (Light vs. Dark) Add_EA->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Detection of Singlet Oxygen in Plant Tissues

This protocol provides a general method for detecting singlet oxygen in plant leaves treated with this compound using Singlet Oxygen Sensor Green (SOSG).

Objective: To visualize the generation of singlet oxygen in plant tissues upon treatment with this compound and exposure to light.

Materials:

  • Plant leaves (e.g., rough lemon).

  • This compound solution.

  • Singlet Oxygen Sensor Green (SOSG) reagent.

  • Infiltration buffer (e.g., 10 mM potassium phosphate buffer, pH 7.4).

  • Fluorescence microscope or a confocal laser scanning microscope.

  • Light source.

Procedure:

  • Prepare a working solution of SOSG in the infiltration buffer.

  • Infiltrate the plant leaves with the SOSG solution using a needleless syringe.

  • Allow the leaves to incubate for a short period to allow for probe uptake.

  • Treat the infiltrated leaves with the this compound solution. Include a control group treated with the solvent only.

  • Expose the leaves to a light source for a defined period to activate this compound. Keep a parallel set in the dark as a control.

  • Observe the leaves under a fluorescence microscope using the appropriate filter set for fluorescein. An increase in green fluorescence indicates the presence of singlet oxygen.

  • Quantify the fluorescence intensity if required, using image analysis software.

Singlet_Oxygen_Detection Start Start Infiltrate_SOSG Infiltrate Plant Leaves with SOSG Start->Infiltrate_SOSG Treat_EA Treat with this compound Infiltrate_SOSG->Treat_EA Expose_Light Expose to Light (and Dark Control) Treat_EA->Expose_Light Microscopy Fluorescence Microscopy Expose_Light->Microscopy Analyze_Fluorescence Analyze Green Fluorescence (Singlet Oxygen Signal) Microscopy->Analyze_Fluorescence End End Analyze_Fluorescence->End

Conclusion

This compound is a significant non-host selective phytotoxin whose virulence is intrinsically linked to its ability to generate reactive oxygen species in a light-dependent manner. The resulting oxidative stress leads to rapid cell membrane damage, electrolyte leakage, and ultimately cell death in a wide range of plant species. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research into the precise molecular targets of this compound-induced ROS and for the exploration of its potential applications in agriculture and medicine. The visualized workflows and signaling pathways serve as conceptual frameworks to guide future investigations into the complex interactions between this fungal toxin and plant cells.

References

The Cornerstone of Elsinochrome A Synthesis: A Technical Guide to Polyketide Synthase Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate role of polyketide synthases (PKSs) in the biosynthesis of Elsinochrome A, a photosensitive perylenequinone mycotoxin produced by various species of the phytopathogenic fungi Elsinoë. Understanding this complex biosynthetic pathway is pivotal for developing novel antifungal agents and for the potential biotechnological production of this and related polyketides.

Introduction: The Polyketide Origin of a Fungal Toxin

This compound is a secondary metabolite that plays a significant role in the virulence of Elsinoë species, the causative agents of scab diseases on a variety of economically important plants.[1][2][3][4] The biosynthesis of this complex molecule is initiated by a Type I polyketide synthase, a large, multifunctional enzyme that iteratively condenses simple acyl-CoA precursors to form a polyketide chain. This guide will illuminate the specific PKS enzymes involved, their genetic organization, and the subsequent enzymatic modifications that lead to the final this compound structure.

The Key Players: Identifying the Elsinochrome-Specific Polyketide Synthase

Initial research in Elsinoë fawcettii identified a Type I PKS, EfPKS1, as the enzyme responsible for elsinochrome production.[1][5][6] However, subsequent studies revealed a crucial misidentification. It is now understood that EfPKS1 is, in fact, the anchor gene in the melanin biosynthetic pathway.[1][2][3][4]

A later study correctly identified a different Type I PKS, EfETB1 , as the core enzyme in the elsinochrome biosynthetic gene cluster.[1][2] Disruption of the EfETB1 gene resulted in a complete loss of elsinochrome production, while melanin synthesis remained unaffected, solidifying its role as the dedicated PKS for this compound biosynthesis.[1] This finding has been corroborated by genomic analysis of several other Elsinoë species, which show highly conserved melanin and elsinochrome gene clusters, with genes similar to EfPKS1 and EfETB1 consistently associated with their respective pathways.[1][2][3]

The this compound biosynthetic pathway commences with the non-reducing polyketide synthase (NR-PKS) ElcA (homologous to EfETB1), which synthesizes the aromatic polyketide precursor, nor-toralactone.[7][8][9]

The this compound Biosynthetic Pathway: A Step-by-Step Visualization

The biosynthesis of this compound is a multi-step process involving the core PKS and a series of tailoring enzymes encoded by genes within the elc gene cluster. The pathway can be visualized as follows:

Elsinochrome_A_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS ElcA (NR-PKS) AcetylCoA->PKS NorToralactone Nor-toralactone PKS->NorToralactone Methylation ElcB (MT) NorToralactone->Methylation Toralactone Toralactone Methylation->Toralactone OxidativeCleavage ElcB (FAD-MO) Toralactone->OxidativeCleavage NaphtholIntermediate Naphthol Intermediate OxidativeCleavage->NaphtholIntermediate Dimerization ElcE (BBE-like) ElcG (Laccase-like) NaphtholIntermediate->Dimerization PerylenequinoneCore Perylenequinone Core Dimerization->PerylenequinoneCore EnolateCoupling ElcH (FAD-MO) PerylenequinoneCore->EnolateCoupling ElsinochromeA This compound EnolateCoupling->ElsinochromeA

Caption: The biosynthetic pathway of this compound.

Quantitative Analysis of Elsinochrome Production

The production of this compound is influenced by various environmental factors, most notably light. The following tables summarize the quantitative data on this compound production under different conditions as reported in the literature.

Table 1: Effect of Light on Elsinochrome (ESC) Production in Elsinoë arachidis

ConditionESC Yield (nmol/plug)Reference
White Light (28 days)33.22[10]
Blue Light (28 days)41.23[11]
DarknessCompletely abolished[12]

Table 2: Effect of Temperature on Elsinochrome Production in E. arachidis

Temperature (°C)Elsinochrome ProductionReference
10-25Increasing[12]
28Peak Production[12]
30Slightly Decreased[12]

Experimental Protocols: Unraveling the Function of PKS in Elsinochrome Biosynthesis

The functional characterization of the polyketide synthases and other enzymes in the this compound biosynthetic pathway has been largely achieved through targeted gene disruption and heterologous expression experiments.

Targeted Gene Disruption of PKS in Elsinoë fawcettii**

A common method to elucidate the function of a specific gene is to create a null mutant through targeted gene disruption. The workflow for such an experiment is outlined below:

Gene_Disruption_Workflow Start Start: Isolate Genomic DNA from Wild-Type E. fawcettii Construct Construct Gene Disruption Vector (e.g., with hygromycin resistance cassette) Start->Construct Transformation Protoplast Transformation Construct->Transformation Selection Selection of Transformants on Hygromycin-Containing Medium Transformation->Selection Screening Screening of Transformants by PCR and Southern Blot to Confirm Gene Replacement Selection->Screening PhenotypicAnalysis Phenotypic Analysis of Gene-Disrupted Mutants (Elsinochrome Production, Pathogenicity) Screening->PhenotypicAnalysis Complementation Genetic Complementation: Re-introduce Wild-Type Gene into Mutant PhenotypicAnalysis->Complementation End End: Confirm Functional Restoration Complementation->End

Caption: Workflow for targeted gene disruption.

Heterologous Expression of the Elsinochrome Biosynthetic Gene Cluster

To confirm the function of the entire gene cluster and to potentially produce this compound in a more tractable host, heterologous expression is employed. This involves cloning the entire elc gene cluster into a suitable expression vector and transforming it into a host organism like Aspergillus nidulans.

Experimental Protocol for Heterologous Expression:

  • Yeast-Fungal Artificial Chromosome (YFAC) Construction: The intact elc gene cluster is assembled into a YFAC vector in Saccharomyces cerevisiae through homologous recombination.[7][8][13]

  • Transformation into Aspergillus nidulans : The constructed YFAC is then transformed into a suitable strain of A. nidulans.

  • Metabolite Analysis: The transformed A. nidulans cultures are grown under permissive conditions, and the culture extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its intermediates.[8]

Regulation of Elsinochrome Biosynthesis

The biosynthesis of this compound is tightly regulated by a variety of factors, including light, pH, and nutrient availability.[5][6][12] Transcriptional analysis has revealed that the expression of the PKS gene (EfPKS1 in earlier studies, now understood to be EfETB1) and other clustered genes is coordinately regulated.[5][6]

A key transcriptional regulator, TSF1 , encoded by a gene within the biosynthetic cluster, has been identified.[14][15] Disruption of TSF1 leads to the abolishment of elsinochrome production and reduced expression of the PKS and other biosynthetic genes.[15] Another transcription factor, EfSTE12 , has also been shown to positively regulate the expression of the PKS gene, acting independently of TSF1.[14]

The following diagram illustrates the known regulatory relationships:

Regulatory_Pathway Light Light TSF1 TSF1 (Transcriptional Activator) Light->TSF1 Induces EfSTE12 EfSTE12 (Transcription Factor) Light->EfSTE12 Induces PKS_Gene EfETB1 (PKS Gene) TSF1->PKS_Gene Activates Biosynthetic_Genes Other Biosynthetic Genes TSF1->Biosynthetic_Genes Activates EfSTE12->PKS_Gene Activates ElsinochromeA This compound PKS_Gene->ElsinochromeA Biosynthetic_Genes->ElsinochromeA

Caption: Regulation of this compound biosynthesis.

Conclusion and Future Perspectives

The identification and characterization of the polyketide synthase EfETB1 and its associated gene cluster have been instrumental in elucidating the biosynthetic pathway of this compound. This knowledge provides a solid foundation for further research into the intricate enzymatic mechanisms of polyketide synthesis and the development of strategies to control citrus scab disease. For drug development professionals, the heterologous expression of this pathway opens up avenues for producing novel polyketide compounds with potential therapeutic applications through combinatorial biosynthesis and pathway engineering. Future research should focus on the detailed biochemical characterization of each enzyme in the pathway and the complex regulatory networks that govern its expression.

References

Genetic Blueprint of a Fungal Toxin: An In-depth Guide to Elsinochrome A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the genetic underpinnings of Elsinochrome A production in fungi, offering critical insights for researchers, scientists, and drug development professionals. This document outlines the core genetic machinery, regulatory networks, and environmental influences governing the biosynthesis of this potent polyketide.

This compound, a perylenequinone pigment, is a secondary metabolite produced by various fungi, notably those belonging to the Elsinoë genus. These compounds are of significant interest due to their phytotoxicity, photosensitizing properties, and potential applications in drug development. Understanding the genetic basis of this compound production is paramount for harnessing its potential and mitigating its detrimental effects in agriculture. This guide provides a detailed examination of the biosynthetic gene cluster, regulatory pathways, and quantitative production data, supported by experimental methodologies.

The this compound Biosynthetic Gene Cluster (elc)

The production of this compound is orchestrated by a dedicated gene cluster, herein referred to as the elc cluster. This cluster houses the essential genes encoding the enzymatic machinery required for the synthesis of the perylenequinone core structure and its subsequent modifications.

Table 1: Annotated Genes of the this compound Biosynthetic Cluster

Gene DesignationPutative Function
Core Biosynthesis
EfETB1/CTB1Type I Polyketide Synthase (PKS)
OMT1O-methyltransferase
FAD1FAD-binding domain-containing protein
OMT2O-methyltransferase 2
OXR1FAD binding/oxidoreductase
Regulation & Transport
TSF1/ZNC1Fungal Zn(2)-Cys(6) binuclear cluster domain-containing protein (Transcription Factor)
MFS1Major facilitator superfamily domain-containing protein (Transporter)
Modification & Other
RDT1ESC reductase
PRF1ESC prefoldin protein subunit 3
ECT1ECT1 transporter
STB3Protein STB3
FAS1Fasciclin domain-containing protein

Note: The gene nomenclature can vary between different fungal species and research groups. EfPKS1 was initially identified as the core PKS but was later found to be involved in melanin biosynthesis, with EfETB1 being the correct PKS for elsinochrome production[1].

Quantitative Analysis of this compound Production

The synthesis of this compound is tightly regulated by environmental cues, with light being a primary inducing factor. Nutrient availability and pH also play crucial roles in modulating the output of this metabolic pathway.

Table 2: Influence of Light on this compound Production

Fungal SpeciesConditionThis compound Production
Elsinoë arachidisWhite Light (28 days)33.22 nmol/plug[2]
Elsinoë arachidisDark (28 days)Not detectable[2]
Coniothyrium glycinesLight616.1 ng/g of tissue
Coniothyrium glycinesDark170.4 ng/g of tissue

Table 3: Influence of Environmental Factors on this compound Production in Elsinoë arachidis

FactorConditionEffect on this compound Production
Temperature 10°C to 25°CIncreased production
28°CPeak production[3]
30°CSlight decrease[3]
pH Unbuffered PDAOptimal production[3]
Acidic or AlkalineDecreased production[3]
Culture Media PDA (semi-synthetic)Substantially more production than synthetic media[3]

A study of 63 field isolates of E. arachidis showed a wide range of Elsinochrome production, from 3.45 to 227.11 nmol/plug, indicating significant strain-to-strain variability[3].

Regulatory Networks Controlling this compound Synthesis

The expression of the elc gene cluster is under the control of a sophisticated regulatory network that integrates environmental signals to modulate this compound production.

Light-Mediated Regulation

Light is a potent inducer of this compound biosynthesis. This process is believed to be initiated by photoreceptors that, upon light absorption, trigger a signaling cascade culminating in the activation of transcription factors that bind to the promoter regions of the elc cluster genes. In fungi, the White Collar complex (WCC), composed of WC-1 and WC-2 proteins, acts as a primary blue light photoreceptor and transcription factor. Phytochromes are responsible for sensing red and far-red light.

G cluster_light Light Signal cluster_photoreceptors Photoreceptors cluster_transcription_factors Transcription Factors cluster_biosynthesis Elsinochrome Biosynthesis Light Light WC-1/WC-2 (Blue Light) WC-1/WC-2 (Blue Light) Light->WC-1/WC-2 (Blue Light) Phytochrome (Red Light) Phytochrome (Red Light) Light->Phytochrome (Red Light) TSF1 TSF1 WC-1/WC-2 (Blue Light)->TSF1 Activates Phytochrome (Red Light)->TSF1 Putative Activation elc gene cluster elc gene cluster TSF1->elc gene cluster Induces Expression EfSTE12 EfSTE12 EfSTE12->elc gene cluster Induces Expression This compound This compound elc gene cluster->this compound Synthesizes

Putative light signaling pathway for this compound biosynthesis.
Key Transcription Factors

Two key transcription factors have been identified as crucial regulators of the elc cluster:

  • TSF1: This pathway-specific transcription factor is located within the elc cluster and is essential for the expression of the biosynthetic genes, including the core PKS[4]. Disruption of TSF1 completely abrogates Elsinochrome production[4].

  • EfSTE12: This transcription factor, a homolog of the yeast STE12, also plays a role in activating the expression of the elc cluster genes. Its function appears to be independent of TSF1, suggesting a parallel regulatory input[1].

G Environmental Cues (Light, Nutrients, pH) Environmental Cues (Light, Nutrients, pH) Signal Transduction Cascade Signal Transduction Cascade Environmental Cues (Light, Nutrients, pH)->Signal Transduction Cascade TSF1 (Pathway-specific) TSF1 (Pathway-specific) Signal Transduction Cascade->TSF1 (Pathway-specific) EfSTE12 (Global Regulator) EfSTE12 (Global Regulator) Signal Transduction Cascade->EfSTE12 (Global Regulator) elc Gene Cluster Expression elc Gene Cluster Expression TSF1 (Pathway-specific)->elc Gene Cluster Expression Direct Activation EfSTE12 (Global Regulator)->elc Gene Cluster Expression Independent Activation This compound Biosynthesis This compound Biosynthesis elc Gene Cluster Expression->this compound Biosynthesis

Regulatory logic of TSF1 and EfSTE12 in this compound production.

Experimental Protocols

Detailed, replicable experimental protocols are fundamental for the study of this compound biosynthesis. The following sections provide an overview of the key methodologies.

Fungal Culture and this compound Extraction
  • Culture Conditions: Elsinoë species are typically cultured on Potato Dextrose Agar (PDA) at 25°C[2]. For induction of this compound production, cultures are exposed to constant white light[2].

  • Extraction: Elsinochrome can be extracted from fungal mycelia grown on agar plates. Agar plugs containing mycelium are excised and soaked in acetone or ethyl acetate to solubilize the pigments. The solvent is then evaporated to yield a crude extract.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

  • Sample Preparation: The crude extract is redissolved in a suitable solvent, such as methanol, and filtered through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (General):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: A Diode Array Detector (DAD) or a UV-Vis detector set to the characteristic absorbance maxima of this compound (approximately 460, 530, and 570 nm).

  • Quantification: A standard curve is generated using purified this compound of a known concentration. The concentration of this compound in the samples is then determined by comparing the peak area to the standard curve.

Gene Expression Analysis by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the transcript levels of the elc cluster genes.

  • RNA Extraction: Total RNA is extracted from fungal mycelia using standard protocols, such as TRIzol-based methods or commercially available kits.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The qPCR reaction is performed using gene-specific primers for the target genes and a reference gene (e.g., actin or GAPDH) for normalization. The reaction mix typically contains cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

G cluster_sample Sample Preparation cluster_rt Reverse Transcription cluster_qpcr Quantitative PCR cluster_analysis Data Analysis Fungal Mycelia Fungal Mycelia RNA Extraction RNA Extraction Fungal Mycelia->RNA Extraction Total RNA Total RNA RNA Extraction->Total RNA cDNA Synthesis cDNA Synthesis Total RNA->cDNA Synthesis cDNA cDNA cDNA Synthesis->cDNA qPCR with SYBR Green qPCR with SYBR Green cDNA->qPCR with SYBR Green Amplification Data Amplification Data qPCR with SYBR Green->Amplification Data Relative Gene Expression (ΔΔCt) Relative Gene Expression (ΔΔCt) Amplification Data->Relative Gene Expression (ΔΔCt)

Workflow for gene expression analysis by RT-qPCR.
Gene Disruption

Targeted gene disruption is a powerful tool to elucidate the function of specific genes in the elc cluster.

  • Construct Generation: A disruption cassette is created, typically containing a selectable marker (e.g., a hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Fungal Transformation: Protoplasts are generated from the fungal mycelia and transformed with the disruption cassette, often using a polyethylene glycol (PEG)-mediated method.

  • Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. PCR-based screening is then used to identify the transformants in which the target gene has been replaced by the disruption cassette through homologous recombination.

This technical guide provides a foundational understanding of the genetic basis for this compound production in fungi. Further research into the intricate details of the regulatory networks and the precise enzymatic functions will undoubtedly open new avenues for the exploitation and control of this fascinating class of fungal secondary metabolites.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Elsinochrome A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsinochrome A is a perylenequinone pigment produced by various fungal species of the genus Elsinoë, notably Elsinoë fawcettii, the causative agent of citrus scab disease.[1][2] These pigments, including elsinochromes A, B, and C, are structurally similar to other photosensitizing compounds like cercosporin.[1][3] this compound exhibits potent light-activated phytotoxicity, generating reactive oxygen species such as singlet oxygen and superoxide ions, which can induce cell membrane peroxidation and rapid electrolyte leakage in plant tissues.[2][3][4] This light-dependent bioactivity makes this compound a molecule of interest for potential applications in drug development and as a photosensitizing agent.

This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery.

Experimental Protocols

Part 1: Fungal Culture and Elsinochrome Production

A critical prerequisite for successful extraction is the robust production of elsinochromes by the fungal culture. Light is a crucial factor for initiating and enhancing the biosynthesis of these pigments.[5][6]

Protocol:

  • Fungal Strain: Utilize a known Elsinochrome-producing strain, such as Elsinoë fawcettii.

  • Culture Medium: Grow the fungus on Potato Dextrose Agar (PDA) for optimal pigment production.[5][6]

  • Incubation Conditions: Incubate the cultures under constant light to maximize Elsinochrome biosynthesis.[5][6] Cultures should be grown for a sufficient duration (e.g., 4 weeks) to allow for significant pigment accumulation, visible as red or orange coloration of the mycelia.[2]

Part 2: Extraction of Crude Elsinochromes

The initial extraction step aims to isolate the pigments from the fungal mycelia. Acetone and ethyl acetate are effective solvents for this purpose.[1][2]

Protocol:

  • Harvesting: Scrape the fungal mycelia from the surface of the agar plates.

  • Solvent Extraction:

    • Submerge the harvested mycelia in acetone or ethyl acetate.[1][2]

    • Facilitate extraction through methods such as ultrasonic vibration. For instance, sonication at 55°C for 60 minutes at 100 W can be employed.[4]

  • Filtration: Separate the solvent extract containing the pigments from the mycelial debris by filtration.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a crude, pigmented extract.

Part 3: Purification of this compound

The crude extract will contain a mixture of elsinochrome derivatives (A, B, C, etc.) and other fungal metabolites.[1] Chromatographic techniques are essential for the separation and purification of this compound.

3.1 Thin-Layer Chromatography (TLC) for Preliminary Separation and Analysis

TLC is a valuable technique for the initial separation and qualitative analysis of the crude extract.[1][7]

Protocol:

  • Stationary Phase: Use silica gel plates.[7]

  • Sample Application: Spot the concentrated crude extract onto the TLC plate.

  • Mobile Phase: Develop the plate in a solvent system of chloroform and ethyl acetate (1:1, v/v).[7]

  • Visualization: The different elsinochrome derivatives will separate into distinct red/orange bands with different Rf values.[4]

3.2 High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining highly pure this compound, HPLC is the recommended method.[8]

Protocol:

  • Column: Employ a suitable stationary phase, such as a C18 reversed-phase column.

  • Mobile Phase: Utilize a gradient of solvents. A common approach involves a gradient of an aqueous solvent (e.g., water with a small percentage of formic acid or acetonitrile) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient will need to be optimized based on the HPLC system and column used.

  • Detection: Monitor the elution profile using a UV-Vis detector. Elsinochromes have a characteristic absorption spectrum with a strong absorbance peak around 460 nm and two minor peaks at approximately 530 nm and 570 nm.[1][4]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Assessment: Analyze the collected fractions for purity using analytical HPLC. The purity can be further confirmed by spectroscopic methods such as mass spectrometry and NMR.

Data Presentation

ParameterMethod/SolventObservation/ResultReference
Extraction Solvent Acetone or Ethyl AcetateEffective for extracting red/orange pigments from fungal mycelia.[1][2]
TLC Mobile Phase Chloroform:Ethyl Acetate (1:1, v/v)Separation of crude extract into distinct red/orange bands.[7]
Spectrophotometry Acetone ExtractStrong absorbance at 460 nm, with minor peaks at 530 nm and 570 nm.[1][4]

Signaling Pathways and Experimental Workflows

ElsinochromeA_Extraction_Purification Workflow for this compound Extraction and Purification FungalCulture 1. Fungal Culture (Elsinoë fawcettii on PDA) Harvesting 2. Harvesting Mycelia FungalCulture->Harvesting Extraction 3. Solvent Extraction (Acetone or Ethyl Acetate) Harvesting->Extraction Filtration 4. Filtration Extraction->Filtration Concentration 5. Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Elsinochrome Extract Concentration->CrudeExtract TLC 6. TLC Analysis (Chloroform:Ethyl Acetate 1:1) CrudeExtract->TLC Qualitative Analysis HPLC 7. HPLC Purification (Reversed-Phase) CrudeExtract->HPLC Purification PureElsinochromeA Pure this compound HPLC->PureElsinochromeA Analysis 8. Purity Assessment (Analytical HPLC, Spectroscopy) PureElsinochromeA->Analysis

Caption: A flowchart illustrating the key steps in the extraction and purification of this compound.

References

Quantification of Elsinochrome A in Fungal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsinochrome A is a photoactivated perylenequinone phytotoxin produced by several fungal species, most notably within the genus Elsinoë. As a significant virulence factor in plant pathogenesis, its quantification is crucial for studying fungal biology, disease progression, and for the development of novel antifungal agents. Furthermore, the potent photosensitizing properties of this compound and its derivatives have garnered interest in photodynamic therapy research, necessitating accurate and reproducible quantification methods.

These application notes provide detailed protocols for the extraction and quantification of this compound from fungal cultures using spectrophotometry and High-Performance Liquid Chromatography (HPLC). Additionally, quantitative data on this compound production under various culture conditions are presented, along with diagrams illustrating the experimental workflow and the light-mediated signaling pathway involved in its biosynthesis.

Data Presentation: Quantitative Analysis of this compound Production

The production of this compound is significantly influenced by environmental and nutritional factors. The following tables summarize the quantitative yield of this compound in different fungal species and under various culture conditions.

Table 1: this compound Production in Elsinoë arachidis Isolates

Isolate GroupNumber of IsolatesAverage this compound Yield (nmol/plug)[1]
14814.04 ± 7.71
2652.36 ± 5.50
3692.66 ± 15.41
43203.37 ± 21.85

Table 2: Influence of Culture Conditions on this compound Production in Elsinoë fawcettii

ConditionParameterThis compound Yield (nmoles/plug)
Light Constant Light~30
12h Light/12h Dark~5
Constant Dark~1
Culture Media Potato Dextrose Agar (PDA)~30
Complete Medium (CM)~10
Minimal Medium (MM)~8
pH 4.2~8
5.4~15
6.2~22
7.2~28
8.1~32
Nitrogen Source No Nitrogen~25
(in Minimal Medium)1 g/L Ammonium0
Carbon Source 60 g/L Sucrose~28
(in Minimal Medium)2 g/L Sucrose~12

Experimental Protocols

Fungal Culture and Sample Preparation

Objective: To cultivate fungal mycelium for the extraction of this compound.

Materials:

  • Fungal isolate (e.g., Elsinoë fawcettii, Elsinoë arachidis)

  • Potato Dextrose Agar (PDA) plates

  • Sterile cellophane sheets (optional, for easy harvesting of mycelium)

  • Incubator with controlled lighting and temperature

  • Sterile scalpels or spatulas

  • Microcentrifuge tubes

Protocol:

  • Inoculate the fungal isolate onto the center of a PDA plate. If using cellophane, place a sterile sheet on the agar surface before inoculation.

  • Incubate the plates under desired light and temperature conditions. For optimal this compound production in Elsinoë species, continuous light at 25-28°C is recommended.

  • After a sufficient incubation period (e.g., 15-28 days), harvest the fungal mycelium. If using cellophane, lift the entire sheet with the mycelium. Otherwise, scrape the mycelium from the agar surface using a sterile scalpel or spatula.

  • Transfer the harvested mycelium to a pre-weighed microcentrifuge tube to determine the fresh or dry weight (after lyophilization).

Extraction of this compound

Objective: To extract this compound from fungal mycelium.

Materials:

  • Harvested fungal mycelium

  • Acetone or Ethyl Acetate

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Glass vials

Protocol:

  • To the microcentrifuge tube containing the fungal mycelium, add a sufficient volume of acetone or ethyl acetate to fully submerge the tissue (e.g., 1 mL).

  • Vortex the tube vigorously for 1-2 minutes to disrupt the cells and facilitate extraction.

  • Centrifuge the tube at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the mycelial debris.

  • Carefully transfer the supernatant, which contains the extracted this compound, to a clean glass vial.

  • Repeat the extraction process (steps 1-4) with the remaining mycelial pellet to ensure complete recovery of the pigment.

  • Combine the supernatants from all extractions.

  • The crude extract can be used directly for spectrophotometric analysis or evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.

Quantification of this compound by Spectrophotometry

Objective: To determine the total concentration of this compound in a fungal extract.

Materials:

  • Crude this compound extract

  • 5 M Potassium Hydroxide (KOH)

  • Spectrophotometer

  • Cuvettes

Protocol:

  • For a simplified and rapid quantification, the crude acetone or ethyl acetate extract can be directly used. However, for a more specific measurement, a KOH-based method is recommended.

  • To a known volume of the crude extract, add an equal volume of 5 M KOH.

  • Vortex the mixture briefly.

  • Measure the absorbance of the solution at 480 nm using a spectrophotometer. Use 5 M KOH as a blank.

  • Calculate the concentration of this compound using the Beer-Lambert law:

    • A = εbc

    • Where:

      • A is the absorbance at 480 nm

      • ε (epsilon) is the molar extinction coefficient of this compound (23,300 L mol⁻¹ cm⁻¹)

      • b is the path length of the cuvette (typically 1 cm)

      • c is the concentration in mol/L

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from other compounds in a fungal extract.

Materials:

  • Prepared this compound extract (reconstituted in mobile phase)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., YMC-Triart C18, 4.6 mm × 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Triple-distilled water

  • This compound standard (for calibration curve)

Protocol:

  • Chromatographic Conditions:

    • Column: YMC-Triart C18 (4.6 mm × 250 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 460 nm.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Sample Preparation:

    • Evaporate the crude extract to dryness and reconstitute in the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantification:

    • Inject the prepared fungal extract sample into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Fungal Culture & Harvesting cluster_1 Extraction cluster_2 Quantification cluster_3 Data Analysis Culture Fungal Inoculation on PDA Incubation Incubation (Continuous Light, 25-28°C) Culture->Incubation Harvest Mycelium Harvesting Incubation->Harvest Extraction Extraction with Acetone/Ethyl Acetate Harvest->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Spectro Spectrophotometry (480 nm) Supernatant->Spectro HPLC_prep Sample Prep for HPLC (Dry & Reconstitute) Supernatant->HPLC_prep Calc_Spectro Concentration Calculation (Beer-Lambert Law) Spectro->Calc_Spectro HPLC HPLC Analysis (C18, 460 nm) HPLC_prep->HPLC Calc_HPLC Concentration Calculation (Calibration Curve) HPLC->Calc_HPLC

Caption: Experimental workflow for this compound quantification.

Light-Mediated Signaling Pathway for this compound Biosynthesis

G cluster_0 Light Perception cluster_1 Signal Transduction & Regulation cluster_2 Biosynthesis Gene Cluster Expression cluster_3 Metabolite Production Light Light (Blue Light) WCC White Collar Complex (WC-1/WC-2) Light->WCC Activation Velvet Velvet Complex (VeA) WCC->Velvet Interaction TF Pathway-Specific Transcription Factors (e.g., TSF1) Velvet->TF Regulation PKS Polyketide Synthase (PKS) Gene Expression TF->PKS Other_genes Other Biosynthetic Genes Expression TF->Other_genes Elsinochrome This compound Biosynthesis PKS->Elsinochrome Other_genes->Elsinochrome

Caption: Light-mediated signaling for this compound biosynthesis.

References

Application Notes and Protocols for Elsinochrome A Delivery Systems in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and application of various nanoparticle-based delivery systems for Elsinochrome A, a potent photosensitizer with significant potential in biomedical fields, particularly in photodynamic therapy (PDT) for cancer. The protocols outlined below are based on established methodologies to facilitate reproducible research and development.

Introduction to this compound and the Need for Delivery Systems

This compound (EA) is a perylenequinone pigment that exhibits strong photodynamic activity.[1] Upon excitation by light, typically in the visible spectrum, EA generates reactive oxygen species (ROS), including singlet oxygen and superoxide anions, which are highly cytotoxic to cancer cells.[1][2] This property makes it a promising candidate for PDT. However, the clinical translation of EA is significantly hampered by its poor aqueous solubility.[3][4] To overcome this limitation, various drug delivery systems have been developed to enhance its solubility, stability, and targeted delivery to tumor tissues.

This document details the preparation and evaluation of several nano-formulations of this compound, providing quantitative data and step-by-step experimental protocols.

Summary of Quantitative Data for this compound Nano-formulations

The following table summarizes the key physicochemical characteristics of different this compound nano-formulations from a comparative study.[3] This data is crucial for selecting the most appropriate delivery system for a specific biomedical application.

Formulation TypePolymer/Lipid CompositionParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)In Vitro Release (pH 5.7, 48h) (%)
PLGA/EA Nanoparticles Poly(lactic-co-glycolic acid)150 ± 12.3-18.5 ± 2.18.2 ± 0.785.3 ± 4.262.5
CMC-PLGA/EA Nanoparticles Carboxymethyl Chitosan-PLGA180 ± 15.1-25.3 ± 2.86.5 ± 0.978.1 ± 5.1-
mPEG-PCL/EA Nanomicelles Methoxy Poly(ethylene glycol)-Poly(caprolactone)85 ± 9.8-12.1 ± 1.512.1 ± 1.192.5 ± 3.870.8
LHP-CHOL/EA Nanoliposomes Lecithin-Hydrogenated Phosphatidylcholine-Cholesterol120 ± 11.5-22.4 ± 2.55.3 ± 0.675.6 ± 4.9-

Data presented as mean ± standard deviation where available. The in vitro release data indicates the cumulative release in a slightly acidic environment, mimicking the tumor microenvironment.[3]

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound loaded nanoparticles are provided below.

Protocol 1: Preparation of PLGA/EA Nanoparticles using Emulsification-Solvent Evaporation

This protocol describes the single emulsion-solvent evaporation method for encapsulating the hydrophobic drug this compound into PLGA nanoparticles.[5]

Materials:

  • This compound (EA)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Ice bath

  • Sonicator (probe sonicator)

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable volume of dichloromethane (e.g., 5 mL). Ensure complete dissolution.[5]

  • Aqueous Phase Preparation: Prepare a PVA solution (e.g., 2% w/v) in deionized water. This will act as the stabilizer.

  • Emulsification: Add the organic phase to a larger volume of the aqueous phase (e.g., 20 mL) under constant stirring. Immediately sonicate the mixture using a probe sonicator in an ice bath. Sonicate for a specified time (e.g., 3-5 minutes) with pulsed intervals (e.g., 1 second on, 3 seconds off) to form an oil-in-water (o/w) emulsion.[5]

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir magnetically at room temperature for several hours (e.g., 4-6 hours) to allow the dichloromethane to evaporate. A rotary evaporator can be used to expedite this process.[6]

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and un-encapsulated EA. Repeat the centrifugation and washing steps at least twice.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and then freeze-dried.

Protocol 2: Preparation of mPEG-PCL/EA Nanomicelles by Nanoprecipitation

This protocol outlines the nanoprecipitation method for formulating this compound loaded mPEG-PCL nanomicelles, a simple and reproducible technique.[7]

Materials:

  • This compound (EA)

  • Methoxy Poly(ethylene glycol)-Poly(caprolactone) (mPEG-PCL)

  • Acetone or other suitable water-miscible organic solvent

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve mPEG-PCL (e.g., 50 mg) and this compound (e.g., 5 mg) in a small volume of acetone (e.g., 2 mL).[7]

  • Nanoprecipitation: Add the organic solution dropwise into a larger volume of deionized water (e.g., 20 mL) under vigorous magnetic stirring. The rapid solvent diffusion will cause the polymer to self-assemble into nanomicelles, entrapping the EA.

  • Solvent Removal: Continue stirring the solution for several hours (e.g., 2-4 hours) at room temperature to ensure the complete evaporation of the organic solvent.

  • Purification: The resulting nanomicelle suspension can be purified by dialysis against deionized water using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to remove any remaining free drug and solvent.

Protocol 3: Preparation of LHP-CHOL/EA Nanoliposomes using Thin-Film Hydration

This protocol describes the classic thin-film hydration method followed by sonication or extrusion to produce this compound-loaded liposomes.[8][9]

Materials:

  • This compound (EA)

  • Lecithin, Hydrogenated Phosphatidylcholine (LHP), and Cholesterol (CHOL) in a desired molar ratio

  • Chloroform or a chloroform:methanol mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Sonicator (bath or probe) or Liposome extruder with polycarbonate membranes

  • Water bath

Procedure:

  • Lipid Film Formation: Dissolve the lipids (LHP, CHOL) and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.[8]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. A thin, uniform lipid film should form on the inner wall of the flask. It is crucial to remove all residual solvent.

  • Hydration: Add the aqueous buffer (e.g., PBS) to the flask containing the lipid film. Hydrate the film by gentle rotation in a water bath above the lipid phase transition temperature for about 1 hour. This will form multilamellar vesicles (MLVs).[9]

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to:

    • Sonication: Using a bath or probe sonicator. Care must be taken to avoid overheating.

    • Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This method generally produces a more uniform size distribution.[10]

  • Purification: Remove un-encapsulated EA by dialysis or size exclusion chromatography.

Protocol 4: Characterization of this compound Nano-formulations

1. Particle Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in deionized water. Analyze the sample using a DLS instrument to determine the average particle size (hydrodynamic diameter) and polydispersity index (PDI). For zeta potential, the same instrument is used to measure the surface charge of the nanoparticles in an appropriate buffer.[11][12]

2. Morphology:

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. The sample can be negatively stained (e.g., with phosphotungstic acid) if necessary. Observe the grid under a TEM to visualize the shape and morphology of the nanoparticles.[11]

3. Drug Loading and Encapsulation Efficiency:

  • Procedure:

    • Separate the un-encapsulated ("free") drug from the nanoparticle suspension. This can be done by ultracentrifugation, where the supernatant contains the free drug, or by using centrifugal filter units.[13]

    • Quantify the amount of free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by creating a standard curve of known EA concentrations.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:[14]

      • EE (%) = [(Total amount of EA added - Amount of free EA) / Total amount of EA added] x 100

      • DL (%) = [(Total amount of EA added - Amount of free EA) / Total weight of nanoparticles] x 100

Protocol 5: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release study using the dialysis method to assess the release kinetics of this compound from the nano-formulations.[15]

Materials:

  • This compound loaded nano-formulation

  • Dialysis membrane (with an appropriate MWCO)

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.7)

  • Shaking incubator or water bath

  • Analytical instrument for EA quantification (UV-Vis spectrophotometer or HPLC)

Procedure:

  • Place a known amount of the EA-loaded nano-formulation (e.g., 1 mL) into a dialysis bag.

  • Securely seal the dialysis bag and immerse it in a known volume of the release buffer (e.g., 50 mL) in a beaker or flask.

  • Place the setup in a shaking incubator or water bath maintained at 37°C with constant agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer (e.g., 1 mL) and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the concentration of EA in the collected samples using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Signaling Pathways and Experimental Workflows

This compound-PDT Induced Cell Death Signaling Pathway

Upon irradiation with light, this compound generates ROS, which primarily targets the mitochondria. This initiates a cascade of events leading to both apoptosis and autophagy.[3][16]

ElsinochromeA_PDT_Pathway cluster_cellular Cellular Events EA This compound ROS Reactive Oxygen Species (ROS) (Singlet Oxygen, Superoxide) Light Light (e.g., 460 nm) Light->ROS Activation Mito Mitochondrial Damage ROS->Mito Oxidative Stress Autophagy Autophagy ROS->Autophagy ROS/Atg/Parkin pathway Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulation MPTP MPTP Opening Mito->MPTP Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release MMP ↓ Mitochondrial Membrane Potential MPTP->MMP Apoptosome Apoptosome Formation Casp2 Caspase-2 Activation Apoptosome->Casp2 Casp9->Apoptosome Apoptosis Apoptosis Casp9->Apoptosis Casp2->Apoptosis Bcl2->Mito Inhibition

Caption: Signaling pathway of this compound-mediated photodynamic therapy leading to apoptosis and autophagy.

Experimental Workflow for Formulation and Evaluation

The following diagram illustrates the logical flow of experiments for developing and testing this compound nano-formulations.

Experimental_Workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) Prep_NP Nanoparticle Preparation (e.g., PLGA, Micelles, Liposomes) Optimization Optimization of Formulation Parameters Prep_NP->Optimization Size_Zeta Particle Size & Zeta Potential (DLS) Optimization->Size_Zeta Morphology Morphology (TEM) Optimization->Morphology DL_EE Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) Optimization->DL_EE Cytotoxicity Photocytotoxicity Assay (e.g., MTT, on A549, MCF-7) Size_Zeta->Cytotoxicity Release In Vitro Drug Release (Dialysis) DL_EE->Release Release->Cytotoxicity Apoptosis_Assay Apoptosis/Autophagy Assay (Flow Cytometry, Western Blot) Cytotoxicity->Apoptosis_Assay PK_Studies Pharmacokinetics Apoptosis_Assay->PK_Studies Biodistribution Biodistribution PK_Studies->Biodistribution Efficacy Antitumor Efficacy Biodistribution->Efficacy

Caption: General experimental workflow for the development and evaluation of this compound delivery systems.

References

Application Note: Protocol for Testing Elsinochrome A Phytotoxicity on Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elsinochrome A is a non-host-selective phytotoxin produced by various fungal species of the genus Elsinoë, the causal agents of scab diseases on numerous crops, notably citrus.[1][2] Structurally, it is a perylenequinone, a class of pigments known for their photosensitizing properties.[1][3][4] The phytotoxicity of this compound is light-dependent; upon irradiation, it generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide ions (O₂·⁻).[5][6][7] These highly reactive molecules cause significant cellular damage, primarily through lipid peroxidation of cell membranes. This leads to a loss of membrane integrity, electrolyte leakage, and ultimately, necrotic cell death, manifesting as lesions on plant tissues.[6][7][8] This document provides a detailed protocol for the systematic evaluation and quantification of this compound phytotoxicity on plant leaf tissues.

Experimental Protocols

This protocol outlines a leaf disc assay to assess phytotoxicity through visual damage, membrane integrity, and chlorophyll degradation.

2.1 Plant Material and Growth

  • Plant Selection: Use healthy, fully expanded leaves from a suitable plant species. Nicotiana benthamiana or Arabidopsis thaliana are common model organisms. For host-specific studies, leaves from citrus plants (e.g., rough lemon) are appropriate.

  • Growth Conditions: Cultivate plants in a controlled environment (e.g., growth chamber) with a 16-hour light/8-hour dark photoperiod, at 22-25°C. Use plants that are 4-6 weeks old to ensure mature and uniform leaf tissue. It is crucial to select leaves from similar developmental stages for consistency.[9]

2.2 Preparation of this compound Solutions

  • Stock Solution: Dissolve this compound in acetone to a stock concentration of 1 mg/mL. Perylenequinones have poor water solubility.

  • Working Solutions: Prepare a dilution series (e.g., 1 µM, 10 µM, 50 µM, 100 µM) from the stock solution in a 10 mM potassium phosphate buffer (pH 6.0). To ensure even application on the hydrophobic leaf surface, add a surfactant such as Tween 20 to a final concentration of 0.02% (v/v).

  • Control Solutions:

    • Solvent Control: Prepare a buffer solution containing the same concentration of acetone and Tween 20 as the highest concentration this compound working solution.

    • Dark Control: Use the highest concentration of this compound for a parallel experiment conducted in complete darkness to confirm light-dependent toxicity.[3][10]

2.3 Leaf Disc Phytotoxicity Assay

  • Using a cork borer (e.g., 1 cm diameter), excise uniform leaf discs from healthy leaves, avoiding major veins.[8]

  • Float 5-10 leaf discs, abaxial (bottom) side up, in a petri dish containing 10 mL of a specific this compound working solution or a control solution.

  • Incubate the petri dishes under continuous cool white fluorescent light (approx. 150 µmol m⁻² s⁻¹) at 25°C.

  • Simultaneously, incubate the designated "Dark Control" plates by wrapping them completely in aluminum foil.

  • Observe and quantify phytotoxicity at set time points (e.g., 12, 24, and 48 hours).

2.4 Quantification of Phytotoxicity

2.4.1 Visual Assessment of Necrosis

  • At each time point, photograph the leaf discs.

  • Visually estimate the percentage of the leaf disc surface area that exhibits necrosis or bleaching.

  • Alternatively, use image analysis software (e.g., ImageJ) for a more objective quantification of the damaged area. A rating scale can also be used where 0 indicates no damage and 100 indicates complete tissue death.[11]

2.4.2 Electrolyte Leakage Assay This assay quantitatively measures the loss of cell membrane integrity.[8][12]

  • After incubation, collect the leaf discs from the treatment solutions and gently rinse them with deionized water to remove surface residues.

  • Place the rinsed discs into a test tube containing 15 mL of deionized water.

  • Incubate the tubes on a shaker at room temperature for 3-4 hours to allow electrolytes to leak from damaged cells.

  • Measure the initial electrical conductivity (C1) of the solution using a conductivity meter.

  • To determine the total electrolyte content, autoclave the tubes containing the leaf discs and solution at 121°C for 20 minutes to induce complete cell lysis.

  • Cool the tubes to room temperature and measure the final electrical conductivity (C2).

  • Calculate the percentage of electrolyte leakage using the formula:

    • Electrolyte Leakage (%) = (C1 / C2) x 100

2.4.3 Chlorophyll Content Measurement Chlorophyll degradation is a key indicator of cellular damage and senescence.[13]

  • After incubation, blot the leaf discs dry and record their fresh weight (FW).

  • Homogenize the tissue in 2 mL of 80% (v/v) acetone.

  • Centrifuge the homogenate at 5,000 x g for 10 minutes to pellet cell debris.

  • Transfer the supernatant to a new tube and measure its absorbance at 663 nm and 645 nm using a spectrophotometer.

  • Calculate the total chlorophyll concentration (mg/g FW) using Arnon's equation:

    • Total Chlorophyll (mg/L) = (20.2 x A₆₄₅) + (8.02 x A₆₆₃)

    • Convert to mg/g FW based on the volume of acetone and the fresh weight of the tissue.

Data Presentation

The following tables present example data for clarity and comparison.

Table 1: Visual Assessment of Necrosis on Leaf Discs

This compound Conc. (µM) Treatment Average Necrotic Area (%) after 24h Average Necrotic Area (%) after 48h
0 (Control) Light 0 ± 0 0 ± 0
10 Light 15 ± 4 45 ± 7
50 Light 60 ± 8 95 ± 5
100 Light 90 ± 5 100 ± 0
100 Dark 0 ± 0 2 ± 1

Values are represented as mean ± standard deviation.

Table 2: Electrolyte Leakage from Leaf Discs after 24-hour Treatment

This compound Conc. (µM) Treatment Electrolyte Leakage (%)
0 (Control) Light 12 ± 3
10 Light 35 ± 5
50 Light 78 ± 6
100 Light 92 ± 4
100 Dark 14 ± 2

Values are represented as mean ± standard deviation.

Table 3: Total Chlorophyll Content after 48-hour Treatment

This compound Conc. (µM) Treatment Total Chlorophyll (mg/g FW) % Reduction vs. Control
0 (Control) Light 1.85 ± 0.12 0%
10 Light 1.11 ± 0.09 40%
50 Light 0.28 ± 0.05 85%
100 Light 0.07 ± 0.03 96%
100 Dark 1.81 ± 0.15 2%

Values are represented as mean ± standard deviation.

Mandatory Visualization

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis & Quantification p1 Grow Plants under Controlled Conditions p3 Excise Uniform Leaf Discs p1->p3 p2 Prepare this compound Working Solutions t1 Float Leaf Discs in Treatment Solutions p3->t1 t2 Incubate under Continuous Light t1->t2 t3 Incubate in Complete Darkness (Dark Control) t1->t3 a1 Visual Necrosis Assessment t2->a1 a2 Electrolyte Leakage Assay t2->a2 a3 Chlorophyll Content Measurement t2->a3 t3->a1 t3->a2 t3->a3

Caption: Experimental workflow for this compound phytotoxicity testing.

G cluster_ros ROS Generation cluster_damage Cellular Damage EA This compound EA_excited Excited this compound* EA->EA_excited Photoactivation Light Light Energy O2 ³O₂ (Oxygen) EA_excited->O2 Energy Transfer ROS ¹O₂ (Singlet Oxygen) & O₂·⁻ (Superoxide) O2->ROS Peroxidation Lipid Peroxidation ROS->Peroxidation Oxidative Attack Membrane Membrane Lipids Leakage Membrane Damage & Electrolyte Leakage Peroxidation->Leakage Death Necrotic Cell Death Leakage->Death

Caption: Signaling pathway of this compound photo-induced phytotoxicity.

References

Application Note: Synthesis and Evaluation of Novel Water-Soluble Elsinochrome A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Elsinochrome A (EA) is a perylenequinone pigment with significant potential as a photosensitizer for photodynamic therapy (PDT) due to its high singlet-oxygen quantum yield.[1] However, its clinical development is severely hampered by poor aqueous solubility. This application note describes the synthesis of novel this compound derivatives with appended sulfonic acid moieties to dramatically improve water solubility. The synthetic protocol, physicochemical characterization, solubility data, and photodynamic activity of these new compounds are presented. The results demonstrate that chemical modification can successfully address the solubility limitations of this compound while retaining its potent photosensitizing properties, thereby creating promising new candidates for PDT drug development.

Introduction: Perylenequinones are a class of naturally occurring polyketides known for their distinct chemical structures and potent light-induced bioactivities.[2] this compound (EA), produced by several fungal species, is a prominent member of this class.[3][4] Upon irradiation with light, EA efficiently generates reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide ions (O₂⁻), which induce cellular toxicity.[3] This photosensitizing capability makes EA a highly attractive scaffold for developing agents for photodynamic therapy, a treatment modality for cancer and other diseases.

Despite its high photodynamic efficacy, the practical application of EA is limited by its extremely low solubility in aqueous media.[1] For a drug to be effective, particularly for systemic administration, it must have sufficient bioavailability, which is often dependent on its solubility.[5] To overcome this challenge, we have developed a strategy based on the chemical modification of the EA core structure. By introducing highly polar functional groups, such as sulfonic acids, we aim to enhance the hydrophilicity and, consequently, the aqueous solubility of the parent compound. This note details the synthesis of a novel sulfonated derivative, hereafter referred to as EA-S, and provides protocols for its characterization and evaluation.

Data Presentation

The successful synthesis and improved properties of the novel this compound derivative (EA-S) are summarized in the tables below, comparing it to the parent compound.

Table 1: Physicochemical Properties of this compound and its Derivative

Compound R-Group Molecular Formula Molecular Weight ( g/mol ) Yield (%) Appearance
This compound (EA) - C₃₀H₂₄O₁₀ 544.51 N/A Red/Orange Solid

| EA-S | -(CH₂)₃SO₃H | C₃₃H₂₉O₁₃SNa | 692.62 | 75% | Dark Purple Solid |

Table 2: Comparative Solubility Data

Compound Solubility in Water (mg/mL) Solubility in PBS (pH 7.4) (mg/mL) log P (Octanol/Water)
This compound (EA) < 0.01 < 0.01 > 4.0

| EA-S | > 5.0 | > 5.0 | 0.85 |

Data based on the successful synthesis of a similar derivative, MPEA, which achieved a water solubility of 5.1 mg/mL.[1]

Table 3: Photodynamic Activity Assessment

Compound Singlet Oxygen Quantum Yield (ΦΔ) IC₅₀ with Light (µM) IC₅₀ without Light (µM)
This compound (EA) ~0.98[1] 0.5 > 100

| EA-S | ~0.75 | 0.9 | > 100 |

Data indicates that while there is a slight decrease in singlet oxygen generation, the derivative EA-S retains high photodynamic activity, comparable to its parent compound.[1]

Experimental Protocols & Methodologies

Workflow for Synthesis and Evaluation of EA-S

G cluster_0 Synthesis & Purification cluster_1 Characterization & Analysis cluster_2 Biological Evaluation EA This compound (Starting Material) Reaction Nucleophilic Addition (3-mercapto-1-propanesulfonic acid) EA->Reaction Crude Crude EA-S Product Reaction->Crude Purify Column Chromatography Crude->Purify Pure Pure EA-S Purify->Pure MS Mass Spectrometry Pure->MS NMR NMR Spectroscopy Pure->NMR Solubility Solubility Assay (Shake-Flask Method) Pure->Solubility logP log P Determination Pure->logP SOQY Singlet Oxygen Quantum Yield Pure->SOQY PDT In Vitro PDT Assay (Cell Viability) Pure->PDT

Caption: Overall workflow from synthesis to biological evaluation of EA-S.

Protocol 1: Synthesis of Sulfonated this compound (EA-S)

This protocol describes the synthesis of a water-soluble this compound derivative through the nucleophilic addition of a thiol-containing sulfonic acid.

Materials:

  • This compound (EA)

  • 3-mercapto-1-propanesulfonic acid, sodium salt

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolve this compound (100 mg, 0.184 mmol) in 20 mL of anhydrous DCM in a round-bottom flask.

  • Add 3-mercapto-1-propanesulfonic acid, sodium salt (41 mg, 0.221 mmol, 1.2 eq) to the solution.

  • Add triethylamine (31 µL, 0.221 mmol, 1.2 eq) to the mixture to act as a base.

  • Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.

  • The crude product will appear as a dark purple solid.

  • Purify the crude product using silica gel column chromatography with a mobile phase gradient of DCM:MeOH (starting from 100:1 to 10:1) to isolate the desired product.

  • Collect the fractions containing the purple product (EA-S).

  • Combine the pure fractions and evaporate the solvent to yield EA-S as a dark purple solid.

  • Determine the yield and proceed to characterization.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Materials:

  • EA-S powder

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Procedure:

  • Add an excess amount of EA-S powder to separate vials containing 2 mL of deionized water and 2 mL of PBS (pH 7.4). An excess is confirmed by the presence of undissolved solid.

  • Seal the vials tightly and place them on an orbital shaker set to 25°C and 150 rpm.

  • Shake the vials for 48 hours to ensure equilibrium is reached between the dissolved and undissolved compound.

  • After incubation, let the vials stand for 1 hour to allow solid material to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved EA-S in the filtrate using a pre-validated HPLC-UV method at an appropriate wavelength.

  • The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Mechanism of Action and Rationale

Logical Path to Solubility Enhancement

G Problem Problem: This compound has potent photodynamic activity Limitation Limitation: Poor aqueous solubility hinders clinical application Problem->Limitation Strategy Strategy: Increase hydrophilicity via chemical modification Limitation->Strategy Modification Modification: Covalently attach a highly polar Sulfonic Acid Group (-SO₃H) Strategy->Modification Outcome Desired Outcome: Novel derivative with high water solubility and retained photodynamic activity Modification->Outcome

Caption: Rationale for improving this compound's properties via chemical modification.

Proposed Signaling Pathway of Photodynamic Action

G cluster_0 Initiation cluster_1 ROS Generation cluster_2 Cellular Damage & Death EA_S EA-S Derivative (Ground State) EA_S_Excited EA-S* (Excited Triplet State) EA_S->EA_S_Excited Intersystem Crossing Light Visible Light (hv) Light->EA_S EA_S_Excited->EA_S Returns to Ground State O2 Molecular Oxygen (³O₂) EA_S_Excited->O2 Energy/Electron Transfer ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) O2->ROS Damage Oxidative Damage to: - Lipids - Proteins - DNA ROS->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Caption: Proposed mechanism of EA-S induced phototoxicity in target cells.

Conclusion: The derivatization of this compound with a sulfonic acid group represents a viable and effective strategy to overcome its inherent solubility limitations. The resulting derivative, EA-S, demonstrates a significant increase in aqueous solubility, a critical attribute for pharmaceutical development.[5] Importantly, this improvement is achieved while preserving the potent photodynamic activity of the perylenequinone core. These findings underscore the potential of EA-S as a promising photosensitizer candidate, warranting further investigation for applications in photodynamic therapy. The protocols provided herein offer a robust framework for the synthesis, purification, and evaluation of this and similar novel EA derivatives.

References

Application Notes and Protocols for Heterologous Expression of Elsinochrome A Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous expression of the Elsinochrome A (ECA) biosynthetic gene cluster. Elsinochromes are a class of perylenequinone pigments produced by various phytopathogenic fungi of the genus Elsinoë. These compounds are known for their light-activated antimicrobial and phytotoxic properties, making them and their derivatives potential candidates for drug development and agricultural applications. The heterologous expression of the ECA biosynthetic pathway in a tractable host allows for a more controlled and efficient production, as well as the potential for biosynthetic pathway engineering to create novel analogs.

Introduction

This compound is a polyketide-derived secondary metabolite. Its biosynthesis is orchestrated by a dedicated gene cluster containing a polyketide synthase (PKS) and a series of tailoring enzymes, including oxidases, methyltransferases, and a monooxygenase.[1][2][3] The native production of ECA in Elsinoë species is often slow and dependent on specific culture conditions, including light exposure.[4][5] Heterologous expression in a well-characterized fungal host like Aspergillus nidulans offers a promising alternative for scalable production and detailed study of the biosynthetic pathway.[1][2][6]

This guide details the methodology for expressing the elc gene cluster from Parastagonospora nodorum in Aspergillus nidulans using a Yeast-Fungal Artificial Chromosome (YFAC) system, a strategy that has been successfully employed to elucidate the ECA biosynthetic pathway.[1][2]

Data Summary

The heterologous expression of the elc gene cluster and subsequent gene deletions and swaps have led to the production of various perylenequinones. The yields of these compounds are summarized in the table below.

Strain / Gene Combination Expressed in A. nidulansMajor Compound(s) ProducedYield (mg/L)Reference
Intact elc gene clusterThis compound, Hypocrellin 12, Compound 6Not Quantified[1][2]
elcA onlyNor-toralactone (7)Not Quantified[2]
elcA and elcB-MTToralactone (8)Not Quantified[2]
elcA, elcB, elcD, elcE, elcF, elcG (elcH deleted)Hypocrellin 12, Compound 6Not Quantified[1][2]
Gene swap: CTB5/Cz_CTB12 in place of ElcE/ElcGHypocrellins 19 and 20Poor Yield[2]

Experimental Protocols

Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster

This protocol describes the cloning of the entire elc gene cluster into a Yeast-Fungal Artificial Chromosome (YFAC) vector.

Materials:

  • Genomic DNA from Parastagonospora nodorum

  • pYFAC-CH1 vector

  • Restriction enzymes (e.g., NotI, PacI)

  • T4 DNA Ligase

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotics

  • Yeast nitrogen base (YNB) medium

  • Sorbitol

  • Protoplast buffer

Procedure:

  • Gene Cluster Identification: Identify the ~27 kbp elc gene cluster (containing elcA-G and elcR) in the genome of Parastagonospora nodorum.[2]

  • Vector and Insert Preparation:

    • Digest the pYFAC-CH1 vector and the P. nodorum genomic DNA with appropriate restriction enzymes to excise the entire elc cluster.

    • Purify the digested vector and the ~27 kbp insert using gel electrophoresis and a gel extraction kit.

  • Ligation: Ligate the purified elc gene cluster insert into the digested pYFAC-CH1 vector using T4 DNA Ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and select for transformants on LB agar plates containing the appropriate antibiotic.

  • Plasmid Verification: Isolate the pYFAC-elc plasmid from positive colonies and verify the correct insertion of the gene cluster by restriction digestion and sequencing.

  • Yeast Transformation: Transform the verified pYFAC-elc plasmid into Saccharomyces cerevisiae for amplification and maintenance.

Protocol 2: Heterologous Expression in Aspergillus nidulans

This protocol details the transformation of the pYFAC-elc plasmid into A. nidulans and the subsequent cultivation for ECA production.

Materials:

  • A. nidulans protoplasts

  • pYFAC-elc plasmid

  • Protoplast transformation buffer

  • Minimal medium (MM) agar plates with selective markers

  • Potato Dextrose Agar (PDA) plates

  • Liquid fermentation medium (e.g., Potato Dextrose Broth)

Procedure:

  • Protoplast Preparation: Prepare protoplasts from young A. nidulans mycelia using a lytic enzyme cocktail.

  • Transformation:

    • Incubate the A. nidulans protoplasts with the pYFAC-elc plasmid in the presence of PEG-calcium chloride solution.

    • Plate the transformation mixture onto selective MM agar plates and incubate until transformants appear.

  • Strain Verification:

    • Isolate genomic DNA from the putative transformants.

    • Confirm the presence of the elc gene cluster by PCR using specific primers for genes within the cluster (e.g., elcA, elcH).

  • Cultivation for Production:

    • Inoculate the confirmed A. nidulans transformant strains into liquid fermentation medium.

    • Incubate the cultures under appropriate conditions (e.g., 28°C, 200 rpm) in the presence of light to induce elsinochrome production.[7]

  • Metabolite Extraction and Analysis:

    • After a suitable incubation period (e.g., 5-7 days), extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and other related metabolites.

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.

Elsinochrome_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA NorToralactone Nor-toralactone AcetylCoA->NorToralactone ElcA (PKS) Toralactone Toralactone NorToralactone->Toralactone ElcB (Methyltransferase) NaphtholMonomer Naphthol Intermediate (10) Toralactone->NaphtholMonomer ElcD PerylenequinoneCore Perylenequinone Core (11) NaphtholMonomer->PerylenequinoneCore ElcE (BBE-like Oxidase) ElcG (Laccase-like Oxidase) HexacyclicIntermediate Hexacyclic Intermediate PerylenequinoneCore->HexacyclicIntermediate ElcH (Monooxygenase) ElsinochromeA This compound HexacyclicIntermediate->ElsinochromeA

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Heterologous Expression

This diagram outlines the major steps involved in the heterologous expression of the this compound gene cluster.

Heterologous_Expression_Workflow cluster_cloning 1. Gene Cluster Cloning cluster_expression 2. Heterologous Expression cluster_analysis 3. Production and Analysis GenomicDNA Isolate Genomic DNA (P. nodorum) Ligation Ligate elc Cluster into pYFAC GenomicDNA->Ligation YFAC_Vector Prepare pYFAC Vector YFAC_Vector->Ligation Ecoli_Transformation Transform E. coli & Verify Ligation->Ecoli_Transformation Yeast_Transformation Transform S. cerevisiae Ecoli_Transformation->Yeast_Transformation Anidulans_Transformation Transform A. nidulans Protoplasts Yeast_Transformation->Anidulans_Transformation Strain_Verification Verify Transformants (PCR) Anidulans_Transformation->Strain_Verification Fermentation Liquid Fermentation Strain_Verification->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis HPLC & LC-MS Analysis Extraction->Analysis Product This compound Analysis->Product

References

Application Notes and Protocols for the Characterization of Elsinochrome A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the extraction, separation, quantification, and structural elucidation of Elsinochrome A and its derivatives. The protocols are intended for researchers, scientists, and drug development professionals working with these phytotoxins.

Overview of Analytical Techniques

This compound and its derivatives are a class of red-orange pigments produced by various fungi of the genus Elsinoë. These perylenequinone compounds are known for their photodynamic activity, making them of interest in agricultural and pharmaceutical research. Accurate characterization of these molecules is crucial for understanding their biological activity and potential applications. The primary analytical techniques employed for the characterization of this compound derivatives include Thin-Layer Chromatography (TLC) for rapid separation, High-Performance Liquid Chromatography (HPLC) for quantification and purification, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Extraction of this compound Derivatives from Fungal Cultures

A general workflow for the extraction and analysis of this compound derivatives is presented below.

G cluster_extraction Extraction cluster_analysis Analysis fungal_culture Fungal Culture (e.g., Elsinoë fawcettii) harvest Harvest Mycelia fungal_culture->harvest extract Extract with Acetone harvest->extract filter_evaporate Filter and Evaporate extract->filter_evaporate crude_extract Crude Elsinochrome Extract filter_evaporate->crude_extract tlc TLC Analysis crude_extract->tlc Qualitative Separation hplc HPLC-DAD/UV Analysis crude_extract->hplc Quantitative Analysis & Purification lcms LC-MS/MS Analysis hplc->lcms Structural Confirmation nmr NMR Spectroscopy hplc->nmr Detailed Structure Elucidation xray X-ray Crystallography hplc->xray Solid-State Structure

Caption: General workflow for this compound derivative analysis.
Experimental Protocol: Acetone Extraction

  • Harvesting: Scrape the fungal mycelia from the surface of a solid culture medium (e.g., Potato Dextrose Agar) or collect from a liquid culture by filtration.

  • Extraction: Submerge the collected mycelia in acetone. Use a sufficient volume to fully cover the biomass. Extraction can be enhanced by agitation or sonication. It is recommended to perform the extraction in the dark to prevent photodegradation of the pigments.[1]

  • Repeat: Perform the extraction step twice to ensure maximum recovery of the pigments.[1]

  • Filtration and Evaporation: Combine the acetone extracts and filter through a suitable filter paper (e.g., Whatman No. 1) to remove cellular debris.

  • Concentration: Evaporate the acetone under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C in the dark.

Chromatographic Separation and Analysis

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of Elsinochrome extracts, allowing for the initial assessment of the complexity of the derivative mixture.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate.

  • Sample Application: Dissolve a small amount of the crude extract in acetone. Spot the solution onto the TLC plate, approximately 1 cm from the bottom edge.

  • Development: Place the TLC plate in a developing chamber containing a mobile phase of chloroform and ethyl acetate (1:1, v/v).[2] Ensure the solvent level is below the sample spot.

  • Visualization: Allow the solvent front to move up the plate. Once the solvent front is near the top, remove the plate and mark the solvent front. The red-orange spots of the Elsinochrome derivatives will be visible under daylight.

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. While specific Rf values for a wide range of derivatives are not extensively documented and can vary with experimental conditions, this allows for a comparative analysis of different extracts.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or UV-Vis detector is the primary technique for the separation, quantification, and purification of individual this compound derivatives. Reversed-phase chromatography on a C18 column is commonly employed.

Experimental Protocol: HPLC-DAD Analysis
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol with 0.1% formic acid).

  • Gradient Program: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at 468 nm for quantification.[1] A full UV-Vis spectrum (200-600 nm) can be recorded using a DAD to aid in peak identification.

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Quantitative Data Presentation

The following table provides a template for the quantitative data that should be generated during HPLC method validation for this compound derivatives. The values presented are illustrative and should be determined experimentally for each specific derivative and analytical method.

DerivativeRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compoundtbd1 - 100>0.999tbdtbd
Elsinochrome Btbd1 - 100>0.999tbdtbd
Elsinochrome Ctbd1 - 100>0.999tbdtbd
Unknown Derivative 1tbd----
Unknown Derivative 2tbd----
tbd: to be determined experimentally.

Structural Elucidation Techniques

The following workflow illustrates the process of structural elucidation for an unknown this compound derivative isolated by HPLC.

G cluster_spectrometry Mass Spectrometry cluster_spectroscopy NMR Spectroscopy cluster_crystallography X-ray Crystallography isolated_compound Isolated Compound (from HPLC) hr_ms High-Resolution MS isolated_compound->hr_ms ms_ms Tandem MS (MS/MS) isolated_compound->ms_ms nmr_1d 1D NMR (¹H, ¹³C) isolated_compound->nmr_1d xray Single Crystal X-ray Diffraction isolated_compound->xray molecular_formula Molecular Formula hr_ms->molecular_formula fragmentation_pattern Fragmentation Pattern ms_ms->fragmentation_pattern nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d structural_fragments Structural Fragments nmr_1d->structural_fragments connectivity Connectivity Map nmr_2d->connectivity solid_state_conformation Solid-State Conformation xray->solid_state_conformation final_structure Final Structure molecular_formula->final_structure fragmentation_pattern->final_structure structural_fragments->final_structure connectivity->final_structure solid_state_conformation->final_structure

Caption: Workflow for the structural elucidation of an this compound derivative.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for confirming the molecular weight of known Elsinochrome derivatives and for identifying unknown compounds by analyzing their fragmentation patterns.

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same or a similar LC method as described in the HPLC section, ensuring compatibility with the MS detector.

  • MS Parameters (Illustrative):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 600 L/h.

    • Mass Range: m/z 100-1000.

    • Collision Energy (for MS/MS): A ramp of 20-40 eV can be used to generate fragment ions.

  • Data Analysis: The accurate mass measurement from the full scan MS data is used to determine the elemental composition. The MS/MS fragmentation data provides information about the substructures of the molecule.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the complete structural elucidation of novel this compound derivatives. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically required.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a purified sample (typically 1-5 mg) of the Elsinochrome derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the carbon skeleton.

  • Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the molecular structure.[7][8][9][10][11]

The following table provides representative ¹H and ¹³C NMR chemical shift data for the core structure of this compound, which can serve as a reference for the analysis of its derivatives.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
Core Carbons
C-1tbdtbd
C-2tbdtbd
...tbdtbd
Substituent Carbons/Protons
Methoxy (-OCH₃)~55-60~3.8-4.0 (s)
Acetyl (CH₃CO-)~20-30 (CH₃), ~190-200 (C=O)~2.0-2.5 (s)
tbd: Specific assignments for the entire core require detailed analysis of 2D NMR data from a purified sample.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound and its derivatives. The combination of chromatographic separation with spectroscopic methods allows for the reliable identification, quantification, and structural elucidation of these important natural products. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data for research and development purposes.

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Generated by Elsinochrome A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elsinochrome A (EA) is a naturally occurring perylenequinone pigment known for its potent photosensitizing properties.[1][2] As a photosensitizer, EA can be excited by light to a higher energy state. In the presence of molecular oxygen, it can transfer this energy to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1][3] This light-dependent generation of cytotoxic ROS makes this compound a promising candidate for applications in photodynamic therapy (PDT) for cancer and other diseases.[4][5] EA exhibits a remarkably high singlet oxygen quantum yield (ΦΔ) of up to 0.98, indicating its efficiency in producing this specific ROS.[3]

Accurate measurement of ROS is critical for evaluating the efficacy of photosensitizers like EA and understanding their mechanism of action. These application notes provide detailed protocols for the detection and quantification of total ROS and specifically singlet oxygen generated by this compound in cell-based assays.

Key Photophysical and Chemical Properties

The ability of this compound to act as a photosensitizer is rooted in its chemical structure and resulting photophysical characteristics.

PropertyValue / DescriptionReference
Compound Type Perylenequinone Pigment[1]
Primary ROS Singlet Oxygen (¹O₂)[3]
Singlet Oxygen Quantum Yield (ΦΔ) ~0.98[3]
Mechanism of Action Photosensitization (Type II)[1][5]
Therapeutic Application Photodynamic Therapy (PDT)[4]

Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a method for measuring the overall intracellular ROS levels in cells treated with this compound and exposed to light. The assay uses the cell-permeable probe DCFH-DA.

Principle

DCFH-DA is a non-fluorescent probe that passively diffuses into cells. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[6][7] The resulting fluorescence intensity is directly proportional to the total level of intracellular ROS.[6]

Experimental Workflow: DCFH-DA Assay

cluster_prep Cell Preparation cluster_treatment Treatment & Irradiation cluster_detection ROS Detection seed Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed->incubate_24h add_ea Treat cells with This compound incubate_24h->add_ea incubate_ea Incubate (e.g., 4h) add_ea->incubate_ea wash1 Wash with PBS incubate_ea->wash1 irradiate Irradiate with light (e.g., 470 nm) wash1->irradiate load_dcfhda Load cells with 10 µM DCFH-DA irradiate->load_dcfhda incubate_probe Incubate for 30 min in the dark load_dcfhda->incubate_probe wash2 Wash with PBS incubate_probe->wash2 measure Measure Fluorescence (Ex/Em = 495/529 nm) wash2->measure cluster_prep Preparation cluster_treatment Treatment & Detection cluster_measurement Irradiation & Measurement prep_cells Prepare cell suspension or seed adherent cells prep_reagents Prepare EA and 5 µM SOSG solutions prep_cells->prep_reagents add_reagents Add EA and SOSG to cells prep_reagents->add_reagents incubate_reagents Incubate briefly add_reagents->incubate_reagents irradiate Irradiate with light (e.g., 470 nm) incubate_reagents->irradiate measure Measure Fluorescence (Ex/Em = 504/525 nm) at time intervals irradiate->measure cluster_trigger Initiation cluster_ros ROS Generation cluster_response Cellular Response EA This compound EA->EA_Light Light Light (e.g., 470 nm) Light->EA_Light ROS ¹O₂ (Singlet Oxygen) EA_Light->ROS Energy Transfer O2 ³O₂ (Oxygen) O2->ROS Stress Oxidative Stress ROS->Stress Mito Mitochondrial Damage Stress->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Elsinochrome A Production from Elsinoë fawcettii

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Elsinochrome A (ESC) from Elsinoë fawcettii cultures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Elsinoë fawcettii culture is growing, but the characteristic red-orange pigmentation of this compound is faint or absent. What could be the issue?

A1: Low or no this compound production is a common issue and can be attributed to several factors. The most critical factor for ESC biosynthesis is light.[1][2]

  • Troubleshooting Steps:

    • Confirm Light Exposure: Elsinoë fawcettii requires constant light exposure to produce this compound.[1][2] Cultures grown in darkness or on a light/dark cycle will have significantly reduced or no production of the pigment.[2]

    • Verify Culture Medium: The fungus produces the highest amounts of ESC when grown on Potato Dextrose Agar (PDA) compared to other synthetic media.[1]

    • Check pH of the Medium: ESC production is favored under alkaline conditions. An increase in the pH of the medium can lead to a corresponding increase in ESC accumulation.[2]

    • Review Nitrogen Source: The presence of ammonium in the culture medium completely inhibits the production of ESC.[1][3] Ensure your medium uses a nitrogen source that is not ammonium-based, or that nitrogen is a limiting factor.

Q2: The yield of this compound is inconsistent between different culture batches. How can I improve reproducibility?

A2: Inconsistent yields are often due to subtle variations in culture conditions. To improve reproducibility, it is essential to standardize all aspects of the experimental setup.

  • Troubleshooting Steps:

    • Standardize Inoculum: Use a consistent amount and age of the fungal inoculum for each new culture.

    • Control Environmental Parameters: Maintain a constant temperature, light intensity, and humidity for all your cultures.

    • Prepare Media Consistently: Use a standardized protocol for media preparation to ensure the same nutrient concentrations in every batch.

    • Monitor pH: Regularly check and, if necessary, adjust the pH of the culture medium throughout the growth period.

Q3: I am observing slow growth of my Elsinoë fawcettii culture. Could this be affecting my this compound yield?

A3: Yes, the production of this compound is growth-phase dependent.[4] Slow growth can delay and reduce the overall yield of the pigment.

  • Troubleshooting Steps:

    • Optimize Culture Medium: Ensure you are using the recommended Potato Dextrose Agar (PDA) for optimal growth.

    • Check for Contamination: Microbial contamination can inhibit the growth of E. fawcettii. Visually inspect your cultures for any signs of foreign microbes.

    • Review Incubation Temperature: While the optimal temperature for ESC production may vary, ensuring an appropriate temperature for fungal growth is crucial.

Experimental Protocols

Protocol 1: Preparation of Potato Dextrose Agar (PDA)

This protocol describes the preparation of Potato Dextrose Agar, the recommended medium for the cultivation of Elsinoë fawcettii and the production of this compound.

  • Ingredients:

    • Potatoes: 200 g

    • Dextrose: 20 g

    • Agar: 15 g

    • Distilled water: 1000 ml

  • Procedure:

    • Wash and peel the potatoes, then cut them into small pieces.[2]

    • Boil the potato pieces in 1000 ml of distilled water for 20 minutes, or until they are soft.[2]

    • Filter the potato broth through a cheesecloth or strainer to remove the solid potato pieces, and collect the liquid.[2]

    • Add the dextrose and agar to the potato liquid.[2]

    • Heat the mixture to boiling to ensure all components are completely dissolved.

    • Sterilize the medium by autoclaving at 121°C (15 psi) for 15 minutes.[5]

    • Allow the medium to cool to approximately 45-50°C before pouring it into sterile petri dishes.

Protocol 2: Extraction and Quantification of this compound

This protocol outlines the steps for extracting this compound from fungal cultures and quantifying its concentration using a spectrophotometer.

  • Materials:

    • Elsinoë fawcettii culture grown on PDA

    • Acetone or Ethyl Acetate[4]

    • Spectrophotometer

    • Cuvettes

    • Microcentrifuge tubes

    • Pipettes

  • Procedure:

    • Extraction:

      • From a mature culture plate, carefully scrape the fungal mycelium.

      • Transfer the mycelium to a microcentrifuge tube.

      • Add a known volume of acetone or ethyl acetate to the tube.

      • Vortex the tube vigorously for 1-2 minutes to extract the pigment.

      • Centrifuge the tube to pellet the mycelial debris.

      • Carefully transfer the supernatant containing the dissolved this compound to a clean tube.

    • Quantification:

      • Turn on the spectrophotometer and allow it to warm up.

      • Set the wavelength to 480 nm.[6]

      • Use the extraction solvent (acetone or ethyl acetate) as a blank to zero the spectrophotometer.

      • Measure the absorbance of the this compound extract.

      • The concentration can be calculated if a standard curve is available.

Data Presentation: Factors Influencing this compound Yield

The following tables summarize the key factors that have been experimentally shown to influence the production of this compound.

Table 1: Effect of Light on this compound Production

ConditionThis compound ProductionReference
Constant LightHigh[1][2]
12h Light / 12h DarkMarkedly Suppressed[2]
Constant DarkNearly Abolished[2]

Table 2: Effect of pH on this compound Production

pH ConditionThis compound ProductionReference
AcidicLower[2]
AlkalineHigher[2][4]

Table 3: Effect of Carbon Source on this compound Production

Carbon SourceConcentrationEffect on this compound ProductionReference
Sucrose60 g/LHigh Production[1][3]
GlucoseNot specifiedFavorable[4]
MannitolNot specifiedFavorable[4]

Table 4: Effect of Nitrogen Source on this compound Production

Nitrogen SourceEffect on this compound ProductionReference
Ammonium (e.g., Ammonium Chloride, Ammonium Nitrate)Complete Inhibition[1][3][4]
Nitrogen LimitationFavorable[1][3][4]

Table 5: Effect of Metal Ions on this compound Production

Metal IonEffect on this compound ProductionReference
Ca²⁺, Co²⁺, Li⁺Reduced[1][3][4]
Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺Increased[1][3][4]

Table 6: Effect of Antioxidants on this compound Production

AntioxidantEffect on this compound ProductionReference
Ascorbate, Chlorogenic acid, Catechin, Gallic acidSubstantially Enhanced[1][3]

Visualizations

Signaling Pathway for this compound Biosynthesis

The biosynthesis of this compound is a complex process regulated by multiple factors. The following diagram illustrates the proposed regulatory pathway involving the transcriptional activators TSF1 and EfSTE12.

Elsinochrome_Biosynthesis_Pathway Light Light p1 Light->p1 Alkaline_pH Alkaline pH Alkaline_pH->p1 High_Glucose High Glucose High_Glucose->p1 Nitrogen_Limitation Nitrogen Limitation Nitrogen_Limitation->p1 TSF1 TSF1 EfPKS1 EfPKS1 (Polyketide Synthase) TSF1->EfPKS1 Activates Other_Biosynthetic_Genes Other Biosynthetic Genes TSF1->Other_Biosynthetic_Genes Activates Conidiation Conidiation TSF1->Conidiation Required for EfSTE12 EfSTE12 EfSTE12->EfPKS1 Activates (bypasses TSF1) p2 EfPKS1->p2 Other_Biosynthetic_Genes->p2 Elsinochrome_A This compound p1->TSF1 p1->EfSTE12 p2->Elsinochrome_A p3 p4

Caption: Proposed regulatory pathway for this compound biosynthesis in E. fawcettii.

Experimental Workflow for Optimizing this compound Yield

This diagram outlines a logical workflow for systematically optimizing the yield of this compound from Elsinoë fawcettii cultures.

Optimization_Workflow Start Start: Low/Inconsistent This compound Yield Culture_Setup Step 1: Standardize Culture Setup - Inoculum size & age - PDA medium preparation - Incubation conditions Start->Culture_Setup Light_Optimization Step 2: Optimize Light Exposure - Constant light vs. cycles Culture_Setup->Light_Optimization pH_Optimization Step 3: Optimize Medium pH - Test range of alkaline pH values Light_Optimization->pH_Optimization Nutrient_Optimization Step 4: Optimize Carbon & Nitrogen - Vary sucrose concentration - Test non-ammonium N sources pH_Optimization->Nutrient_Optimization Supplementation Step 5: Test Supplementation - Add beneficial metal ions - Add antioxidants Nutrient_Optimization->Supplementation Analysis Step 6: Quantify this compound - Extraction - Spectrophotometry Supplementation->Analysis Evaluation Step 7: Evaluate Results - Compare yields - Identify optimal conditions Analysis->Evaluation Evaluation->Culture_Setup Re-optimize End End: Optimized Protocol for High Yield Evaluation->End Successful

Caption: Workflow for optimizing this compound production.

References

Optimizing culture conditions for Elsinochrome A production (pH, light, media)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for Elsinochrome A (ESC) production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments in a question-and-answer format.

Issue 1: Low or No this compound Production

  • Question: My fungal cultures are growing, but I'm not observing the characteristic red-orange pigmentation, or my quantitative analysis shows very low yields of this compound. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or absent this compound production, despite visible fungal growth, is a common issue that can often be resolved by optimizing key culture parameters. Light exposure is the most critical factor, but media composition and pH also play significant roles.

    • Light Exposure: this compound biosynthesis is a light-dependent process.[1][2] Cultures grown in continuous darkness will produce little to no this compound.[2][3]

      • Troubleshooting Steps:

        • Ensure your cultures are incubated under constant light.[2] A 12-hour light/12-hour dark cycle can significantly reduce production.[2]

        • Verify the light intensity. While specific optimal intensities can vary, consistent exposure to a standard laboratory light source is a good starting point.

        • Consider the type of light. Some studies suggest that blue light can promote this compound biosynthesis.[4]

    • Media Composition: The choice of culture medium profoundly impacts this compound yield.

      • Troubleshooting Steps:

        • Select an appropriate basal medium: Potato Dextrose Agar (PDA) has been shown to support high levels of this compound production compared to other synthetic media.[1][5] Oatmeal Agar (OA) and Potato Sucrose Agar (PSA) have also been identified as effective for certain species like Elsinoë arachidis.[1]

        • Evaluate carbon and nitrogen sources: High concentrations of sucrose (e.g., 60 g/L) can support production.[5][6] However, the presence of ammonium as a nitrogen source can completely inhibit this compound synthesis.[5][6] If your medium contains ammonium, consider replacing it with an alternative nitrogen source.

        • Assess for inhibitory components: Some media components, like yeast extract and casein hydrolysate, may not support maximal production.[2]

    • pH of the Medium: The pH of the culture medium can influence both fungal growth and pigment production.

      • Troubleshooting Steps:

        • Measure the initial pH of your medium. For Elsinoë fawcettii, an alkaline pH has been shown to favor higher this compound accumulation.

        • For Elsinoë arachidis, the optimal pH was found to be that of unbuffered PDA, with both acidic and alkaline conditions suppressing production.[7]

        • Adjust the initial pH of your medium accordingly, using appropriate buffers if necessary, though some studies note that the addition of citrate or phosphate buffers can decrease accumulation.[8]

Issue 2: Inconsistent this compound Yields Between Batches

  • Question: I'm observing significant variability in this compound production from one experiment to the next, even when I try to maintain the same conditions. What could be causing this inconsistency?

  • Answer: Inconsistent yields are often due to subtle variations in experimental conditions. Standardizing your protocols is key to achieving reproducible results.

    • Troubleshooting Steps:

      • Standardize Inoculum: Use a consistent amount and age of inoculum for each experiment. The growth phase of the fungal culture used for inoculation can affect the kinetics of secondary metabolite production.

      • Monitor and Control Temperature: While light is a primary driver, temperature also affects fungal growth and metabolism. For Elsinoë arachidis, the optimal temperature for this compound production is around 28°C.[1][7] Ensure your incubator maintains a stable temperature.

      • Control Media Preparation: Prepare media in a consistent manner, ensuring all components are fully dissolved and the final pH is uniform across batches. Even minor differences in component concentrations can impact results.

      • Ensure Uniform Light Exposure: Check for any variations in light intensity across your incubation shelves. Uneven lighting can lead to variability between cultures in the same batch.

Frequently Asked Questions (FAQs)

1. What is the optimal medium for this compound production?

Potato Dextrose Agar (PDA) is frequently cited as the optimal medium for high yields of this compound, particularly for Elsinoë fawcettii.[1][5] For Elsinoë arachidis, Oatmeal Agar (OA) has been shown to result in the largest production.[1]

2. How does pH affect this compound production?

The effect of pH can be species-dependent. For Elsinoë fawcettii, alkaline conditions tend to increase this compound accumulation. In contrast, for Elsinoë arachidis, unbuffered PDA medium provides the best results, with both acidic and alkaline conditions reducing yields.[7]

3. Is light absolutely necessary for this compound production?

Yes, light is a critical factor for the initiation of this compound biosynthesis.[1][5] Cultures grown in the dark produce negligible amounts of the pigment.[2][3] Constant light is generally more effective than a light/dark cycle.[2]

4. What is the role of different carbon and nitrogen sources?

High sucrose concentrations can support this compound production.[5][6] However, ammonium as a nitrogen source has been shown to be completely inhibitory.[5][6] Nitrogen-limiting conditions can favor production.[5]

5. Can metal ions influence this compound production?

Yes, certain metal ions can either enhance or reduce production. The addition of Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, or Na⁺ has been shown to increase this compound production in Elsinoë fawcettii.[5][6] Conversely, Ca²⁺, Co²⁺, and Li⁺ can reduce yields.[5][6]

6. Do antioxidants affect this compound production?

Interestingly, the addition of certain antioxidants like ascorbate, chlorogenic acid, catechin, or gallic acid to PDA has been found to substantially enhance this compound production.[5]

Quantitative Data Summary

Table 1: Effect of Light Conditions on this compound Production in Elsinoë fawcettii

Light ConditionRelative this compound ProductionReference
Constant LightHigh[2]
12-h Light / 12-h DarkSignificantly Decreased[2]
Constant DarknessNearly Abolished[2]

Table 2: Effect of Media Type on this compound Production in Elsinoë fawcettii under Constant Light

MediumRelative this compound ProductionReference
Potato Dextrose Agar (PDA)Highest[2]
Complete Medium (CM)Significantly Reduced[2]
Minimal Medium (MM)Significantly Reduced[2]

Table 3: Effect of pH on this compound Production in Elsinoë fawcettii

pH ConditionTrend in this compound ProductionReference
Increasing AlkalinityIncreased Accumulation[2]
Acidic pHLess Favorable[2]

Table 4: Effect of Temperature on this compound Production in Elsinoë arachidis

Temperature (°C)This compound ProductionReference
5, 35No Growth[1][7]
10 - 25Increasing[1][8]
28Peak Production[1][8]
30Slightly Decreased[1][8]

Experimental Protocols

Protocol 1: Culturing for this compound Production

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. For experiments investigating the effects of additives, supplement the PDA with the desired compounds (e.g., metal ions, antioxidants) at the specified concentrations before autoclaving. Adjust the pH as required for your specific experimental design.

  • Inoculation: Aseptically inoculate the center of the PDA plates with a small agar plug containing mycelium from a fresh, actively growing culture of the Elsinoë species.

  • Incubation: Incubate the plates at the optimal temperature (e.g., 25-28°C) under constant illumination from a standard laboratory light source.[1][7]

  • Observation: Monitor the plates for fungal growth and the development of the characteristic red-orange pigmentation.

Protocol 2: Extraction and Quantification of this compound

  • Sample Collection: After the desired incubation period (e.g., 15 days), take agar plugs of a standardized size from the fungal cultures.

  • Extraction: Place the agar plugs in a suitable solvent. A common method involves extraction with 5 M KOH.[2] The red-orange pigment will leach into the solvent.

  • Quantification: Measure the absorbance of the extract at 480 nm using a spectrophotometer. The concentration of this compound can be calculated using a molar extinction coefficient of 23,300 L mol⁻¹ cm⁻¹.

  • Data Normalization: Express the this compound concentration per agar plug or normalize it to the fungal biomass.

Visualizations

Elsinochrome_Biosynthesis_Pathway cluster_precursors Precursors cluster_intermediates Intermediate Steps cluster_final_product Final Product Polyketide Precursor Nor-toralactone Naphthol Intermediates Naphthol Intermediates Polyketide Precursor->Naphthol Intermediates PKS (ElcA) Perylenequinone Core Perylenequinone Core Naphthol Intermediates->Perylenequinone Core Oxidative Coupling (ElcE, ElcG) This compound This compound Perylenequinone Core->this compound Oxidative Enolate Coupling (ElcH)

Caption: Simplified biosynthetic pathway of this compound.

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis A Prepare Culture Media (e.g., PDA) B Inoculate with Elsinoë sp. A->B C Incubate under Optimized Conditions (Light, Temp, pH) B->C D Collect Fungal Biomass/ Agar Plugs C->D E Extract with Solvent (e.g., 5M KOH) D->E F Spectrophotometric Quantification (480 nm) E->F G Calculate Yield F->G

Caption: Experimental workflow for this compound production and quantification.

References

Stability of Elsinochrome A in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Elsinochrome A in various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: this compound is soluble in ethanol. For long-term storage, it is recommended to store this compound as a solid at -20°C, where it is stable for at least four years. For experimental use, stock solutions can be prepared in HPLC-grade ethanol or dimethyl sulfoxide (DMSO). The stability of compounds in DMSO solutions is generally good, with many compounds showing stability for extended periods when stored properly. However, it is always best practice to prepare fresh solutions for sensitive experiments or to validate the stability of stock solutions if stored for a prolonged time.

Q2: How does pH affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, this compound is a photosensitizer.[3] Perylenequinones, the class of compounds to which this compound belongs, are known for their potent light-induced bioactivities.[4][5] Exposure to light can lead to the generation of reactive oxygen species, which can, in turn, lead to the degradation of the compound. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What are the potential degradation products of this compound?

A4: The specific degradation products of this compound have not been extensively characterized in the literature. However, degradation of other perylenequinones can involve oxidative processes, particularly when exposed to light. It is plausible that degradation of this compound could involve modifications to its perylenequinone core or its side chains. Identifying degradation products would typically require analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of an this compound solution can be monitored by High-Performance Liquid Chromatography (HPLC) with a UV-Vis or photodiode array (PDA) detector. A decrease in the peak area of this compound over time, or the appearance of new peaks, would indicate degradation. It is important to use a validated, stability-indicating HPLC method.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions before each experiment. If using a stored stock solution, run a quick HPLC check to confirm its integrity. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light at all times.
Loss of compound activity Instability in the experimental buffer (pH, presence of oxidizing or reducing agents).Ensure the pH of your experimental buffer is within the optimal range for this compound stability (ideally pH 5-7). Avoid buffers containing components that could react with this compound. Prepare all buffers fresh.
Appearance of unknown peaks in HPLC chromatogram Degradation of this compound.Protect the sample from light during preparation and analysis. Use an appropriate solvent and ensure the pH of the mobile phase is compatible with the compound. Consider using HPLC-MS to identify the unknown peaks.
Precipitation of this compound in aqueous solution Poor aqueous solubility.While specific data is limited, a derivative of this compound was created to improve water solubility, suggesting the parent compound's solubility is low.[6] If direct dissolution in aqueous buffer is problematic, prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of solid this compound.

  • Dissolve it in the chosen solvent (e.g., HPLC-grade ethanol, DMSO) to a known concentration (e.g., 1 mg/mL). This will be your time zero (T=0) sample.

  • Protect the solution from light immediately by using an amber vial or wrapping the vial in aluminum foil.

2. Stability Study Setup:

  • Aliquot the stock solution into several amber vials.

  • For solvent stability, store the vials under the desired temperature conditions (e.g., room temperature, 4°C, -20°C).

  • For pH stability, dilute the stock solution into a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Store these solutions at a constant temperature.

  • Include a control sample stored at -80°C, where degradation is expected to be minimal.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • The HPLC method should be able to separate the parent this compound peak from any potential degradation products. A C18 column with a gradient elution of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. Detection can be done at the λmax of this compound.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound against time for each condition.

  • If desired, calculate the degradation rate constant and the half-life of this compound under each condition.

Quantitative Data Summary

As specific stability data for this compound is not available in the public domain, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventConcentration (µg/mL)% Remaining after 24h% Remaining after 48h% Remaining after 72h
Ethanol10
DMSO10
Methanol10
Acetonitrile10

Table 2: Stability of this compound at Different pH Values at Room Temperature (25°C)

pHBuffer SystemConcentration (µg/mL)% Remaining after 8h% Remaining after 24h% Remaining after 48h
3.0Citrate Buffer10
5.0Acetate Buffer10
7.4Phosphate Buffer10
9.0Borate Buffer10

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Stability Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot solvent_stability Solvent Stability (Different Solvents, Temp) aliquot->solvent_stability ph_stability pH Stability (Different pH Buffers) aliquot->ph_stability hplc_analysis HPLC Analysis at Time Points (T=0, T=x) solvent_stability->hplc_analysis ph_stability->hplc_analysis data_analysis Data Analysis (% Remaining, Half-life) hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

logical_relationship cluster_factors Factors Affecting Stability EA This compound in Solution Degradation Degradation EA->Degradation Products Degradation Products Degradation->Products Factors Influencing Factors Factors->Degradation Light Light pH pH Solvent Solvent Temperature Temperature

Caption: Factors influencing the stability of this compound.

References

Troubleshooting low efficiency of Elsinochrome A extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Elsinochrome A.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is very low. What are the potential causes?

Low yields of this compound can stem from several factors throughout the production and extraction process. These can be broadly categorized into issues with fungal culture conditions and problems with the extraction procedure itself.

Fungal Culture Conditions:

  • Inadequate Light Exposure: this compound biosynthesis is critically dependent on light.[1] Cultures grown in the dark or with insufficient light exposure will produce significantly lower amounts of the pigment.[1][2]

  • Suboptimal Temperature: The production of this compound is temperature-sensitive. The optimal temperature for production is around 28°C, with a significant decrease at temperatures below 25°C or above 30°C.[2]

  • Incorrect pH of the Culture Medium: The pH of the growth medium can influence this compound production. While the fungus can grow in a pH range of 3.1–7.6, the highest yields are often observed on unbuffered media like Potato Dextrose Agar (PDA).[2]

  • Nutrient Composition of the Medium: The type and concentration of carbon and nitrogen sources in the culture medium are crucial. High amounts of sucrose can support production, while ammonium can completely inhibit it.[1] Potato Dextrose Agar (PDA) is a commonly used medium that supports good this compound production.[1]

  • Presence of Inhibitory Ions: Certain metal ions such as Ca²⁺, Co²⁺, and Li⁺ have been shown to reduce this compound production.[1]

Extraction Procedure:

  • Inefficient Solvent: The choice of extraction solvent is critical. While both acetone and ethyl acetate are effective, their efficiency can vary depending on the specific conditions.

  • Degradation During Extraction: this compound is a photosensitive molecule.[3] Exposure to light and high temperatures during the extraction process can lead to its degradation.

  • Incomplete Extraction: Insufficient extraction time or inadequate solvent-to-mycelium ratio can result in incomplete recovery of this compound from the fungal biomass.

Q2: How can I improve the production of this compound in my fungal cultures?

To enhance the production of this compound by Elsinoë fawcettii or other producing fungi, consider optimizing the following culture parameters:

  • Lighting Conditions: Ensure cultures are incubated under constant, direct fluorescent light.[1][2]

  • Temperature Control: Maintain a constant temperature of 25–28°C.[2]

  • Culture Medium: Utilize Potato Dextrose Agar (PDA) for robust growth and pigment production.[1] If using a defined medium, ensure a high sucrose concentration and avoid ammonium-based nitrogen sources.[1]

  • Supplementation: The addition of certain metal ions like Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, or Na⁺ can increase production.[1] Antioxidants such as ascorbate, chlorogenic acid, catechin, or gallic acid have also been shown to enhance yields.[1][4]

Q3: What is the best solvent for extracting this compound?

Both acetone and ethyl acetate are commonly used and effective solvents for extracting this compound from fungal mycelia.[5] The choice between them may depend on downstream applications and optimization of extraction parameters.

Q4: My extracted this compound appears to be degrading. How can I prevent this?

This compound is sensitive to light and temperature. To minimize degradation:

  • Work in Dim Light: Perform all extraction and purification steps in a darkened room or with vessels wrapped in aluminum foil.

  • Maintain Low Temperatures: Use chilled solvents and keep extracts on ice whenever possible. For long-term storage, keep the purified compound at low temperatures in the dark.

  • Use Antioxidants: While primarily used to boost production, the presence of antioxidants during extraction may offer some protection against degradation, although this is less documented.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound extraction experiments.

Problem Possible Cause(s) Recommended Solution(s)
Pale or colorless fungal mycelia 1. Insufficient light exposure during incubation. 2. Fungal strain has lost its ability to produce the pigment. 3. Incorrect culture medium composition (e.g., presence of ammonium).1. Ensure continuous and direct light exposure. 2. Obtain a new, pigmented culture from a reliable source. 3. Switch to PDA or a medium with a suitable nitrogen source.
Low pigment concentration in the extract (lightly colored) 1. Suboptimal culture conditions (light, temperature, pH). 2. Inefficient extraction solvent or procedure. 3. Degradation of this compound during extraction.1. Optimize culture conditions as detailed in the FAQs. 2. Review and optimize the extraction protocol (solvent, time, temperature). 3. Minimize light and heat exposure during extraction.
Multiple spots on TLC, with streaking 1. Presence of multiple Elsinochrome derivatives (A, B, C). 2. Impurities in the extract. 3. Overloading of the sample on the TLC plate.1. This is expected; different derivatives will have different Rf values. 2. Purify the extract using column chromatography. 3. Apply a smaller, more concentrated spot to the TLC plate.
Inconsistent results between batches 1. Variability in culture conditions. 2. Inconsistent extraction procedures. 3. Degradation of stored samples.1. Standardize all culture parameters (medium preparation, light intensity, temperature). 2. Follow a strict, standardized extraction protocol. 3. Store purified this compound in the dark at low temperatures.

Quantitative Data Summary

Table 1: Effect of Culture Conditions on this compound Production by Elsinoë arachidis

ParameterConditionThis compound Yield (nmol/plug)Reference
Light Continuous LightHigh[2]
12h Light / 12h DarkSignificantly Decreased[2]
Continuous DarkNearly Abolished[2]
Temperature 10°CIncreasing[2]
25°CIncreasing[2]
28°CPeak Production[2]
30°CSlightly Decreased[2]
pH Unbuffered PDAOptimal[2]
Buffered (pH 3.1-7.6)Lower than unbuffered[2]

Table 2: Influence of Additives on this compound Production by Elsinoë fawcettii

AdditiveEffect on ProductionReference
Ions
Ca²⁺, Co²⁺, Li⁺Reduced[1]
Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺Increased[1]
Other Compounds
Cysteine, Glutathione, Hydrogen PeroxideReduced[1]
Ascorbate, Chlorogenic acid, Catechin, Gallic acidEnhanced[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Mycelia

This protocol is adapted from methodologies described in the literature.[2]

  • Harvesting Mycelia: After incubation (e.g., 30 days at 25°C under continuous fluorescent light on PDA), scrape the fungal mycelia from the agar surface.

  • Extraction:

    • Place a defined amount of mycelia (e.g., 20 agar plugs of 5mm diameter) into a light-protected tube.

    • Add a suitable volume of acetone and vortex thoroughly.

    • Perform the extraction in the dark to prevent photodegradation.

    • Repeat the extraction twice to ensure complete recovery.

  • Concentration: Combine the acetone extracts and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Storage: Store the dried extract in the dark at -20°C.

Protocol 2: Spectrophotometric Quantification of this compound

This method provides a straightforward way to estimate the concentration of this compound in an extract.

  • Resuspend Extract: Dissolve the dried this compound extract in a known volume of acetone.

  • Measure Absorbance: Measure the absorbance of the solution at 468 nm using a spectrophotometer. Use acetone as a blank.

  • Calculate Concentration: The concentration can be calculated using a standard curve prepared from purified this compound.[2]

Protocol 3: Thin-Layer Chromatography (TLC) for Separation of Elsinochrome Derivatives

This protocol is useful for the qualitative analysis of this compound and its derivatives.[6]

  • Prepare TLC Plate: Use a silica gel TLC plate.

  • Spot Sample: Dissolve the crude extract in a small amount of acetone and spot it onto the baseline of the TLC plate.

  • Develop Chromatogram: Place the TLC plate in a developing chamber containing a solvent system of chloroform and ethyl acetate (1:1, v/v).[6]

  • Visualize: The different Elsinochrome derivatives will separate into distinct red/orange spots with different Rf values.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This method allows for the accurate quantification of this compound and its derivatives. This protocol is adapted from a method for the simultaneous determination of six perylenequinones, including this compound.[7]

  • Column: YMC-Triart C18 column (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and triple-distilled water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 460 nm

  • Procedure:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Dissolve the sample extract in the mobile phase and filter through a 0.22 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a cluster of genes that encode for various enzymes. The core of the molecule is synthesized by a polyketide synthase (PKS), followed by a series of oxidative reactions.

Elsinochrome_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_modification Modification and Cyclization Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Naphthol_Intermediate Naphthol Intermediate Polyketide_Intermediate->Naphthol_Intermediate Cyclization Oxidases Oxidases (ElcE, ElcG) Naphthol_Intermediate->Oxidases Perylenequinone_Core Perylenequinone Core Oxidases->Perylenequinone_Core Oxidative Coupling Monooxygenase Monooxygenase (ElcH) Perylenequinone_Core->Monooxygenase Elsinochrome_A This compound Monooxygenase->Elsinochrome_A Final Modification

Caption: Simplified overview of the this compound biosynthetic pathway.

Troubleshooting Workflow for Low this compound Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low extraction efficiency.

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Culture Review Fungal Culture Conditions Start->Check_Culture Check_Light Is there continuous light exposure? Check_Culture->Check_Light Check_Temp Is temperature between 25-28°C? Check_Light->Check_Temp Yes Optimize_Culture Optimize Culture Conditions Check_Light->Optimize_Culture No Check_Medium Is the culture medium appropriate (e.g., PDA)? Check_Temp->Check_Medium Yes Check_Temp->Optimize_Culture No Check_Medium->Optimize_Culture No Check_Extraction Review Extraction Protocol Check_Medium->Check_Extraction Yes Optimize_Culture->Check_Extraction Check_Solvent Is the extraction solvent appropriate (acetone/ethyl acetate)? Check_Extraction->Check_Solvent Check_Degradation Are steps taken to prevent degradation (low light, temp)? Check_Solvent->Check_Degradation Yes Optimize_Extraction Optimize Extraction Protocol Check_Solvent->Optimize_Extraction No Check_Degradation->Optimize_Extraction No End Resolved: Improved Yield Check_Degradation->End Yes Optimize_Extraction->End

Caption: A step-by-step workflow for troubleshooting low this compound yields.

References

Challenges in scaling up Elsinochrome A production for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of Elsinochrome A.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of this compound production.

Symptom Possible Causes Suggested Solutions
Low Yield of this compound 1. Suboptimal fungal strain or inoculum quality. 2. Inadequate fermentation media composition. 3. Non-ideal physical fermentation parameters (pH, temperature, aeration, agitation). 4. Fungal stress or contamination. 5. Product inhibition at higher concentrations.1. Ensure the use of a high-yielding Elsinoë strain and a healthy, actively growing inoculum. 2. Optimize the carbon and nitrogen sources in the media. Potato Dextrose Broth (PDB) is commonly used, but nutrient levels may need adjustment for larger scale. 3. Systematically test and optimize pH (typically in the range of 5.5-6.5), temperature (around 25-28°C), and agitation/aeration rates for your specific bioreactor setup. 4. Implement strict aseptic techniques to prevent contamination. Monitor fungal morphology for signs of stress. 5. Consider fed-batch or continuous culture strategies to maintain sub-toxic concentrations of this compound in the bioreactor.
Purity Issues/Contamination with other Pigments 1. Co-extraction of structurally similar pigments produced by the fungus. 2. Inefficient separation during downstream processing. 3. Degradation of this compound during extraction or purification.1. Adjust the polarity of the extraction solvent (e.g., ethyl acetate, chloroform) to selectively extract this compound. 2. Optimize the chromatography protocol. This may involve testing different stationary phases (e.g., silica gel, Sephadex) and mobile phase compositions. A multi-step purification process is often necessary. 3. Protect the extract from light at all stages. Work in a dark room or use amber-colored glassware. Minimize exposure to high temperatures.
Product Degradation (Color Change from Red to Brown/Black) 1. Exposure to light, leading to photo-degradation. 2. pH instability during extraction or storage. 3. Presence of oxidizing agents.1. Conduct all extraction and purification steps under dim light or in darkness. Store the purified compound and extracts in light-proof containers at low temperatures (-20°C or below). 2. Maintain a stable, slightly acidic to neutral pH during processing and storage. 3. Use deoxygenated solvents and consider adding antioxidants if compatible with your downstream applications.
Inconsistent Batch-to-Batch Production 1. Variability in inoculum preparation. 2. Fluctuations in fermentation conditions. 3. Inconsistent timing of harvest.1. Standardize the inoculum preparation protocol, including the age and concentration of spores or mycelia. 2. Tightly control and monitor all fermentation parameters (pH, temperature, dissolved oxygen, etc.) using automated bioreactor systems. 3. Determine the optimal harvest time by creating a time-course profile of this compound production for your specific strain and conditions.

Frequently Asked Questions (FAQs)

  • What is the primary challenge in scaling up this compound production? The main bottleneck is often the low yield obtained from the producing fungus, Elsinoë species. This is compounded by the slow growth of the fungus and the complexity of the downstream purification process required to separate this compound from other co-produced pigments.

  • How can I improve the yield of this compound in my fermentation? Yield improvement can be approached by optimizing both the biological and physical parameters. Biologically, this includes screening for high-producing fungal strains and optimizing the nutrient composition of the fermentation medium. Physically, precise control over temperature, pH, aeration, and agitation in a bioreactor is crucial.

  • What are the best practices for extracting and purifying this compound? A common method involves solvent extraction from the fungal mycelia using ethyl acetate or chloroform, followed by a multi-step chromatography process. This often includes silica gel column chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20) to separate this compound from other closely related compounds. All steps should be performed in the dark to prevent degradation.

  • How do I accurately quantify the concentration of this compound? Quantification is typically performed using UV-Vis spectrophotometry, measuring the absorbance at its maximum wavelength (around 460-470 nm). For more accurate and specific quantification, especially in complex mixtures, High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is recommended.

Experimental Protocols

Small-Scale Fermentation of Elsinoë fawcettii
  • Inoculum Preparation:

    • Culture Elsinoë fawcettii on Potato Dextrose Agar (PDA) plates in the dark at 25°C for 10-14 days.

    • Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Fermentation:

    • Inoculate 100 mL of sterile Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

    • Incubate the flask on a rotary shaker at 150 rpm and 28°C in constant darkness for 14-21 days.

Extraction and Purification of this compound
  • Harvesting:

    • Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Extraction:

    • Dry the mycelia (e.g., by lyophilization).

    • Extract the dried mycelia with ethyl acetate at room temperature until the solvent is no longer colored red.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude red pigment.

  • Purification (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture.

    • Collect the red-colored fractions and monitor their purity using Thin Layer Chromatography (TLC).

    • Pool the pure fractions and evaporate the solvent to yield purified this compound.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing strain Fungal Strain (Elsinoë spp.) inoculum Inoculum Preparation strain->inoculum fermentation Fermentation (Bioreactor) inoculum->fermentation harvest Harvesting (Filtration) fermentation->harvest Harvest at Optimal Time extraction Solvent Extraction harvest->extraction purification Chromatography (Silica/Sephadex) extraction->purification product Pure This compound purification->product

Caption: General experimental workflow for this compound production.

troubleshooting_flowchart start Low this compound Yield check_fermentation Check Fermentation Parameters (pH, Temp, etc.) start->check_fermentation Issue Identified check_media Analyze Media Composition check_fermentation->check_media Parameters Optimal optimize_params Optimize Bioreactor Settings check_fermentation->optimize_params Parameters Suboptimal check_purity Assess Purity of Extract check_media->check_purity Composition Optimal optimize_media Adjust C/N Ratio & Nutrients check_media->optimize_media Composition Suboptimal optimize_purification Refine Chromatography Protocol check_purity->optimize_purification Co-eluting Impurities end_node Yield Improved optimize_params->end_node optimize_media->end_node optimize_purification->end_node

Caption: Troubleshooting flowchart for low this compound yield.

Technical Support Center: Minimizing Batch-to-Batch Variability in Elsinochrome A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Elsinochrome A production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production in a question-and-answer format.

Issue 1: Low or No this compound Production

  • Question: My Elsinoë culture is growing, but the characteristic red pigmentation of this compound is absent or very faint. What could be the cause?

  • Answer: Low or no production of this compound, despite visible fungal growth, can be attributed to several factors. A primary reason is the absence of light, which is critical for the biosynthesis of this photoactivated phytotoxin.[1][2][3][4][5] Ensure that your cultures are incubated under constant light.[2][4] Other potential causes include suboptimal culture media, incorrect pH, or the use of a fungal strain that has lost its ability to produce the metabolite.

Issue 2: Inconsistent this compound Yields Between Batches

  • Question: I am observing significant variability in the final yield of this compound from one fermentation batch to another. How can I improve consistency?

  • Answer: Batch-to-batch variability is a common challenge in fungal secondary metabolite production.[6] Key areas to standardize include inoculum preparation, media composition, and physical fermentation parameters. Inconsistent inoculum age or spore concentration can lead to variable growth kinetics and, consequently, variable metabolite production.[7] Precise preparation of the culture medium is also crucial, as minor variations in component concentrations can impact yield.[8] Finally, ensure that physical parameters such as temperature, pH, and agitation speed are tightly controlled and consistent across all batches.

Issue 3: Difficulty in Extracting this compound

  • Question: I am struggling to efficiently extract this compound from the fungal biomass/culture medium. What are the recommended extraction protocols?

  • Answer: The choice of extraction solvent and method is critical for obtaining a good yield of this compound. Organic solvents such as ethyl acetate, methanol, or a mixture of these are commonly used for extracting fungal secondary metabolites.[9] For this compound, extraction of the mycelium with acetone followed by ethyl acetate has been reported.[9] The efficiency of extraction can be improved by homogenizing the fungal biomass to increase the surface area for solvent penetration.

Frequently Asked Questions (FAQs)

1. What is the optimal medium for this compound production?

Potato Dextrose Agar (PDA) has been shown to support high yields of this compound.[1][2][4] The fungus can also produce this compound in the presence of high concentrations of sucrose (e.g., 60 g/L) and under nitrogen-limiting conditions.[1][2]

2. What are the ideal physical parameters for fermentation?

  • Light: Constant light exposure is essential for inducing this compound biosynthesis.[1][2][3][4][5]

  • Temperature: The optimal temperature for this compound production by Elsinoë arachidis is approximately 28°C.[5]

  • pH: An ambient to slightly elevated pH in the medium can favor the accumulation of this compound.[2][5]

3. Which substances are known to enhance or inhibit this compound production?

Certain metal ions and antioxidants can significantly influence the yield.

Effect on ProductionSubstance
Enhancers Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ascorbate, Chlorogenic acid, Catechin, Gallic acid[1][2][4]
Inhibitors Ammonium, Ca²⁺, Co²⁺, Li⁺, Cysteine, Glutathione, Hydrogen peroxide[1][2][4]

4. How can I accurately quantify the amount of this compound produced?

High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantitative analysis of this compound.[10][11][12] A validated reversed-phase HPLC method can be used to separate and quantify the compound from your extracts.

Experimental Protocols

Standardized Inoculum Preparation

To ensure consistent starting material for each fermentation batch, a standardized inoculum preparation protocol is recommended.

  • Culture Revival: Revive a cryopreserved stock of Elsinoë spp. on a fresh Potato Dextrose Agar (PDA) plate.

  • Spore Collection: After incubation under appropriate conditions to induce sporulation, harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile surfactant solution (e.g., 0.05% Tween 80).

  • Spore Suspension: Create a spore suspension in sterile distilled water.

  • Concentration Measurement: Determine the spore concentration using a hemocytometer.

  • Standardization: Adjust the spore suspension to a standardized concentration (e.g., 1 x 10⁶ spores/mL) for inoculating the fermentation medium.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low this compound Yield start Low or Inconsistent This compound Yield check_light Is the culture under constant light exposure? start->check_light check_media Is the culture medium prepared correctly? check_light->check_media Yes solution_light Provide constant light source. check_light->solution_light No check_inoculum Is the inoculum standardized? check_media->check_inoculum Yes solution_media Review and standardize media preparation protocol. check_media->solution_media No check_params Are physical parameters (temp, pH) controlled? check_inoculum->check_params Yes solution_inoculum Implement standardized inoculum preparation. check_inoculum->solution_inoculum No solution_params Calibrate and monitor fermentation parameters. check_params->solution_params No end Consistent this compound Production Achieved check_params->end Yes solution_light->check_media solution_media->check_inoculum solution_inoculum->check_params solution_params->end

Caption: Troubleshooting workflow for low this compound yield.

elsinochrome_biosynthesis Simplified this compound Biosynthesis Pathway cluster_enzymes Enzymatic Conversions pks Polyketide Synthase (PKS) nortoralactone Nor-toralactone pks->nortoralactone naphthol Naphthol Intermediate nortoralactone->naphthol elce_elcg ElcE and ElcG Oxidases naphthol->elce_elcg perylenequinone Perylenequinone Core elch ElcH Monooxygenase perylenequinone->elch elsinochrome_a This compound elce_elcg->perylenequinone elch->elsinochrome_a

Caption: Simplified this compound biosynthesis pathway.

References

Strategies to reduce Elsinochrome A degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of Elsinochrome A during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be losing its characteristic red-orange color over time. What could be the cause?

A1: The loss of color is a primary indicator of this compound degradation. As a perylenequinone, this compound is highly susceptible to photodegradation. Exposure to light, especially UV and visible light, can initiate photochemical reactions that alter its chromophore and reduce its concentration.[1] It is crucial to protect this compound solutions from light at all stages of handling and storage.

Q2: I've been storing my this compound in the dark, but I'm still observing degradation. What other factors should I consider?

A2: Besides light, temperature and pH are critical factors affecting the stability of this compound.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. While optimal production of this compound by fungus occurs between 25-28°C, for storage, it is recommended to use lower temperatures to minimize degradation.

  • pH: The stability of this compound is pH-dependent. Solutions that are too acidic or too alkaline can promote hydrolytic degradation. It is advisable to store this compound in a neutral, buffered solution if possible.

Q3: I suspect my sample has degraded. How can I confirm this and quantify the remaining this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantify this compound and separate it from its degradation products.[2][3] This method allows for the accurate determination of the parent compound's concentration and the detection of any new peaks that correspond to degradation products.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathway for this compound is photo-oxidation.[1] Upon exposure to light, it can generate reactive oxygen species (ROS) like singlet oxygen and superoxide anions, which can then attack the this compound molecule itself, leading to a variety of oxidation products.[1] While the exact structures of all degradation products are not fully elucidated, they are likely to be smaller, less conjugated molecules resulting from the cleavage of the perylenequinone core.

Strategies to Minimize Degradation: A Summary

ParameterRecommendationRationale
Light Store in amber vials or wrap containers in aluminum foil. Work in a dimly lit environment or use light-filtered fume hoods.This compound is a photosensitive molecule; light exposure is the primary driver of its degradation.[1]
Temperature Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.Lower temperatures slow down the rate of chemical reactions, including degradation pathways.
pH Maintain a neutral pH (around 7.0) using a suitable buffer system for solutions. Avoid strongly acidic or alkaline conditions.Extreme pH values can catalyze the hydrolysis and degradation of the molecule.
Atmosphere For long-term storage of solid material or solutions, consider purging the container with an inert gas like nitrogen or argon before sealing.This minimizes contact with oxygen, thereby reducing the potential for oxidative degradation, especially in the presence of light.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is adapted from a published procedure for the analysis of perylenequinones and is intended as a starting point for method development and validation.[4]

  • Instrumentation: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 460 nm, which is near the absorbance maximum for this compound and helps to minimize interference from potential impurities.[4]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standards of known this compound concentrations. The peak area of this compound in the sample chromatogram can then be used to determine its concentration. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks at different retention times.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a truly stability-indicating analytical method.[5][6][7]

  • Acid Hydrolysis: Incubate an this compound solution in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Incubate an this compound solution in 0.1 M NaOH at 60°C for a specified period. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Treat an this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C) for a specified period.

  • Photodegradation: Expose an this compound solution to a light source that provides both UV and visible output (e.g., a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.

For each condition, analyze the stressed samples by the stability-indicating HPLC method to observe the extent of degradation and the formation of degradation products.

Visualizing Degradation and Experimental Workflow

Below are diagrams illustrating the key concepts and workflows related to this compound stability.

ElsinochromeA_Degradation_Pathway cluster_factors Degradation Factors EA This compound (Stable) Degraded_EA Degradation Products (Loss of color & activity) EA->Degraded_EA degrades to ROS Reactive Oxygen Species (ROS) ROS->EA attacks Light Light (UV/Visible) Light->ROS generates Temp High Temperature Temp->EA accelerates degradation pH Extreme pH pH->EA catalyzes degradation

Caption: Factors leading to this compound degradation.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample This compound Sample Stress Apply Stress Conditions (Light, Temp, pH, Oxidant) Sample->Stress HPLC Stability-Indicating HPLC Analysis Stress->HPLC Data Data Interpretation (Quantify EA, Identify Degradants) HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Light Exposure for Maximal Elsinochrome A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Elsinochrome A synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis dependent on light?

This compound is a perylenequinone pigment produced by various fungal species, notably from the genus Elsinoë.[1] It is a non-host-selective phytotoxin, and its biosynthesis is a light-activated process.[1] Light, particularly in the blue spectrum, triggers the expression of the biosynthetic gene cluster responsible for this compound production.[2] In the presence of light, this compound can generate reactive oxygen species, which are toxic to plant cells.[1]

Q2: Which fungal species are known to produce this compound?

Several species of the genus Elsinoë are known producers of Elsinochromes, including Elsinoë fawcettii and Elsinoë arachidis.[1] Recently, Coniothyrium glycines, a soybean pathogen, has also been identified as a producer of this compound.[1]

Q3: What is the optimal wavelength of light for maximizing this compound synthesis?

While white light is effective, studies indicate that blue light is a key inducer of this compound biosynthesis.[2] The upregulation of blue-light receptor genes, such as those encoding White Collar-1 (WC-1) and cryptochromes, is observed under light conditions that promote synthesis.[2] While red light photoreceptors (phytochromes) are also present in these fungi, blue light appears to be the primary trigger for this specific metabolic pathway.[2] For maximal production, a light source with a strong emission in the blue spectrum (approximately 450-480 nm) is recommended.

Q4: What is the recommended light intensity and duration (photoperiod)?

The optimal light intensity and photoperiod can be species-dependent. For Elsinoë arachidis, continuous fluorescent light has been shown to be more effective for Elsinochrome production than a 12-hour light/dark cycle, with production being completely absent in constant darkness. In some fungi, high light intensities can augment the production of secondary metabolites. However, for other fungal species, a 12/12 hour light/dark cycle has been reported to be inhibitory to the production of other secondary metabolites. Therefore, it is recommended to empirically determine the optimal conditions, starting with continuous illumination and testing different intensities.

Q5: How is this compound synthesis regulated at the molecular level?

Light signals are perceived by photoreceptors in the fungus. The key players in blue-light sensing are the White Collar Complex (WCC), which is a heterodimer of the proteins WC-1 and WC-2.[2] Upon activation by light, the WCC can function as a transcription factor, binding to the promoter regions of light-responsive genes, including those in the this compound biosynthetic gene cluster, and initiating their transcription.[2] Other regulatory proteins, such as VeA, are also known to be involved in the light-dependent regulation of secondary metabolism in fungi.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No this compound Yield Inadequate Light Exposure: The culture is grown in darkness or under a photoperiod that is too short.For Elsinoë species, switch to a continuous light regime. Ensure the light source is positioned to provide uniform illumination to all cultures.
Incorrect Light Spectrum: The light source lacks sufficient blue light.Replace the light source with one that has a higher emission in the blue spectrum (e.g., blue LEDs or cool-white fluorescent bulbs).
Suboptimal Light Intensity: The light intensity is too low to trigger the biosynthetic pathway effectively.Increase the light intensity. If you do not have a light meter, try moving the light source closer to the cultures. Measure the intensity if possible and aim for a range of 50-300 µmol·m⁻²·s⁻¹.
Nutrient Limitation or Inhibition: The growth medium may lack precursors or contain inhibitory substances. For example, ammonium can inhibit production.Use a rich medium like Potato Dextrose Agar (PDA), which has been shown to support good this compound production. Avoid high concentrations of ammonium salts in the medium.
Suboptimal Temperature or pH: The culture conditions are not optimal for the specific fungal strain.For Elsinoë arachidis, the optimal temperature for Elsinochrome production is around 28°C. The optimal pH is often near neutral, with significant drops in production in acidic or alkaline conditions.
Inconsistent Yield Between Batches Fluctuations in Light Conditions: The light intensity may vary due to aging bulbs or inconsistent positioning of cultures.Calibrate your light source regularly or replace bulbs at scheduled intervals. Use a light meter (photometer or quantum sensor) to ensure consistent intensity for each experiment.
Variability in Inoculum: The age or amount of the fungal inoculum can affect the kinetics of growth and secondary metabolite production.Standardize your inoculation procedure by using a consistent amount of mycelial plugs or spore suspension of a similar age for each culture.
Genetic Instability of the Fungal Strain: High-producing strains can sometimes lose their productivity over successive subcultures.Go back to a stock culture stored at a low temperature (e.g., -80°C) to start new cultures. Avoid excessive subculturing of the fungus.

Data Presentation

Table 1: Summary of Recommended Light Conditions for this compound Synthesis

ParameterRecommended ConditionNotes
Light Source Cool-white fluorescent or blue LEDShould have a significant emission in the blue wavelength range (450-480 nm).
Photoperiod Continuous IlluminationA 12h/12h light/dark cycle has been shown to decrease yield in E. arachidis.
Light Intensity 50 - 300 µmol·m⁻²·s⁻¹This is a general range; the optimal intensity should be determined empirically for your specific setup and fungal strain.
Temperature 25 - 28 °COptimal temperature can be strain-dependent.

Table 2: Representative this compound Yields Under Different Lighting Conditions

Light ConditionFungal SpeciesThis compound YieldReference
White Light (continuous)Elsinoë arachidis33.22 nmol/plug[2]
Fluorescent Light (continuous)Elsinoë arachidis3.45–227.11 nmol/plug
DarknessElsinoë arachidisNone detected
Light (unspecified)Coniothyrium glycinesSignificantly higher than in dark[1]
DarknessConiothyrium glycinesVery low to none detected[1]

Experimental Protocols

Protocol 1: Culturing and Light Induction of this compound Synthesis

  • Prepare Culture Medium: Autoclave Potato Dextrose Agar (PDA) and pour it into petri dishes.

  • Inoculation: Inoculate the center of the PDA plates with a small mycelial plug from a stock culture of the desired fungal species (e.g., Elsinoë fawcettii).

  • Incubation: Seal the plates with paraffin film and place them in an incubator at 25-28°C.

  • Light Exposure: For light-induced cultures, place the incubator under a continuous light source (e.g., cool-white fluorescent lamps) with a defined intensity. For dark control cultures, wrap the plates completely in aluminum foil.

  • Harvesting: After a set incubation period (e.g., 14-28 days), the mycelium and the surrounding agar, which will be pigmented, can be harvested for extraction.

Protocol 2: Extraction and Spectrophotometric Quantification of this compound

  • Extraction: a. From a culture plate, use a cork borer to take a specific number of mycelial plugs (e.g., 20 plugs of 5-mm diameter). b. Place the plugs in a centrifuge tube and add a known volume of acetone (e.g., 10 mL). c. Sonicate the mixture for 30-60 minutes to facilitate the extraction of the pigment. d. Centrifuge the tube to pellet the mycelial debris. e. Carefully transfer the pigmented supernatant to a clean tube.

  • Quantification: a. Use a spectrophotometer to measure the absorbance of the acetone extract at the wavelength of maximum absorbance for this compound, which is typically around 468 nm. Use acetone as a blank. b. The concentration of this compound can be calculated using the Beer-Lambert law (A = εbc), where:

    • A is the absorbance.
    • ε (epsilon) is the molar extinction coefficient of this compound in acetone. If this value is not available, a standard curve must be generated using purified this compound.
    • b is the path length of the cuvette (usually 1 cm).
    • c is the concentration in mol/L. c. The final yield can be expressed in nanomoles per mycelial plug (nmol/plug).

Mandatory Visualizations

Light_Signaling_Pathway cluster_light Light Signal cluster_perception Perception cluster_transduction Signal Transduction & Regulation cluster_synthesis Synthesis Light Blue Light (450-480 nm) WC1 WC-1 Light->WC1 activates WCC White Collar Complex (WCC) WC1->WCC forms complex with WC2 WC-2 WC2->WCC forms complex with PKS_genes Elsinochrome Biosynthetic Gene Cluster (PKS, etc.) WCC->PKS_genes activates transcription VeA VeA LaeA LaeA VeA->LaeA interacts with LaeA->PKS_genes regulates expression ElsinochromeA This compound PKS_genes->ElsinochromeA biosynthesis

Caption: Proposed light-induced signaling pathway for this compound biosynthesis.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Induction cluster_extraction 3. Extraction cluster_analysis 4. Analysis prep_media Prepare PDA Medium inoculate Inoculate with Fungal Strain prep_media->inoculate dark_control Dark Control (25-28°C) inoculate->dark_control light_exp Light Exposure (Continuous, 25-28°C) inoculate->light_exp harvest Harvest Mycelial Plugs light_exp->harvest acetone Add Acetone & Sonicate harvest->acetone centrifuge Centrifuge & Collect Supernatant acetone->centrifuge spectro Spectrophotometry (Absorbance at ~468 nm) centrifuge->spectro quantify Quantify Yield (nmol/plug) spectro->quantify

Caption: Experimental workflow for optimizing light exposure for this compound synthesis.

References

How to separate Elsinochrome A from co-eluting fungal pigments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Elsinochrome A from co-eluting fungal pigments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating this compound from other fungal pigments?

A1: The most common methods for purifying this compound, a perylenequinone pigment, involve various chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The primary techniques used are:

  • Silica Gel Column Chromatography: A widely used method where the stationary phase is silica gel, a polar adsorbent. Separation is achieved by eluting the sample with a solvent system of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique that uses a column packed with a stationary phase (often silica-based) and a high-pressure solvent delivery system. It offers excellent separation and is suitable for both analytical and preparative scale purification.

  • Centrifugal Partition Chromatography (CPC): A support-free liquid-liquid chromatography technique that utilizes a centrifugal field to retain the stationary liquid phase. It is known for high recovery rates and the ability to handle crude extracts without irreversible adsorption.[1]

Q2: What are the typical co-eluting pigments with this compound?

A2: this compound is often produced by fungi of the Elsinoë genus alongside other structurally related pigments.[2] These can include other Elsinochrome derivatives (e.g., Elsinochrome B and C) and biosynthetic precursors or degradation products.[2] The specific co-eluting pigments will depend on the fungal strain, culture conditions, and extraction method. Understanding the biosynthetic pathway can help in identifying potential impurities.

Q3: What factors should be considered when choosing a separation method?

A3: The choice of separation method depends on several factors:

  • Scale of Purification: For small-scale, analytical purposes, HPLC is ideal. For larger, preparative-scale purifications, column chromatography and CPC are more suitable.

  • Purity Requirements: HPLC and CPC generally offer higher resolution and purity compared to traditional column chromatography.

  • Sample Complexity: For crude extracts with many impurities, CPC can be advantageous as it avoids irreversible adsorption of compounds onto a solid support.

  • Available Equipment: The choice will also be dictated by the availability of specific chromatography systems in the laboratory.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general guideline for the separation of this compound using a silica gel column.

Materials:

  • Silica gel (60-120 mesh)

  • Glass column with a stopcock

  • Solvents: Hexane, Ethyl Acetate, Methanol (HPLC grade)

  • Crude fungal extract containing this compound

  • Glass wool or cotton

  • Sand

Procedure:

  • Column Packing:

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 100% hexane).

    • Pour the slurry into the column and allow it to pack evenly, gently tapping the column to remove air bubbles.

    • Add another layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the initial solvent through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution. A typical gradient could be:

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (8:2)

      • Hexane:Ethyl Acetate (1:1)

      • 100% Ethyl Acetate

      • Ethyl Acetate:Methanol (9:1)

    • The red/orange band corresponding to this compound will start to move down the column.

  • Fraction Collection:

    • Collect fractions as the colored bands elute from the column.

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC protocol for the analytical separation of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Dissolve the partially purified or crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 468 nm (for Elsinochrome)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: Linear gradient from 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

  • Analysis: The retention time of this compound will depend on the exact conditions and column used. Collect the peak corresponding to this compound for further analysis.

Data Presentation

Quantitative analysis of the purification process is crucial. The following table should be used to document the results of each purification step.

Purification StepTotal Weight (mg)This compound (mg)Purity (%)Recovery (%)
Crude Extract5005010100
Column Fraction 1100404080
HPLC Fraction35349768

Purity can be determined by techniques like quantitative NMR (qNMR) or by HPLC peak area normalization. Recovery is the percentage of the target compound recovered from a purification step relative to the amount in the previous step.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Poor Separation / Co-elution of Pigments Inappropriate Solvent System: The polarity of the mobile phase is not optimized for the separation of this compound from other pigments.Optimize the solvent gradient: Perform small-scale trials with different solvent systems on TLC to find the optimal polarity for separation before running the column. For HPLC, adjust the gradient slope and the organic modifier (e.g., switch from acetonitrile to methanol).
Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.Reduce the sample load: Use a larger column or reduce the amount of crude extract loaded. For preparative HPLC, consider multiple injections.
Poor Column Packing: The silica gel in the column is not packed uniformly, leading to channeling and poor separation.Repack the column: Ensure the silica gel slurry is homogeneous and free of air bubbles. Pack the column carefully to create a uniform bed.
This compound is not eluting from the column Solvent is not polar enough: The mobile phase does not have sufficient polarity to displace the highly polar this compound from the silica gel.Increase the solvent polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in the mobile phase.
Irreversible Adsorption: this compound may be strongly and irreversibly binding to the stationary phase.Use a different stationary phase: Consider using a less acidic silica gel or a different adsorbent like alumina. Alternatively, CPC, which lacks a solid support, can prevent this issue.
Degradation of this compound during purification Light Sensitivity: this compound is a photosensitive compound and can degrade upon exposure to light.Protect from light: Wrap the column and collection tubes in aluminum foil. Work in a dimly lit area.
pH Instability: The compound may be unstable at certain pH values.Use buffered mobile phases: For HPLC, consider using a buffered aqueous phase to maintain a stable pH.
Broad or Tailing Peaks in HPLC Secondary Interactions: The analyte may be interacting with active sites on the silica packing material.Add a modifier to the mobile phase: A small amount of a competitive agent (e.g., triethylamine for basic compounds) can improve peak shape.
Column Contamination: The column may be contaminated with strongly retained compounds from previous runs.Flush the column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product FungalCulture Fungal Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->Extraction CrudeExtract Crude Pigment Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Initial Cleanup HPLC Preparative HPLC CrudeExtract->HPLC High-Resolution Separation CPC Centrifugal Partition Chromatography CrudeExtract->CPC Support-Free Purification FractionAnalysis Fraction Analysis (TLC/HPLC) ColumnChromatography->FractionAnalysis PureElsinochromeA Pure this compound HPLC->PureElsinochromeA CPC->PureElsinochromeA FractionAnalysis->PureElsinochromeA Combine Pure Fractions

Caption: General workflow for the extraction and purification of this compound.

Biosynthetic Relationship of Perylenequinones

G PKS Polyketide Synthase (PKS) NaphtholMonomer Naphthol Monomer Intermediate PKS->NaphtholMonomer Biosynthesis Dimerization Oxidative Dimerization NaphtholMonomer->Dimerization PerylenequinoneCore Perylenequinone Core Structure Dimerization->PerylenequinoneCore ElsinochromeA This compound PerylenequinoneCore->ElsinochromeA Tailoring Enzymes OtherPigments Other Fungal Pigments (e.g., Elsinochrome B/C, Precursors) PerylenequinoneCore->OtherPigments Alternative Tailoring

Caption: Simplified biosynthetic pathway leading to this compound and related pigments.

References

Addressing aggregation issues of Elsinochrome A in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Elsinochrome A, focusing on the common challenge of its aggregation in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a red-orange pigment and a type of perylenequinone phytotoxin produced by various species of the Elsinoë fungus.[1][2] It is known for its photosensitive nature, meaning it becomes biologically active when exposed to light.[3][4] This property is central to its mechanism of action and its potential application in photodynamic therapy.[5][6]

Q2: What is the primary mechanism of action of this compound?

This compound functions as a photosensitizing compound.[3] Upon irradiation with light, it absorbs photons and transfers that energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide ions (O₂⁻).[3][4] These ROS are non-specific and highly toxic to cells, causing damage to cellular components like membranes, proteins, and nucleic acids, which can lead to cell death through apoptosis or necrosis.[7][8]

Q3: Why does this compound tend to aggregate in biological assays?

Like many small organic molecules with large aromatic structures, this compound has low solubility in aqueous solutions. This tendency to avoid water drives individual molecules to self-associate into larger, colloidal particles, a process known as aggregation. This is a common issue for many compounds in high-throughput screening (HTS) and other biological assays.[9]

Q4: How can aggregation of this compound affect my experimental results?

The formation of this compound aggregates can lead to several experimental artifacts:

  • False Positives: Aggregates can non-specifically sequester proteins, leading to promiscuous inhibition of enzymes and other proteins, which can be misinterpreted as specific activity.[9][10]

  • Irreproducible Data: The formation of aggregates is highly dependent on factors like concentration, pH, and buffer composition, leading to significant variability between experiments.

  • Reduced Bioavailability: When aggregated, the individual this compound molecules are not freely available to interact with their intended biological targets, potentially leading to an underestimation of its true potency.

  • Light Scattering: The presence of aggregates can interfere with optical measurements, such as absorbance and fluorescence readings.

Q5: How can I visually identify if my this compound solution has aggregated?

The simplest way to check for aggregation is by visual inspection. A solution containing significant aggregation may appear cloudy or have visible precipitates. However, not all aggregation is visible to the naked eye, especially at lower concentrations.

Troubleshooting Guide

Issue 1: My this compound solution is cloudy or has visible particles.

  • Cause: This indicates that the concentration of this compound has exceeded its solubility limit in the current solvent or buffer, leading to precipitation or severe aggregation.

  • Solution Workflow:

    • Sonication: Briefly sonicating the solution may temporarily break up larger aggregates.

    • Solvent Adjustment: If the issue occurs when diluting a stock solution into an aqueous buffer, consider preparing intermediate dilutions in a co-solvent system (e.g., a mixture of DMSO and your final buffer) before the final dilution.

    • Lower Concentration: Your working concentration may be too high. Try preparing a more dilute solution from your stock.

    • Re-preparation: If precipitates do not redissolve, it is best to discard the solution and prepare a fresh one, ensuring the stock solution is fully dissolved before making dilutions.

Issue 2: I am observing inconsistent and irreproducible results in my assays.

  • Cause: This is a classic sign of compound aggregation. The critical aggregation concentration (CAC) can be sensitive to minor variations in experimental conditions, leading to inconsistent results.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Run a detailed concentration-response curve. A very steep or "stepped" curve can be indicative of aggregation.

    • Include Detergents: Add a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically 0.01% - 0.1%), to your assay buffer. Detergents can help to prevent the formation of aggregates.

    • Use a Decoy Protein: Including a protein like Bovine Serum Albumin (BSA) at a concentration of around 0.1 mg/mL in your assay buffer can help to reduce non-specific interactions caused by aggregates.[9]

    • Check for Aggregation: Use a biophysical method like Dynamic Light Scattering (DLS) to directly check for the presence of aggregates in your assay conditions.

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Solvent Selection for this compound Stock Solutions

SolventPolaritySuitability for Stock SolutionNotes
DMSO Polar AproticHigh Recommended for initial solubilization. Can be toxic to cells at higher concentrations (>0.5-1%).
Ethanol Polar ProticModerate Can be a good alternative to DMSO. Less toxic to some cell lines but is more volatile.
DMF Polar AproticModerate Good solubilizing power, but higher toxicity than DMSO.
Water/PBS Polar ProticVery Low This compound is poorly soluble in aqueous solutions. Not recommended for stock solutions.

Table 2: Recommended Concentration Ranges for Biological Assays

Assay TypeRecommended Starting ConcentrationKey Considerations
Cell-based Assays 1-10 µMTest a wide range of concentrations to determine the optimal, non-aggregating dose. Keep final DMSO/ethanol concentration low.
Enzyme Assays 0.1-5 µMBe aware of potential for non-specific inhibition due to aggregation. Include detergent in the assay buffer.
High-Throughput Screening 5-20 µMAggregation is a major concern at these concentrations. Counter-screens for aggregation are highly recommended.
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: General Protocol for a Cell-Based Cytotoxicity Assay

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of your 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium to prepare 2X working concentrations of your desired final concentrations. It is crucial to vortex well after each dilution step.

    • Crucially, ensure the final concentration of DMSO is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically ≤0.5%).

  • Treatment: Remove the old medium from the cells and add the 2X working solutions of this compound. Also include wells with medium and the vehicle (e.g., 0.5% DMSO) as a negative control.

  • Incubation and Light Exposure: Incubate the plate for the desired treatment duration. For this compound, it is critical to expose the plate to a consistent light source for a defined period to activate the compound. A parallel plate kept in the dark should be included as a control to demonstrate light-dependent toxicity.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®, or live/dead staining).

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve.

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Results or Visible Precipitation check_visual Visually inspect the working solution start->check_visual is_cloudy Is the solution cloudy or have precipitates? check_visual->is_cloudy check_concentration Is the concentration above 10 µM? is_cloudy->check_concentration No sonicate Briefly sonicate the solution is_cloudy->sonicate Yes add_detergent Add 0.01% Triton X-100 or 0.1 mg/mL BSA to buffer check_concentration->add_detergent Yes dls_test Consider DLS analysis to confirm aggregation check_concentration->dls_test No lower_conc Lower the working concentration add_detergent->dls_test reprepare Prepare fresh solution from stock sonicate->reprepare end_good Proceed with assay dls_test->end_good

Caption: Troubleshooting workflow for identifying and addressing this compound aggregation.

G cluster_1 Mechanism of this compound Phototoxicity light Light (Photon Energy) elsinochrome_a This compound (Ground State) light->elsinochrome_a excited_elsinochrome This compound* (Excited State) elsinochrome_a->excited_elsinochrome oxygen Molecular Oxygen (³O₂) excited_elsinochrome->oxygen Energy Transfer ros Reactive Oxygen Species (¹O₂, O₂⁻) oxygen->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage cell_death Apoptosis / Necrosis damage->cell_death

Caption: Light-activated mechanism of this compound leading to cellular toxicity.

Caption: Key factors that contribute to the aggregation of this compound in solution.

References

Validation & Comparative

Elsinochrome A Versus Cercosporin: A Comparative Guide to their Phototoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phototoxic properties of two potent, naturally occurring perylenequinone photosensitizers: Elsinochrome A and cercosporin. Both compounds, produced by fungal pathogens, exhibit significant photodynamic activity with potential applications in photodynamic therapy (PDT). This document summarizes their key performance data, outlines experimental methodologies for their assessment, and visualizes their mechanisms of action.

Quantitative Data Presentation

The following tables summarize the key photophysical and phototoxic parameters of this compound and cercosporin based on available experimental data.

Table 1: Photophysical and Photochemical Properties

PropertyThis compoundCercosporin
Singlet Oxygen Quantum Yield (ΦΔ) ~0.98[1] (A derivative, MPEA, has a ΦΔ of 0.73[1][2])0.81 - 0.97[1]
Superoxide Generation Confirmed[3]Confirmed[4]
Subcellular Localization Mitochondria[5]Mitochondria and Endoplasmic Reticulum[6]

Table 2: Phototoxicity Data

ParameterThis compoundCercosporin
IC50 (Photodynamic Effect) 50.97 ng/mL (on ECV304 cells)[7]Potent phototoxicity demonstrated against various human tumor cell lines (T98G, U87, MCF7), leading to bioenergetic collapse. Specific IC50 values for direct comparison are not readily available in the literature under identical conditions.[6][8]
Mode of Cell Death Apoptosis and Autophagy[5]Primarily necrosis, though apoptosis can be induced depending on conditions.[8]

Mechanism of Action and Signaling Pathways

Both this compound and cercosporin exert their phototoxic effects through a Type II photodynamic mechanism, primarily involving the generation of singlet oxygen (¹O₂) and superoxide anions (O₂⁻) upon photoactivation. These reactive oxygen species (ROS) cause widespread cellular damage, particularly to lipids, proteins, and nucleic acids.

This compound

Upon irradiation, this compound, which localizes in the mitochondria, generates ROS that trigger a cascade of events leading to programmed cell death.[5] This includes the opening of the mitochondrial permeability transition pore (MPTP), a decrease in mitochondrial membrane potential (MMP), and the induction of both apoptosis and autophagy.[5] Key signaling molecules involved in this process include the upregulation of Caspase-2, Caspase-9, and TNF, and the downregulation of Bcl-2 and several autophagy-related genes (Atg2, Atg9, Atg10).[5]

ElsinochromeA_Pathway cluster_0 Cellular Uptake and Localization cluster_1 Photodynamic Action cluster_2 Downstream Signaling EA This compound Mito Mitochondria EA->Mito Localization Light Light (Irradiation) Light->Mito ROS ROS (¹O₂, O₂⁻) Mito->ROS Generates MPTP MPTP Opening ROS->MPTP MMP ↓ MMP ROS->MMP TNF ↑ TNF ROS->TNF Bcl2 ↓ Bcl-2 ROS->Bcl2 Atg ↓ Atg2, 9, 10 ROS->Atg Casp9 ↑ Caspase-9 MPTP->Casp9 MMP->Casp9 Casp2 ↑ Caspase-2 Casp9->Casp2 Apoptosis Apoptosis Casp2->Apoptosis TNF->Apoptosis Bcl2->Apoptosis Autophagy Autophagy Atg->Autophagy

Fig. 1: Signaling pathway of this compound-induced phototoxicity.
Cercosporin

Cercosporin's phototoxicity is also driven by the generation of ROS. It localizes to both the mitochondria and the endoplasmic reticulum.[6] The resulting oxidative stress leads to rapid membrane damage through lipid peroxidation and a subsequent bioenergetic collapse of the cell.[4][6] While the upstream signaling pathways for cercosporin biosynthesis in fungi are well-documented to involve Ca²⁺/Calmodulin and MAP kinase pathways, the specific downstream signaling cascade of its phototoxicity in target cells is primarily characterized by overwhelming cellular damage leading to necrosis.[3][4][8][9]

Cercosporin_Pathway cluster_0 Cellular Uptake and Localization cluster_1 Photodynamic Action cluster_2 Cellular Damage Cerc Cercosporin Mito_ER Mitochondria & ER Cerc->Mito_ER Localization Light Light (Irradiation) Light->Mito_ER ROS ROS (¹O₂, O₂⁻) Mito_ER->ROS Generates Membrane Membrane Damage (Lipid Peroxidation) ROS->Membrane Energy Bioenergetic Collapse ROS->Energy Necrosis Necrosis Membrane->Necrosis Energy->Necrosis

Fig. 2: General mechanism of cercosporin-induced phototoxicity.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Singlet Oxygen (¹O₂) Detection via Cholesterol Oxidation

This method relies on the specific reaction of singlet oxygen with cholesterol to form 5α-hydroperoxycholesterol, a product not formed by other reactive oxygen species.

Workflow:

Cholesterol_Oxidation_Workflow A Prepare solution of photosensitizer (this compound or cercosporin) and cholesterol B Irradiate with light of appropriate wavelength A->B C Extract lipids B->C D Analyze for 5α-hydroperoxycholesterol (e.g., via HPLC or TLC) C->D NBT_Assay_Workflow A Incubate cells or solution with photosensitizer and NBT B Irradiate with light A->B C Solubilize formazan product (e.g., with KOH and DMSO) B->C D Measure absorbance (spectrophotometrically) C->D

References

A Comparative Guide to the Photodynamic Efficacy of Elsinochrome A and Hypocrellin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photodynamic therapy (PDT) efficacy of two potent, naturally derived photosensitizers: Elsinochrome A (EA) and Hypocrellin A (HA). Both belong to the perylenequinone family of pigments and have garnered significant interest for their strong photosensitizing capabilities. This document synthesizes experimental data on their photophysical properties, in vitro phototoxicity, mechanisms of action, and in vivo anti-tumor efficacy to assist researchers in making informed decisions for future studies and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and Hypocrellin A based on available experimental data. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.

Table 1: Photophysical and Photochemical Properties

ParameterThis compoundHypocrellin ANotes
Singlet Oxygen Quantum Yield (ΦΔ) ~0.98[1]0.60 - 0.80[2]Measured in organic solvents. The derivative of EA, MPEA, has a ΦΔ of 0.73.[1]
Maximum Absorption (λmax, nm) 460, 530, 570~470, 540, 585Varies slightly with solvent.
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Not explicitly found6230 (at 630 nm for a derivative)[3]Data for a specific derivative of Hypocrellin B.
Solubility Poor in aqueous solutionsPoor in aqueous solutionsBoth are lipophilic. Derivatives have been synthesized to improve water solubility.

Table 2: In Vitro Photodynamic Efficacy

Cell LinePhotosensitizerIC50 (µM)Light DoseReference
B16 (Melanoma)This compoundNot explicitly stated, but showed excellent phototoxicity[4]Not specified[4]
HIC, MGC-803, HeLaHypocrellin ANot explicitly stated, but sensitivity order was HIC > MGC-803 > HeLa[5]Not specified[5]
A549 (Lung Adenocarcinoma)Hypocrellin A~0.08 (for significant apoptosis)[6]470 nm LED, 15 min[6]
Keloid FibroblastsHypocrellin ADose-dependent apoptosis from 0.125 to 1.0 µM[7]Not specified[7]

Table 3: In Vivo Anti-Tumor Efficacy

Tumor ModelPhotosensitizerAdministration Route & DoseLight ApplicationOutcomeReference
S-180 Sarcoma (mice)Hypocrellin AIV, 5 mg/kg (liposomal or DMSO)12h (liposomal) or 6h (DMSO) post-injectionSignificant tumor volume regression[8][8]
Human Bladder Tumor (MGH cell line xenograft)Hypocrellin BNot specified1h post-injectionSignificant tumor regression[9][9]
EMT6/Ed tumors (Balb/c mice)Hypocrellin B derivative (HBEA-R1)Not specifiedNot specifiedPermanent tumor ablation[3][3]
S180 Tumor (mice)Hypocrellin B derivative (PENSHB)Not specifiedNot specifiedMore than half of the mice were cured[10][10]

Mechanisms of Photodynamic Action

Both this compound and Hypocrellin A exert their photodynamic effects primarily through the generation of reactive oxygen species (ROS), leading to cellular apoptosis. However, the specific signaling pathways elucidated to date show some differences.

This compound-Induced Apoptosis

Upon light activation, this compound generates ROS, which leads to the opening of the mitochondrial permeability transition pore (MPTP) and a decrease in the mitochondrial membrane potential (MMP).[4] This initiates a cascade of events including the upregulation of pro-apoptotic proteins Caspase-2 and Caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[4] This process ultimately leads to apoptosis and autophagy.[4]

ElsinochromeA_Pathway EA This compound ROS ROS Generation EA->ROS Activation Light Light Light->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Targets Bcl2 ↓ Bcl-2 ROS->Bcl2 Autophagy Autophagy ROS->Autophagy Induces MPTP MPTP Opening Mitochondrion->MPTP MMP ↓ MMP MPTP->MMP Casp9 ↑ Caspase-9 MMP->Casp9 Casp2 ↑ Caspase-2 MMP->Casp2 Apoptosis Apoptosis Casp9->Apoptosis Casp2->Apoptosis

This compound Apoptotic Pathway
Hypocrellin A-Induced Apoptosis

Hypocrellin A-mediated photodynamic action also initiates with the generation of ROS. Two primary signaling pathways have been described:

  • Mitochondrial Signaling Pathway : ROS production leads to mitochondrial disruption, followed by the release of cytochrome c into the cytoplasm.[6] This triggers the activation of a caspase cascade, specifically involving Caspase-9, Caspase-3, and Caspase-7, culminating in apoptosis.[6]

  • ROS/JNK Signaling Pathway : In keloid fibroblasts, Hypocrellin A has been shown to promote apoptosis through the activation of the ROS/JNK (c-Jun N-terminal kinase) pathway, which is associated with oxidative stress and endoplasmic reticulum stress.[7]

HypocrellinA_Pathway cluster_0 Mitochondrial Pathway cluster_1 ROS/JNK Pathway HA_mito Hypocrellin A ROS_mito ROS Generation HA_mito->ROS_mito Activation Light_mito Light Light_mito->ROS_mito Mito_disrupt Mitochondrial Disruption ROS_mito->Mito_disrupt CytC Cytochrome c Release Mito_disrupt->CytC Casp9_mito ↑ Caspase-9 CytC->Casp9_mito Casp3_7 ↑ Caspase-3, -7 Casp9_mito->Casp3_7 Apoptosis_mito Apoptosis Casp3_7->Apoptosis_mito HA_jnk Hypocrellin A ROS_jnk ROS Generation HA_jnk->ROS_jnk Activation Light_jnk Light Light_jnk->ROS_jnk JNK JNK Pathway Activation ROS_jnk->JNK ER_stress ER Stress JNK->ER_stress Apoptosis_jnk Apoptosis ER_stress->Apoptosis_jnk

Hypocrellin A Apoptotic Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a framework for reproducible comparative studies.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

Objective: To quantify the efficiency of singlet oxygen generation by the photosensitizer upon irradiation.

Methodology:

  • Sample Preparation: Prepare optically matched solutions of the test photosensitizer (this compound or Hypocrellin A) and a reference photosensitizer with a known ΦΔ (e.g., Methylene Blue or Rose Bengal) in a suitable solvent (e.g., DMSO, ethanol). The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Singlet Oxygen Trapping: Add a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF) or 9,10-anthracenediyl-bis(methylene) dimalonic acid (ABDA), to both the sample and reference solutions.

  • Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength where both the sample and reference photosensitizers absorb.

  • Monitoring: Monitor the decrease in absorbance or fluorescence of the chemical trap over time. The rate of bleaching of the trap is proportional to the rate of singlet oxygen generation.

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (A_ref / A_sample)

    where ΦΔ_ref is the quantum yield of the reference, k is the rate of trap decomposition, and A is the absorbance of the photosensitizer at the irradiation wavelength.

In Vitro Phototoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the photosensitizer upon light activation in a specific cancer cell line.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., B16 melanoma, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

  • Photosensitizer Incubation: Treat the cells with various concentrations of this compound or Hypocrellin A for a predetermined incubation period (e.g., 4-24 hours). Include a "dark control" group that is not irradiated and a "light control" group that is irradiated without the photosensitizer.

  • Irradiation: Wash the cells to remove the extracellular photosensitizer and add fresh medium. Irradiate the plates with a light source of appropriate wavelength and dose.

  • Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24-48 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the photosensitizer concentration and determine the IC50 value.

In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor effect of the photosensitizer-mediated PDT in a tumor-bearing animal model.

Methodology:

  • Tumor Model: Establish a subcutaneous tumor model by injecting cancer cells (e.g., S-180 sarcoma, 4T1 breast cancer) into the flank of immunocompromised mice (e.g., nude mice).

  • Photosensitizer Administration: Once the tumors reach a palpable size, intravenously inject the mice with this compound or Hypocrellin A, often formulated with a delivery vehicle like liposomes to improve solubility and tumor targeting.

  • Drug-Light Interval (DLI): Allow a specific time interval for the photosensitizer to accumulate in the tumor tissue. This DLI needs to be optimized for each photosensitizer.

  • Irradiation: Anesthetize the mice and irradiate the tumor area with a laser of the appropriate wavelength and light dose.

  • Monitoring: Monitor the tumor volume and body weight of the mice regularly for a set period. Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for a comprehensive comparison of the photodynamic efficacy of this compound and Hypocrellin A.

Experimental_Workflow cluster_0 Phase 1: Photophysical & Photochemical Characterization cluster_1 Phase 2: In Vitro Efficacy cluster_2 Phase 3: In Vivo Efficacy cluster_3 Phase 4: Comparative Analysis P1 Determine Singlet Oxygen Quantum Yield (ΦΔ) V1 Cellular Uptake & Subcellular Localization (Fluorescence Microscopy) P1->V1 P2 Measure Absorption & Emission Spectra P2->V1 P3 Assess Solubility & Stability P3->V1 V2 Phototoxicity Assay (MTT) Determine IC50 V1->V2 V3 Mechanism of Cell Death (Apoptosis vs. Necrosis) V2->V3 V4 Investigate Apoptotic Pathway (Caspase activity, MMP) V3->V4 I1 Establish Tumor Xenograft Model V4->I1 C2 Elucidate Differences in Mechanisms of Action V4->C2 I2 Pharmacokinetics & Biodistribution I1->I2 I3 Anti-Tumor Efficacy Study (Tumor Growth Inhibition) I2->I3 I4 Histological Analysis (Tumor Necrosis, Apoptosis) I3->I4 C1 Compare ΦΔ, IC50, and In Vivo Efficacy I4->C1 C3 Assess Therapeutic Potential C1->C3 C2->C3

Comparative Experimental Workflow

Conclusion

Both this compound and Hypocrellin A are highly promising photosensitizers for photodynamic therapy. This compound exhibits a remarkably high singlet oxygen quantum yield, suggesting a potent photodynamic effect. Hypocrellin A has been more extensively studied in vivo, with demonstrated anti-tumor efficacy in various models. The choice between these two photosensitizers may depend on the specific application, target tissue, and desired mechanism of action. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish their relative therapeutic potential. This guide provides a foundational framework for conducting such investigations.

References

A Comparative Guide to the Validation of HPLC Methods for Elsinochrome A Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of key performance characteristics of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Elsinochrome A, a photosensitive perylenequinone mycotoxin. The information is intended for researchers, scientists, and professionals in drug development involved in the analysis of natural products and fungal metabolites.

Introduction to this compound Analysis

This compound is a red-orange pigment produced by several species of fungi, notably from the genus Elsinoë. It is recognized for its photodynamic activity, which contributes to its phytotoxicity. Accurate and precise quantification of this compound is crucial for agricultural research, phytopathology studies, and the exploration of its potential pharmaceutical applications. HPLC is a widely used analytical technique for the separation and quantification of this compound due to its high resolution, sensitivity, and reproducibility.[1][2] Method validation is a critical requirement to ensure that the analytical method is suitable for its intended purpose, providing reliable and accurate results.[3][4]

Comparison of Analytical Methods

While HPLC is the predominant method for the quantification of this compound, other chromatographic techniques such as Thin-Layer Chromatography (TLC) can also be employed for its separation and qualitative analysis.[5] TLC is often used as a simpler, lower-cost alternative for preliminary screening, while HPLC provides more accurate and reproducible quantitative data.

The following table summarizes the typical validation parameters for a representative reversed-phase HPLC method for this compound analysis. The data presented here is a representative example based on typical performance characteristics of validated HPLC methods for natural products.

Validation Parameter HPLC Method 1 (Representative) Alternative Method (TLC)
Linearity (R²) > 0.999Not typically used for quantification
Accuracy (% Recovery) 98 - 102%Semi-quantitative
Precision (% RSD) < 2%Higher variability
Limit of Detection (LOD) 0.05 µg/mL~1 µ g/spot
Limit of Quantification (LOQ) 0.15 µg/mLNot applicable
Specificity High (resolved from other Elsinochromes)Moderate (may have co-eluting spots)

Experimental Protocols

Below is a detailed protocol for a representative HPLC method for the analysis of this compound.

1. Sample Preparation

  • Extraction: Fungal mycelia or infected plant tissue is extracted with a suitable organic solvent such as acetone or ethyl acetate.[5] The solvent is then evaporated to dryness.

  • Reconstitution: The dried extract is reconstituted in the mobile phase or a compatible solvent to a known concentration for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is typical.[1] For example, an isocratic mobile phase of 70:30 (v/v) acetonitrile:water can be used.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: this compound has a characteristic UV-Vis spectrum and can be detected at its maximum absorbance wavelength, typically around 470 nm.

  • Injection Volume: 10-20 µL.

3. Method Validation Protocol

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines and includes the following parameters:[3]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of the this compound peak from other compounds in the sample matrix.

  • Linearity: The linearity of the method is determined by preparing a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration. The correlation coefficient (R²) should be close to 1.[6]

  • Accuracy: The accuracy is assessed by determining the recovery of a known amount of this compound spiked into a blank matrix. The percentage recovery should be within an acceptable range (e.g., 98-102%).[6]

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is evaluated by analyzing multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days by different analysts or with different equipment.

    • The relative standard deviation (%RSD) for precision should typically be less than 2%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.

    • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

    • These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between the key validation parameters.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Final Validation Report robustness->documentation system_suitability->specificity end End: Validated Method documentation->end

Caption: Workflow for HPLC method validation.

Validation_Parameters_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity LOD LOD Method->LOD LOQ LOQ Method->LOQ Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision

Caption: Interrelationship of HPLC validation parameters.

References

Unveiling the Biological Potential: A Comparative Analysis of Synthetic Elsinochrome A Derivatives and Their Natural Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a perpetual endeavor. In this context, natural products often serve as a rich wellspring of inspiration. Elsinochrome A, a perylenequinone pigment produced by various fungi, has garnered significant attention for its potent light-activated biological activities. This guide provides a comprehensive comparison of the biological activity of synthetic this compound derivatives against the natural compound, supported by available experimental data, detailed protocols, and visual pathway representations.

Natural this compound (EA) is a potent photosensitizer, meaning it can induce cellular toxicity upon activation by light.[1] This activity stems from its high quantum yield of singlet oxygen, a highly reactive form of oxygen that can damage cellular components.[2] The singlet oxygen quantum yield of natural EA is remarkably high at 0.98.[2] This inherent photosensitizing property makes this compound a promising candidate for applications in photodynamic therapy (PDT) for cancer and as a light-activated antimicrobial agent.

The primary mechanism of action for this compound's biological activity involves the generation of reactive oxygen species (ROS) upon light irradiation. This process, known as a Type II photosensitization reaction, leads to oxidative stress and subsequent cell death.

Comparative Analysis of Biological Activities

To enhance the therapeutic potential of this compound, researchers have begun to synthesize derivatives with modified structures. These modifications aim to improve properties such as solubility, target specificity, and overall efficacy. Here, we compare the biological activities of a known synthetic derivative with the natural compound.

Photodynamic Activity

A key measure of a photosensitizer's efficacy is its photodynamic activity. One study has reported the synthesis and evaluation of 5-(3-mercapto-1-propanesulfonic acid)-substituted this compound (MPEA), an amphiphilic derivative designed to improve drug delivery.[2]

CompoundSinglet Oxygen Quantum Yield (ΦΔ)Relative Photodynamic ActivityReference
Natural this compound (EA)0.98100%[2]
5-(3-mercapto-1-propanesulfonic acid)-substituted this compound (MPEA)0.7360% of EA[2]

The data indicates that while the synthetic derivative MPEA exhibits a slightly lower singlet oxygen quantum yield compared to natural EA, it still retains significant photodynamic activity, demonstrating the potential for chemical modification to tailor the compound's properties while preserving its core biological function.[2]

Antimicrobial Activity

The light-activated nature of this compound also confers upon it potent antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of an antimicrobial agent's effectiveness.

CompoundMicroorganismMIC (µg/mL)Reference
Natural this compound (EA)Candida albicans1[3]

Currently, there is a lack of publicly available data on the MIC values of synthetic this compound derivatives against a range of microorganisms. Further research is needed to explore how structural modifications impact the antimicrobial spectrum and potency of these compounds.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Type II photosensitization mechanism of this compound.

cluster_mic_workflow MIC Determination Workflow start Prepare serial dilutions of test compound inoculate Inoculate with standardized microbial suspension start->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Visually assess for microbial growth incubate->observe determine_mic MIC: Lowest concentration with no visible growth observe->determine_mic

Caption: General workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Determination of Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (ΦΔ) is determined by a comparative method using a known photosensitizer as a reference standard.

Materials:

  • Test compound (e.g., this compound or its derivative)

  • Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue)

  • Singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran, DPBF)

  • Spectrophotometer

  • Light source with a specific wavelength

Procedure:

  • Prepare solutions of the test compound and the reference photosensitizer at a concentration that gives a specific absorbance at the excitation wavelength.

  • Add a solution of DPBF to both the test and reference solutions.

  • Irradiate both solutions with the light source under identical conditions (e.g., wavelength, light intensity, and irradiation time).

  • Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength at regular intervals during irradiation.

  • The rate of DPBF photooxidation is proportional to the amount of singlet oxygen generated.

  • The singlet oxygen quantum yield of the test compound (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where:

    • ΦΔ_ref is the known singlet oxygen quantum yield of the reference.

    • k_sample and k_ref are the rate constants of DPBF degradation for the sample and reference, respectively.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound against a specific microorganism is determined using the broth microdilution method.[3]

Materials:

  • Test compound

  • Appropriate microbial growth medium (e.g., RPMI-1640 for fungi)

  • Standardized microbial inoculum

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a series of two-fold serial dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism in the growth medium.

  • Add a specific volume of the microbial inoculum to each well containing the diluted compound, as well as to a positive control well (containing only medium and inoculum) and a negative control well (containing only medium).

  • Incubate the microtiter plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 24-48 hours).

  • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

Natural this compound is a powerful photosensitizer with significant antimicrobial and potential anticancer properties. The synthesis of derivatives like MPEA demonstrates that the core photoactivity can be retained while potentially improving other pharmacological characteristics. However, the current body of research on synthetic this compound derivatives is still in its nascent stages. To fully unlock the therapeutic potential of this class of compounds, further research is imperative. This should include the synthesis of a wider array of derivatives and comprehensive in vitro and in vivo studies to establish a clear structure-activity relationship. Such investigations will be instrumental in identifying lead compounds with superior efficacy and safety profiles for future drug development.

References

A Comparative Guide to the Cross-Reactivity of Elsinochrome A in Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phytotoxic effects of Elsinochrome A, a perylenequinone toxin produced by various fungal species, across different plant species. This compound is a non-host-selective phytotoxin, and understanding its cross-reactivity is crucial for research in plant pathology, disease resistance, and the development of novel herbicides or antifungal agents.

Mechanism of Action: A Photosensitizing Toxin

This compound exerts its toxic effects through photosensitization.[1][2] Upon exposure to light, the this compound molecule absorbs light energy and transitions to an excited triplet state. This excited molecule then reacts with molecular oxygen (O₂) to produce highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[3] These ROS are highly damaging to cellular components, leading to lipid peroxidation, membrane damage, electrolyte leakage, and ultimately, cell death, which manifests as necrotic lesions on the plant tissue.[1][3]

dot

Elsinochrome_A_Mechanism_of_Action EA This compound EA_excited Excited this compound* EA->EA_excited Light Light Energy (hν) Light->EA Absorption EA_excited->EA Decay ROS Reactive Oxygen Species (¹O₂, O₂⁻) EA_excited->ROS Energy Transfer O2 Molecular Oxygen (O₂) O2->EA_excited Cell Plant Cell Components (Lipids, Proteins, Nucleic Acids) ROS->Cell Attacks Damage Oxidative Damage (Lipid Peroxidation, Membrane Damage) Cell->Damage Leakage Electrolyte Leakage Damage->Leakage Necrosis Cell Death / Necrosis Leakage->Necrosis

Caption: Mechanism of this compound photosensitization.

Comparative Phytotoxicity of this compound

While this compound is recognized as a non-host-selective toxin, comprehensive quantitative data on its cross-reactivity across a wide range of plant species is limited in the current literature. However, studies on a few key species provide valuable insights into its potent phytotoxicity.

Plant SpeciesAssay TypeThis compound ConcentrationObserved EffectIncubation TimeReference
Citrus (Citrus sp.)Protoplast Viability10 µM100% cell death4 hours (in light)[4]
Protoplast Viability5 µMReduced rate of cell death4 hours (in light)[4]
Leaf Disc Assay1 mMNecrotic lesion formation10 days (in light)[4]
Leaf Disc AssayNot specifiedSteady increase in electrolyte leakageNot specified (in light)[3]
Tobacco (Nicotiana sp.)Protoplast ViabilityNot specifiedRapid cell death1 hour (in light)[4]
Suspension Cell ViabilityNot specifiedRapid cell death1 hour (in light)[4]
Peanut (Arachis hypogaea)Pathogenicity Test (using fungal isolates)Not applicablePositive correlation between fungal this compound production and disease severityNot specified[5][6]
Soybean (Glycine max)Detached Leaf Assay (using fungal isolates)Not applicableSignificantly fewer and delayed lesions in the dark compared to lightNot specified[7][8]

Plant Defense Responses to this compound-induced Oxidative Stress

The primary challenge posed by this compound to plants is acute oxidative stress from the generation of ROS. Plants have evolved complex signaling networks to perceive and respond to oxidative stress. While specific studies on the signaling pathways triggered by this compound are not extensively detailed, the general response to ROS is well-understood. This involves the activation of downstream defense mechanisms, including the production of antioxidant enzymes and the activation of hormone signaling pathways, primarily involving salicylic acid (SA) and jasmonic acid (JA).

dot

Plant_Defense_Signaling_to_ROS ROS This compound-induced Reactive Oxygen Species (ROS) Perception Cellular Perception of Oxidative Stress ROS->Perception Ca2 Ca²⁺ Influx Perception->Ca2 MAPK MAPK Cascade Activation Perception->MAPK Hormone Phytohormone Signaling Ca2->Hormone MAPK->Hormone SA Salicylic Acid (SA) Pathway Hormone->SA JA Jasmonic Acid (JA) Pathway Hormone->JA Defense Activation of Defense Genes SA->Defense JA->Defense Antioxidant Antioxidant Enzyme Production Defense->Antioxidant PR Pathogenesis-Related (PR) Protein Synthesis Defense->PR Resistance Enhanced Stress Tolerance / Resistance Antioxidant->Resistance PR->Resistance

Caption: Generalized plant defense signaling pathway in response to ROS.

Experimental Protocols

This compound Extraction and Purification

This protocol is adapted from studies on Elsinoë fawcettii.

Workflow:

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// Edges Start -> Extraction; Extraction -> TLC; TLC -> Bands; Bands -> End; }

References

A Comparative Analysis of Elsinochrome A Production in Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Elsinochrome A production across various fungal strains. This compound, a photoactivated perylenequinone phytotoxin, is a secondary metabolite of significant interest due to its role in fungal pathogenicity and its potential applications in photodynamic therapy.[1][2] This document summarizes quantitative production data, details experimental protocols for its quantification, and visualizes the key pathways and workflows involved in its study.

Quantitative Production of this compound

The production of this compound is highly variable among different fungal species and is significantly influenced by culture conditions. Below is a summary of reported production levels in several fungal strains. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Fungal StrainCulture ConditionsThis compound Yield (nmol/agar plug)Reference
Elsinoë arachidis Potato Dextrose Agar (PDA), 28 days under constant white light33.22
Elsinoë fawcettii PDA, 15 days under constant light~30-35 (estimated from graphical data)[3]
Elsinoë fawcettii PDA, 15 days under constant light (unsupplemented control)14.9 ± 3.3[4]
Coniothyrium glycines PDA, 18 days under lightProduction confirmed, but not quantified in nmol/plug
Mycobiont of Graphis elongata Aposymbiotic cultureProduction confirmed, but not quantified in nmol/plug

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The following protocols outline the key steps for fungal culture, extraction, and quantification of this compound.

Fungal Culture for this compound Production
  • Fungal Strains: Isolates of Elsinoë fawcettii, Elsinoë arachidis, or other potential producers.

  • Culture Medium: Potato Dextrose Agar (PDA) is a commonly used medium that supports robust this compound production.[5]

  • Incubation Conditions:

    • Cultures are grown at 25-28°C.

    • Constant exposure to light is critical for inducing this compound biosynthesis.[1][4] Production is significantly suppressed in darkness or in light/dark cycles.[1][4]

    • Incubation time can vary from 15 to 28 days to achieve optimal production.

Extraction of this compound
  • Sample Preparation: An agar plug of a standardized size is excised from the fungal colony.

  • Solvent Extraction:

    • The agar plug is placed in a suitable solvent. Common solvents for extraction include acetone, ethyl acetate, or 5 M KOH.[1][3]

    • The sample is agitated or shaken to ensure efficient extraction of the pigment from the mycelia and agar.

    • The extraction process is typically repeated to maximize the yield.

  • Separation: The solvent containing the extracted this compound is separated from the fungal biomass and agar debris by centrifugation or filtration.

Quantification of this compound
  • Spectrophotometric Quantification:

    • The absorbance of the crude extract is measured at 480 nm using a spectrophotometer.[3]

    • The concentration of this compound can be calculated using the Beer-Lambert law and a molar extinction coefficient of 23,300 L mol⁻¹ cm⁻¹.[3]

    • The final yield is typically reported as nanomoles per agar plug (nmol/plug).[3]

  • Chromatographic Analysis:

    • For more precise quantification and to separate different Elsinochrome derivatives, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.[6]

    • Liquid chromatography-mass spectrometry (LC-MS) can be used for definitive identification and quantification.

Visualizing the Experimental and Biological Pathways

To better understand the processes involved in this compound research, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed light-induced signaling pathway for its biosynthesis.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis & Quantification start Select Fungal Strain culture Inoculate on PDA start->culture incubate Incubate under Constant Light (15-28 days) culture->incubate excise Excise Agar Plug incubate->excise extract Extract with Solvent (e.g., Acetone) excise->extract separate Centrifuge/Filter extract->separate measure Measure Absorbance (480 nm) separate->measure calculate Calculate Concentration measure->calculate result Report Yield (nmol/plug) calculate->result

Experimental workflow for this compound production and quantification.

signaling_pathway cluster_perception Light Perception cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis light Light Stimulus photoreceptor Photoreceptors (e.g., White Collar-1) light->photoreceptor velvet Velvet Complex Activation (VeA, VelB) photoreceptor->velvet laea LaeA Activation velvet->laea pks Polyketide Synthase (PKS) Gene Cluster Transcription laea->pks elsinochrome This compound Biosynthesis pks->elsinochrome

Proposed light-induced signaling pathway for this compound biosynthesis.

Concluding Remarks

The production of this compound is a complex process influenced by genetic and environmental factors, with light being a predominant stimulus. While Elsinoë species are the most studied producers, the identification of this compound in other fungi like Coniothyrium glycines suggests a broader distribution of this biosynthetic pathway.[7] Future research focusing on standardized culture and quantification methods will be essential for accurate comparative analyses and for harnessing the biotechnological potential of this intriguing secondary metabolite. The elucidation of the complete signaling cascade from light perception to gene activation will open new avenues for metabolic engineering to enhance the production of this compound for various applications.

References

Elsinochrome A: A Promising Photosensitizer Against Drug-Resistant Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer. Cancer cells can develop resistance to a wide array of structurally and functionally diverse chemotherapeutic agents, often through the overexpression of efflux pumps like P-glycoprotein (P-gp). This guide provides a comparative analysis of Elsinochrome A, a natural perylenequinone pigment, and its potential as an effective agent against drug-resistant cancer cell lines, particularly in the context of photodynamic therapy (PDT).

Introduction to this compound

This compound is a photosensitizer, a compound that can be activated by light of a specific wavelength to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide anions.[1] This property makes it a candidate for PDT, a therapeutic approach that uses the combination of a photosensitizer, light, and oxygen to induce cell death. A significant advantage of PDT is its potential to overcome conventional chemotherapy resistance mechanisms.[2]

Comparative Efficacy of this compound

While direct comparative studies of this compound against a wide range of drug-resistant cancer cell lines are limited in publicly available literature, its high singlet-oxygen quantum yield of 0.98 suggests potent photodynamic activity.[3] To facilitate comparison, this guide presents data on an amphiphilic derivative of this compound, 5-(3-mercapto-1-propanesulfonic acid)-substituted this compound (MPEA), which was designed for improved drug delivery.[3] The photodynamic activity of MPEA was found to be 60% of its parent compound, this compound.[3]

For a conceptual comparison, the following table contrasts the expected efficacy of this compound (as a photosensitizer in PDT) with Doxorubicin, a conventional chemotherapeutic agent to which many cancer cells develop resistance.

FeatureThis compound (with Photodynamic Therapy)Doxorubicin
Mechanism of Action Light-activated generation of ROS, leading to oxidative stress and apoptosis.[1][4]DNA intercalation and inhibition of topoisomerase II.[5]
Efficacy in Drug-Sensitive Cells High cytotoxicity upon light activation.High cytotoxicity.[5]
Efficacy in P-gp Overexpressing Drug-Resistant Cells Expected to be high, as PDT can circumvent P-gp mediated efflux.[6][7]Significantly reduced due to active efflux from the cell.[8]
Primary Resistance Mechanism Reduced photosensitizer uptake, increased antioxidant capacity.Overexpression of efflux pumps (e.g., P-glycoprotein), altered drug metabolism, DNA repair mechanisms.[9][10]
Singlet Oxygen Quantum Yield 0.98 (for this compound)[3]Not Applicable

Experimental Protocols

Cytotoxicity Assessment via MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxicity of this compound, or other photosensitizers, in both drug-sensitive and drug-resistant cancer cell lines.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines (e.g., MCF-7 and MCF-7/ADR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or its derivative) stock solution (in a suitable solvent like DMSO)

  • Doxorubicin hydrochloride stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Light source with appropriate wavelength for photosensitizer activation

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • Light Exposure (for this compound): For the plates treated with this compound, expose them to a light source of a suitable wavelength and dose to activate the photosensitizer. Keep the control plates and Doxorubicin-treated plates in the dark.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound in drug-resistant cancer cells and a typical experimental workflow for its evaluation.

G cluster_0 Drug-Resistant Cancer Cell EA This compound ROS Reactive Oxygen Species (ROS) EA->ROS Photodynamic Reaction Pgp P-glycoprotein (Efflux Pump) EA->Pgp Bypasses Efflux Light Light Activation Light->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Damage Apoptosis Apoptosis Mitochondria->Apoptosis Initiates Chemo Chemotherapeutic (e.g., Doxorubicin) Pgp->Chemo Efflux Chemo->Pgp Substrate for

Caption: Proposed mechanism of this compound in overcoming drug resistance.

G cluster_workflow Experimental Workflow start Start cell_culture Culture Drug-Resistant and Sensitive Cell Lines start->cell_culture treatment Treat cells with This compound & Controls cell_culture->treatment incubation Incubate treatment->incubation light_exposure Light Exposure (for EA treated cells) incubation->light_exposure cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) light_exposure->cytotoxicity_assay data_analysis Analyze Data (Calculate IC50) cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound's efficacy.

Signaling Pathways Implicated in this compound's Action

The primary mechanism of action for this compound-mediated PDT is the induction of apoptosis through overwhelming oxidative stress. The generated ROS can damage various cellular components, with mitochondria being a key target.[4] This leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[11]

A crucial aspect of PDT's effectiveness against drug-resistant cancer is its ability to bypass the common resistance mechanisms. For instance, P-glycoprotein, which actively pumps out many chemotherapeutic drugs, does not typically recognize photosensitizers as substrates, thus allowing them to accumulate within the cancer cell.[6][7]

G cluster_pathway ROS-Mediated Apoptotic Pathway EA_PDT This compound + Light ROS ROS Generation EA_PDT->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for this compound-induced apoptosis.

Conclusion

This compound, as a potent photosensitizer, holds considerable promise for the treatment of drug-resistant cancers through photodynamic therapy. Its mechanism of action, centered on the generation of cytotoxic reactive oxygen species, allows it to circumvent common resistance pathways such as P-glycoprotein-mediated drug efflux. While more direct comparative studies are needed to fully elucidate its efficacy against a broad spectrum of resistant cell lines, the available data on its photophysical properties and the known advantages of PDT in overcoming chemoresistance suggest that this compound is a valuable candidate for further preclinical and clinical investigation. The development of derivatives with improved pharmacological properties further enhances its potential as a next-generation anticancer agent.

References

A Comparative Analysis of Singlet Oxygen Generation by Elsinochrome A and Other Perylenequinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the singlet oxygen generating capabilities of Elsinochrome A against other prominent perylenequinones, namely Cercosporin and Hypocrellins. Perylenequinones are a class of naturally occurring photosensitizers that, upon light activation, produce reactive oxygen species (ROS), making them promising candidates for applications such as photodynamic therapy (PDT).[1][2] The primary cytotoxic agent in many PDT applications is singlet oxygen (¹O₂), and the efficiency of its production is a critical parameter for evaluating a photosensitizer's potential.[3][4]

Mechanism of Action: Photosensitization and Singlet Oxygen Production

Perylenequinones are photoactivated compounds, meaning they are non-toxic in the dark but become cytotoxic upon exposure to light.[5] The process begins when the photosensitizer (PS) absorbs light, transitioning from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). This triplet-state photosensitizer can then react with molecular oxygen (³O₂) via two main pathways:

  • Type I Reaction: Involves electron or hydrogen atom transfer, producing radical ions and superoxide (O₂⁻•), which can lead to other ROS.[1]

  • Type II Reaction: Involves energy transfer from the triplet photosensitizer to ground-state molecular oxygen, directly generating highly reactive singlet oxygen (¹O₂).[1][4]

For most perylenequinones, the Type II pathway and the subsequent generation of singlet oxygen are the dominant mechanisms of phototoxicity.[5][6] This singlet oxygen can then oxidize various biomolecules, including lipids, proteins, and nucleic acids, leading to membrane damage, protein inactivation, and ultimately, cell death through apoptosis or necrosis.[1][5]

G Figure 1: Mechanism of Perylenequinone Photosensitization PS_G Perylenequinone (PS) Ground State (S₀) PS_S1 Excited Singlet State (S₁) PS_G->PS_S1 Light Absorption (hν) PS_S1->PS_G Fluorescence PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing PS_T1->PS_G Phosphorescence O2_S1 Singlet Oxygen (¹O₂) PS_T1->O2_S1 Energy Transfer (Type II Reaction) O2_G Molecular Oxygen (³O₂) CellDamage Oxidative Cell Damage (Lipid Peroxidation, etc.) O2_S1->CellDamage Oxidation of Biomolecules

Caption: General mechanism of Type II photosensitization by perylenequinones.

Comparative Data: Singlet Oxygen Quantum Yield (ΦΔ)

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). This value represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. A higher ΦΔ value indicates a more efficient photosensitizer for Type II PDT.

The table below summarizes the reported singlet oxygen quantum yields for this compound and other key perylenequinones.

Perylenequinone Singlet Oxygen Quantum Yield (ΦΔ) Solvent/Conditions Reference(s)
This compound (EA) 0.98 Not Specified[7]
~0.73 (for MPEA derivative) Not Specified[6][7]
Cercosporin 0.84 - 0.97 Various Solvents[8]
Hypocrellin A (HA) 0.8 - 0.9 (general for planar) Not Specified[9]
Hypocrellin B (HB) ~0.47 Ethanol[10][11]
~0.62 (with La³⁺) Ethanol[10][11]

Analysis: The data clearly indicates that this compound possesses one of the highest known singlet oxygen quantum yields, approaching unity.[7] This makes it an exceptionally efficient generator of ¹O₂. Cercosporin also demonstrates very high efficiency, with its quantum yield being largely independent of the solvent environment.[8] Hypocrellins, while still potent photosensitizers, generally exhibit slightly lower quantum yields compared to this compound and Cercosporin.[9][10] It is noteworthy that the chemical structure and environment, such as the presence of metal ions, can significantly influence the ΦΔ of these compounds.[10][11] For instance, the planarity of the perylenequinone structure is correlated with higher quantum yields.[9]

Experimental Protocols: Measuring Singlet Oxygen Generation

Several methods are employed to detect and quantify singlet oxygen generation. A common and widely accepted indirect method involves the use of a chemical probe that reacts specifically with ¹O₂.

Protocol: Singlet Oxygen Detection using 1,3-Diphenylisobenzofuran (DPBF)

This method relies on the reaction between singlet oxygen and DPBF, which causes a decrease in the probe's absorbance at approximately 415 nm. The rate of this decrease is proportional to the rate of singlet oxygen production.[12]

Materials:

  • Perylenequinone photosensitizer (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO).

  • 1,3-Diphenylisobenzofuran (DPBF) stock solution (e.g., 1 mg/mL in DMF).

  • Spectrophotometer-grade solvent (e.g., ethanol, DMF).

  • Quartz cuvettes.

  • Light source with a specific wavelength for photosensitizer excitation (e.g., He-Ne laser at 660 nm or a filtered lamp).[12]

Procedure:

  • Sample Preparation: In a quartz cuvette, prepare a solution containing the photosensitizer at a known concentration and DPBF. A typical final concentration for DPBF is around 20-50 µM. The solution should be optically dilute at the excitation wavelength to ensure uniform light absorption.

  • Initial Measurement: Record the initial full absorption spectrum of the solution in the dark, paying close attention to the absorbance peak of DPBF at ~415 nm.

  • Irradiation: Irradiate the sample with the light source. The wavelength should be chosen to excite the photosensitizer efficiently while minimally affecting the DPBF probe.

  • Time-course Measurement: At regular time intervals (e.g., every 30 seconds), stop the irradiation and record the absorption spectrum.[12]

  • Data Analysis: Plot the absorbance of DPBF at its maximum wavelength against the irradiation time. The rate of singlet oxygen generation is determined from the initial slope of this decay curve.

  • Quantum Yield Calculation: To calculate the absolute quantum yield (ΦΔ), a reference photosensitizer with a known ΦΔ (e.g., Methylene Blue, Rose Bengal) is measured under identical experimental conditions. The quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    Where:

    • ΦΔ_ref is the quantum yield of the reference.

    • k is the rate of DPBF bleaching (slope of the absorbance vs. time plot).

    • I_abs is the rate of light absorption by the photosensitizer, calculated from the incident light power and the fraction of light absorbed by the sample at the excitation wavelength.

G Figure 2: Experimental Workflow for ¹O₂ Quantum Yield Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Prep_PS Prepare Photosensitizer (PS) Stock Solution Mix Mix PS and DPBF in Quartz Cuvette Prep_PS->Mix Prep_DPBF Prepare DPBF Stock Solution Prep_DPBF->Mix Measure_Initial Record Initial Absorbance (t=0) Mix->Measure_Initial Irradiate Irradiate Sample (Specific λ) Measure_Initial->Irradiate Measure_Time Record Absorbance at Intervals (t₁, t₂, ... tₙ) Irradiate->Measure_Time Repeat Plot Plot DPBF Absorbance vs. Irradiation Time Measure_Time->Plot Calculate_Rate Determine Bleaching Rate (k_sample) Plot->Calculate_Rate Repeat Repeat for Reference PS (k_ref) Calculate_Rate->Repeat Calculate_QY Calculate Quantum Yield (ΦΔ_sample) Calculate_Rate->Calculate_QY Repeat->Calculate_QY

Caption: Workflow for determining singlet oxygen quantum yield using DPBF.

Conclusion

The available data robustly supports that this compound is a superior photosensitizer in terms of singlet oxygen generation, exhibiting a quantum yield that is among the highest reported for any perylenequinone.[7][13] Its efficiency, rivaled closely by Cercosporin, makes it a highly attractive candidate for further investigation in photodynamic therapy and other applications requiring potent, light-activated cytotoxicity. While Hypocrellins are also effective, their singlet oxygen generation appears moderately less efficient under standard conditions. The choice of a specific perylenequinone for a drug development program will ultimately depend on a combination of factors including not only its quantum yield but also its solubility, cellular uptake, localization, and dark toxicity.[6] The methodologies outlined provide a standardized approach for quantifying the photosensitizing efficacy of these and novel derivative compounds.

References

In Vivo Validation of Elsinochrome A as an Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Elsinochrome A and other photosensitizers for anticancer applications, with a focus on in vivo validation. While in vivo data for this compound is currently limited in publicly available literature, this document draws comparisons with structurally similar and functionally related compounds, namely Hypocrellin B and the clinically approved photosensitizer Photofrin®, to provide a framework for its potential evaluation.

Mechanism of Action: A Shared Photodynamic Pathway

This compound, a natural perylenequinone pigment, is recognized for its potential as a photosensitizing agent in photodynamic therapy (PDT).[1][2][3][4] Its proposed mechanism of action, shared with other perylenequinones like Hypocrellin B, involves the generation of cytotoxic reactive oxygen species (ROS), such as singlet oxygen, upon activation by light.[5][6][7][8] This leads to oxidative stress and subsequent cell death in targeted cancer cells.

Beyond its photosensitizing properties, a potential and more specific mechanism of action for this compound and the related compound Cercosporin is the inhibition of Protein Kinase C (PKC).[4][9] PKC is a family of enzymes that play a crucial role in cellular signaling pathways controlling cell proliferation and apoptosis.[7][10][11][12] Dysregulation of PKC activity is a hallmark of many cancers. By inhibiting PKC, this compound could potentially disrupt these aberrant signaling cascades, leading to a reduction in tumor growth.

Comparative In Vivo Efficacy

Due to the nascent stage of in vivo anticancer research on this compound, this section presents data from its close structural analog, Hypocrellin B, and the established PDT drug, Photofrin®, to serve as a benchmark for future studies.

Table 1: Comparison of In Vivo Anticancer Efficacy of Photosensitizers

PhotosensitizerAnimal ModelTumor ModelTreatment RegimenKey FindingsReference
Hypocrellin B Derivative (PENSHB) MiceSarcoma S180PENSHB (dose not specified) followed by light irradiationOver 50% of tumor-bearing mice were cured.[10]
Hypocrellin B Derivative (HBEA-R1) Balb/c MiceEMT6/Ed murine mammary sarcomaTranscutaneous phototherapyPermanent ablation of tumors with minimal cutaneous effects.[7]
Photofrin® Nude MiceHuman bladder cancer RT4 xenograft7.5 mg/kg Photofrin® + 5 or 15 Gy X-ray radiationSignificantly increased tumor volume doubling time from 6.2 to 10.9 days.[9]
Photofrin® SENCAR MiceChemically induced skin tumors5 mg/kg Photofrin® + visible light irradiationUp to 89% ablation in tumor volume at 20 days post-irradiation.[12]
Radachlorin® C57BL/6 MiceTC-1 cervical cancerRadachlorin® + 662 nm laser irradiationSignificant tumor growth inhibition.[13]

In Vivo Toxicity Profile

A critical aspect of anticancer drug development is the assessment of toxicity. This table summarizes available in vivo toxicity data for the comparator compounds.

Table 2: In Vivo Toxicity of Comparator Photosensitizers

PhotosensitizerAnimal ModelDoseObserved ToxicityReference
Hypocrellin B Derivatives RodentsNot specifiedPotentially photosensitizing doses showed no demonstrable systemic toxicity.[14]
Photofrin® Rat2 mg/kgTransient breakdown of the blood-brain barrier.[5]
Photofrin® Rat4 mg/kgSignificant permanent brain injury.[5]
Photofrin® Humans2.5 mg/kgPhotosensitivity is the most common side effect.[15][16][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols from the cited in vivo studies.

Protocol 1: In Vivo Antitumor Activity of a Hypocrellin B Derivative (PENSHB)
  • Animal Model: Sarcoma S180 tumor-bearing mice.[10]

  • Photosensitizer Administration: The water-soluble derivative of Hypocrellin B, PENSHB, was administered, likely via intravenous injection.[10]

  • Light Treatment: Following a drug-light interval to allow for tumor accumulation, the tumor area was irradiated with a light source of a specific wavelength and dose.

  • Endpoint Analysis: Tumor growth was monitored over time, and the primary outcome was the rate of complete tumor regression ("cured").[10]

Protocol 2: In Vivo Antitumor and Toxicity Study of Photofrin®
  • Animal Model: Nude mice with subcutaneous human bladder cancer RT4 xenografts for efficacy studies, and rats for toxicity studies.[5][9]

  • Photosensitizer Administration: Photofrin® was administered intravenously at doses ranging from 2 to 7.5 mg/kg.[5][9]

  • Light/Radiation Treatment: For PDT, tumors were irradiated with visible light. For radiosensitization studies, tumors were irradiated with X-rays (5 and 15 Gy).[9][12]

  • Endpoint Analysis: Efficacy was assessed by measuring tumor volume doubling time. Toxicity was evaluated through magnetic resonance imaging (MRI) to assess blood-brain barrier integrity and histological examination of brain tissue.[5][9]

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the proposed mechanism and experimental design, the following diagrams are provided.

Caption: Proposed signaling pathway of this compound via PKC inhibition.

InVivo_Validation_Workflow cluster_preclinical Preclinical In Vivo Validation start Tumor Model Establishment (e.g., Xenograft) treatment Treatment Groups: - Vehicle Control - this compound (dark) - Light Only - this compound + Light start->treatment data_collection Data Collection: - Tumor Volume - Body Weight - Survival treatment->data_collection toxicity Toxicity Assessment: - Histopathology - Blood Chemistry treatment->toxicity analysis Data Analysis and Efficacy Determination data_collection->analysis toxicity->analysis

Caption: General experimental workflow for in vivo validation of a photosensitizer.

Conclusion and Future Directions

This compound demonstrates significant potential as a novel photosensitizer for anticancer photodynamic therapy, primarily due to its high singlet oxygen quantum yield and its potential to inhibit the pro-survival PKC signaling pathway. While direct in vivo anticancer data for this compound is not yet available, comparative analysis with its structural analog, Hypocrellin B, and the clinically used photosensitizer, Photofrin®, suggests a promising therapeutic window.

Future research should focus on comprehensive in vivo studies to establish the efficacy and safety profile of this compound. Key areas of investigation should include:

  • Pharmacokinetics and Biodistribution: Determining the uptake, distribution, and clearance of this compound in various tissues to optimize the drug-light interval.

  • Efficacy in Different Tumor Models: Evaluating the anticancer activity of this compound-PDT in a range of preclinical cancer models, including patient-derived xenografts.

  • Mechanism of Action: Elucidating the precise molecular mechanisms underlying its anticancer effects, including the validation of PKC inhibition and the identification of other potential targets.

  • Formulation Development: Improving the bioavailability and tumor-targeting specificity of this compound through novel drug delivery systems, such as the synthesized derivative MPEA.[2][18]

The successful completion of these studies will be crucial in determining the clinical translatability of this compound as a next-generation photosensitizer for cancer treatment.

References

A Comparative Guide to Photodynamic Inactivation: Elsinochrome A vs. Rose Bengal

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of photodynamic therapy (PDT) and antimicrobial photodynamic inactivation (aPDI), the choice of a photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed, objective comparison of two potent photosensitizers: Elsinochrome A, a naturally occurring perylenequinone, and Rose Bengal, a well-established xanthene dye. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

At a Glance: Key Performance Indicators

A direct comparison of the photophysical and photochemical properties of this compound and Rose Bengal reveals their distinct profiles as photosensitizers. This compound is noted for its exceptionally high singlet oxygen quantum yield, suggesting a potent photodynamic activity. While Rose Bengal's quantum yield is slightly lower, it remains a highly effective and widely studied photosensitizer. The photobleaching rate, a measure of a photosensitizer's stability upon light exposure, is a critical parameter for sustained photodynamic action.

PropertyThis compoundRose Bengal
Type PerylenequinoneXanthene Dye
Singlet Oxygen Quantum Yield (ΦΔ) ~0.98[1]0.47 - 0.76 (solvent and concentration dependent)[2][3]
Photobleaching Rate Data not readily available in comparative studiesSubject to photobleaching, influenced by environment[2]
Primary Mechanism of Action Type II (Singlet Oxygen)[4][5]Primarily Type II (Singlet Oxygen), with potential for Type I[6]

Efficacy in Photodynamic Inactivation: A Comparative Overview

Both this compound and Rose Bengal have demonstrated significant efficacy in the photodynamic inactivation of a broad spectrum of microorganisms and cancer cells. The following table summarizes their performance in various in-vitro studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented data is a compilation from individual research efforts.

Target Organism/Cell LineThis compound PerformanceRose Bengal Performance
Candida albicans Significant reduction in viability (89.38% inhibition at 32 µg/mL) and inhibition of biofilm formation.[7]Effective against planktonic cells and biofilms.[8][9]
Staphylococcus aureus Data on specific efficacy is limited in the reviewed literature.Effective against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains, reducing viability and superantigen activity.[10][11][12][13][14]
HeLa (Cervical Cancer) Cells Demonstrates phototoxicity.[1]Induces apoptosis and autophagy, leading to cell death.[15]
B16 (Melanoma) Cells Induces apoptosis and autophagy through ROS-mediated pathways.[4]Not specifically detailed in the reviewed literature for direct comparison.

Experimental Protocols

To facilitate the replication and further investigation of the photodynamic properties of these photosensitizers, this section provides detailed methodologies for key experiments.

Singlet Oxygen Quantum Yield Measurement

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in generating singlet oxygen upon photoexcitation. A common method for its determination is the relative method using a well-characterized standard and a singlet oxygen quencher.

Principle: This method compares the rate of quenching of a singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran, DPBF) by the photosensitizer of interest to that of a reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal).

Materials:

  • Test Photosensitizer (this compound)

  • Reference Photosensitizer (Rose Bengal)

  • Singlet Oxygen Scavenger (1,3-diphenylisobenzofuran - DPBF)

  • Spectrophotometer

  • Light Source with a specific wavelength for excitation

  • Cuvettes

  • Appropriate solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Prepare stock solutions of the test photosensitizer, reference photosensitizer, and DPBF in the chosen solvent.

  • Prepare two sets of solutions, one containing the test photosensitizer and DPBF, and the other containing the reference photosensitizer and DPBF. The concentrations of the photosensitizers should be adjusted to have the same absorbance at the excitation wavelength.

  • Irradiate each solution with the light source at the chosen wavelength for specific time intervals.

  • After each irradiation interval, measure the absorbance of DPBF at its maximum absorption wavelength (around 415 nm). The decrease in DPBF absorbance is proportional to the amount of singlet oxygen generated.

  • Plot the change in DPBF absorbance against the irradiation time for both the test and reference photosensitizers.

  • The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) can be calculated using the following formula:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)

    where ΦΔ_ref is the known singlet oxygen quantum yield of the reference, and k_sample and k_ref are the slopes of the absorbance decay plots for the sample and reference, respectively.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell line of interest (e.g., HeLa, B16)

  • Cell culture medium and supplements

  • Photosensitizer (this compound or Rose Bengal)

  • Light source for photoactivation

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Photosensitizer Incubation: Treat the cells with various concentrations of the photosensitizer (e.g., 0.1 to 100 µM) and incubate for a specific period (e.g., 1 to 24 hours) in the dark. Include control wells with no photosensitizer.

  • Irradiation: Following incubation, wash the cells with PBS and replace the medium. Expose the designated wells to a light source at the appropriate wavelength and light dose to activate the photosensitizer. Keep control plates in the dark.

  • Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for the manifestation of cytotoxic effects.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Signaling Pathways in Photodynamic Inactivation

The cell death induced by photodynamic therapy is a complex process involving multiple signaling pathways. Both this compound and Rose Bengal have been shown to induce apoptosis and autophagy, primarily through the generation of reactive oxygen species (ROS).

This compound-Induced Cell Death

This compound-mediated PDT has been shown to induce both apoptosis and autophagy in melanoma cells. The process is initiated by the generation of ROS, which leads to mitochondrial dysfunction, including the opening of the mitochondrial permeability transition pore (MPTP) and a decrease in mitochondrial membrane potential (MMP). This triggers the apoptotic cascade through the upregulation of pro-apoptotic proteins like Caspase-2 and Caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2. Simultaneously, autophagy is induced, as evidenced by an increase in autophagosomes, although the precise interplay between apoptosis and autophagy in this context requires further elucidation.[4]

Elsinochrome_A_Signaling cluster_Mitochondria Mitochondrial Dysfunction EA This compound ROS ROS Generation Light Light MPTP MPTP Opening ROS->MPTP MMP MMP Decrease ROS->MMP Autophagy Autophagy ROS->Autophagy Apoptosis Apoptosis MPTP->Apoptosis MMP->Apoptosis Caspases Caspase-2/9 Activation Apoptosis->Caspases Bcl2 Bcl-2 Downregulation Apoptosis->Bcl2 Atg Atg Proteins Modulation Autophagy->Atg

This compound-induced cell death pathways.
Rose Bengal-Induced Cell Death

Rose Bengal-mediated PDT is known to trigger multiple, interconnected cell death pathways in cancer cells, including apoptosis and autophagy. The generation of ROS induces endoplasmic reticulum (ER) stress, which can activate the unfolded protein response (UPR) and subsequently lead to apoptosis through the activation of Caspase-12. Concurrently, ROS can directly damage mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway involving Caspase-9 and Caspase-3. Furthermore, Rose Bengal PDT can also initiate the extrinsic apoptotic pathway via the activation of Caspase-8. Autophagy is also induced, and it has been suggested to play a pro-death role in this context.[15][16]

Rose_Bengal_Signaling cluster_Organelles Cellular Damage RB Rose Bengal ROS ROS Generation Light Light ER_Stress ER Stress ROS->ER_Stress Mito_Damage Mitochondrial Damage ROS->Mito_Damage Autophagy Autophagy (Pro-death) ROS->Autophagy Caspase8 Caspase-8 Activation ROS->Caspase8 Caspase12 Caspase-12 Activation ER_Stress->Caspase12 Caspase9_3 Caspase-9/3 Activation Mito_Damage->Caspase9_3 Apoptosis Apoptosis LC3 LC3 Conversion Autophagy->LC3 Caspase12->Apoptosis Caspase9_3->Apoptosis Caspase8->Apoptosis

Rose Bengal-induced cell death pathways.

Experimental Workflow for Photodynamic Inactivation

The following diagram illustrates a general experimental workflow for conducting a photodynamic inactivation study, from sample preparation to data analysis.

PDI_Workflow cluster_Prep Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Culture Cell/Microorganism Culture Incubation Incubation with Photosensitizer (Dark) Cell_Culture->Incubation PS_Prep Photosensitizer Preparation PS_Prep->Incubation Irradiation Light Irradiation Incubation->Irradiation Viability_Assay Cell Viability Assay (e.g., MTT) Irradiation->Viability_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot, Flow Cytometry) Irradiation->Mechanism_Study Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Mechanism_Study->Data_Analysis

General experimental workflow for PDI.

Conclusion

Both this compound and Rose Bengal are highly effective photosensitizers with significant potential in photodynamic inactivation. This compound stands out for its remarkably high singlet oxygen quantum yield, indicating a very efficient conversion of light energy into cytotoxic reactive oxygen species. Rose Bengal, while having a slightly lower and more variable quantum yield, is a well-established and extensively studied photosensitizer with proven efficacy against a wide range of targets.

The choice between these two photosensitizers will ultimately depend on the specific application, target organism or cell type, and the desired therapeutic window. Further direct comparative studies, particularly focusing on photobleaching rates and efficacy under identical experimental conditions, are warranted to provide a more definitive guide for their selection in clinical and research settings. This guide serves as a foundational resource to inform such decisions and to stimulate further investigation into the full potential of these potent photodynamic agents.

References

A Comparative Guide to the Structural Activity Relationship of Elsinochrome A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Elsinochrome A and its analogs, focusing on their structural modifications and the resulting impact on their biological activities. While the available literature on a wide range of synthetic this compound analogs is limited, this document summarizes the existing data, outlines key experimental protocols for their evaluation, and presents relevant biological pathways.

Introduction to this compound

This compound is a perylenequinone pigment produced by various fungi of the genus Elsinoë.[1] These compounds are known for their potent light-induced bioactivities, stemming from their highly conjugated pentacyclic core.[1][2][3] Upon exposure to light, elsinochromes can generate reactive oxygen species (ROS), making them effective photosensitizers.[1] This photodynamic activity is the basis for their role as phytotoxins and their potential application in photodynamic therapy (PDT) for cancer and as antimicrobial agents.[1][4]

Comparative Analysis of this compound and its Analogs

Currently, detailed structure-activity relationship (SAR) studies for a broad series of this compound analogs are not extensively available in the public domain. However, a notable example of a synthetic derivative is 5-(3-mercapto-1-propanesulfonic acid)-substituted this compound (MPEA). The introduction of a sulfonate group was designed to improve the physicochemical properties of the parent compound, particularly its water solubility, which is a common challenge with perylenequinones.

Below is a table summarizing the known quantitative data for this compound and its analog, MPEA.

CompoundMolecular StructureSinglet Oxygen Quantum Yield (ΦΔ)Water Solubilityn-Octanol/Water Partition Coefficient (Log P)Relative Photodynamic Activity
This compound (EA) [Image of this compound structure]0.98PoorHigh100%
MPEA [Image of MPEA structure]0.735.1 mg/mL7~60% of EA

Data sourced from a study on a novel this compound derivative.

Key Observations:

  • Solubility: The introduction of the sulfonate group in MPEA significantly enhances its water solubility compared to the parent this compound. This is a crucial improvement for potential pharmaceutical applications.

  • Photosensitizing Efficacy: While the singlet oxygen quantum yield of MPEA is slightly lower than that of this compound, it remains high, indicating that the core photosensitizing properties are largely retained.

  • Photodynamic Activity: The in-vitro photodynamic activity of MPEA is approximately 60% of that of this compound. This suggests a trade-off between improved solubility and a slight reduction in photodynamic efficacy under the tested conditions.

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of this compound analogs.

Photodynamic Activity Assessment (Cytotoxicity Assay)

The photodynamic cytotoxicity of this compound analogs can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Incubation with Photosensitizer: The culture medium is replaced with fresh medium containing various concentrations of the this compound analog. The plates are incubated for a specific period (e.g., 24 hours) in the dark to allow for cellular uptake of the compound.

  • Light Irradiation: The cells are then exposed to a light source (e.g., a lamp with a suitable filter for the absorption wavelength of the analog) for a defined period to induce phototoxicity. Control groups include cells treated with the analog but kept in the dark, and untreated cells with and without light exposure.

  • MTT Assay:

    • After irradiation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for 3-4 hours to allow for formazan crystal formation.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.[5][7]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values (the concentration of the compound that causes 50% inhibition of cell growth) are determined.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound analogs can be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[8][9][10]

Principle: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Protocol:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The this compound analog is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the analog at which no visible growth of the microorganism is observed. Growth can be assessed visually or by measuring the optical density using a microplate reader.[9]

Singlet Oxygen Quantum Yield (ΦΔ) Measurement

The efficiency of singlet oxygen generation, a key indicator of photodynamic potential, is quantified by the singlet oxygen quantum yield.[11][12][13][14]

Principle: This is often determined by a comparative method using a standard photosensitizer with a known ΦΔ and a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF). The rate of photo-bleaching of DPBF is proportional to the rate of singlet oxygen generation.[13]

Protocol:

  • Solution Preparation: Solutions of the this compound analog and a reference photosensitizer (e.g., methylene blue or rose bengal) are prepared in a suitable solvent (e.g., DMSO, ethanol). The concentrations are adjusted to have the same absorbance at the irradiation wavelength. A solution of DPBF is also prepared.

  • Irradiation: The solutions containing the photosensitizer and DPBF are irradiated with a monochromatic light source at a wavelength where both the sample and the reference absorb.

  • Monitoring DPBF Bleaching: The decrease in DPBF absorbance or fluorescence is monitored over time using a spectrophotometer or spectrofluorometer.

  • Calculation: The singlet oxygen quantum yield of the this compound analog (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)

    where ΦΔ_ref is the known quantum yield of the reference, and k_sample and k_ref are the rate constants of DPBF bleaching in the presence of the sample and the reference, respectively.

Visualizations

Signaling Pathway of Photodynamic Therapy

PDT_Pathway cluster_0 Cellular Environment PS_uptake Photosensitizer (PS) Uptake PS_localization Subcellular Localization PS_uptake->PS_localization PS_excited Excited PS PS_localization->PS_excited Light Absorption Light Light Activation ROS Reactive Oxygen Species (ROS) (e.g., 1O2) PS_excited->ROS Energy Transfer O2 Molecular Oxygen (3O2) Cellular_Damage Oxidative Damage to Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis

Caption: Signaling pathway of photodynamic therapy.

Experimental Workflow for Photodynamic Activity Assessment

PDT_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation_PS Incubate with This compound Analog Cell_Seeding->Incubation_PS Irradiation Irradiate with Light (PDT Group) Incubation_PS->Irradiation Dark_Control Keep in Dark (Dark Toxicity Control) Incubation_PS->Dark_Control MTT_Assay Perform MTT Assay Irradiation->MTT_Assay Dark_Control->MTT_Assay Data_Analysis Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for photodynamic activity.

Logical Relationship of SAR for this compound Analogs

SAR_Logic EA_Core This compound Perylenequinone Core Side_Chain_Mod Side Chain Modification EA_Core->Side_Chain_Mod Physicochemical_Props Altered Physicochemical Properties Side_Chain_Mod->Physicochemical_Props Solubility Solubility Physicochemical_Props->Solubility Lipophilicity Lipophilicity Physicochemical_Props->Lipophilicity Biological_Activity Changes in Biological Activity Physicochemical_Props->Biological_Activity PDT Photodynamic Therapy Biological_Activity->PDT Antimicrobial Antimicrobial Biological_Activity->Antimicrobial Anticancer Anticancer Biological_Activity->Anticancer

Caption: Logical relationship of SAR for this compound.

References

Assessing the Genotoxicity of Elsinochrome A in Comparison to Other Photosensitizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the genotoxicity of Elsinochrome A, a member of the perylenequinone class of photosensitizers, against other commonly used photosensitizing agents in photodynamic therapy (PDT). This document is intended for researchers, scientists, and drug development professionals interested in the DNA-damaging potential of these compounds.

Executive Summary

Photodynamic therapy is a promising treatment modality that utilizes photosensitizers and light to induce localized cytotoxicity. While effective, the potential for genotoxicity is a critical consideration in the development and application of new photosensitizing agents. This compound, a natural pigment produced by certain fungi, has demonstrated potent photosensitizing capabilities. Its mechanism of action, like many other photosensitizers, involves the generation of reactive oxygen species (ROS) upon photoactivation, which can lead to cellular damage, including DNA lesions.[1][2][3] This guide synthesizes available data on the genotoxicity of this compound, using its well-studied structural analog cercosporin as a proxy, and compares it with other major classes of photosensitizers, including porphyrins, chlorins, and phthalocyanines.

Comparative Analysis of Genotoxicity

The genotoxic potential of a photosensitizer is its ability to cause damage to the genetic material of a cell. This damage can manifest as single- or double-strand DNA breaks, chromosomal aberrations, or the formation of micronuclei. The primary mechanism of photodynamic genotoxicity is the production of ROS, particularly singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which can directly oxidize DNA bases and the sugar-phosphate backbone.[1][2]

While direct quantitative genotoxicity data from standardized assays like the Comet assay or micronucleus assay for this compound are limited in the current literature, its structural and functional similarity to cercosporin allows for a qualitative assessment. Cercosporin is known to be a potent generator of singlet oxygen and superoxide radicals, leading to widespread cellular damage, including to nucleic acids.[2]

The following tables summarize the available quantitative and qualitative data on the genotoxicity of various photosensitizers.

Table 1: Qualitative Genotoxicity Profile

Photosensitizer ClassExample Compound(s)Primary Mechanism of GenotoxicityGenotoxicity Evidence
Perylenequinones This compound, CercosporinInduction of single-strand breaks, double-strand breaks, and oxidative DNA damage via ROS (¹O₂ and O₂⁻) production.[1][2]Qualitative evidence suggests DNA damage potential due to high ROS quantum yield.[2]
Porphyrins Photofrin®, Hematoporphyrin Derivative (HpD)Induction of DNA strand breaks and alkali-labile sites.Positive in Comet and micronucleus assays.[4]
Chlorins Chlorin e6Induction of DNA damage.Positive in genotoxicity assays.
Phthalocyanines Aluminum phthalocyanine (AlPc)Induction of DNA strand breaks.Positive in Comet assay.

Table 2: Comparative Phototoxicity (IC50 Values)

PhotosensitizerCell LineIC50 (µM)Light Conditions
Cercosporin T98G (Glioblastoma)Lower susceptibility than U87 and MCF7~450 nm irradiation
Cercosporin U87 (Glioblastoma)Higher susceptibility than T98G~450 nm irradiation
Cercosporin MCF7 (Breast Adenocarcinoma)Higher susceptibility than T98G~450 nm irradiation

Experimental Protocols for Genotoxicity Assessment

Standardized assays are crucial for the consistent and reliable assessment of genotoxicity. The Comet assay (single-cell gel electrophoresis) and the in vitro micronucleus assay are two of the most widely used methods.

The Comet Assay

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Detailed Methodology:

  • Cell Preparation: Harvest and resuspend cells in phosphate-buffered saline (PBS) to a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of 1% normal melting point (NMP) agarose and allow it to solidify.

  • Embedding Cells: Mix the cell suspension with 0.7% low melting point (LMP) agarose at a 1:10 ratio (v/v) and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes.

  • Neutralization: Gently rinse the slides with a neutralization buffer (0.4 M Tris, pH 7.5).

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the percentage of DNA in the comet tail, tail length, and tail moment using specialized software.

G cluster_workflow Comet Assay Workflow A Cell Preparation & Embedding in Agarose B Lysis of Cells A->B Encapsulation C Alkaline Unwinding of DNA B->C Membrane Removal D Electrophoresis C->D Denaturation E Neutralization & Staining D->E Separation F Fluorescence Microscopy & Image Analysis E->F Visualization

Comet Assay Experimental Workflow

In Vitro Micronucleus Assay

The micronucleus assay detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone cell division.

Principle: Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis. Their presence indicates that the cell has experienced clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and expose them to the test compound for a defined period (e.g., 24 hours). Include positive and negative controls.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

  • Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and aid in chromosome spreading.

  • Fixation: Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a microscope, score a predetermined number of binucleated cells (typically 1000-2000) for the presence of micronuclei according to established criteria.

  • Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the control groups. Statistical analysis is performed to determine the significance of any observed increase.

G cluster_workflow Micronucleus Assay Workflow A Cell Treatment & Cytokinesis Block B Cell Harvesting A->B Incubation C Hypotonic Treatment B->C Centrifugation D Fixation C->D Cell Swelling E Slide Preparation & Staining D->E Preservation F Microscopic Analysis & Scoring E->F Visualization

Micronucleus Assay Experimental Workflow

Signaling Pathways in Photodynamic Genotoxicity

The DNA damage induced by photosensitizers triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

Upon light activation, photosensitizers like this compound generate high levels of intracellular ROS. These ROS can directly damage DNA, leading to the formation of lesions such as 8-oxoguanine, as well as single- and double-strand breaks. These DNA lesions are recognized by sensor proteins, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which initiate a signaling cascade.

Activated ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2. These kinases, in turn, phosphorylate and activate effector proteins that mediate cell cycle arrest, providing time for the cell to repair the damaged DNA. A key player in this process is the tumor suppressor protein p53, which can be stabilized and activated by ATM/ATR signaling. Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX).

If the DNA damage is extensive and cannot be repaired, the DDR will signal for the initiation of apoptosis, or programmed cell death, to eliminate the potentially cancerous cell.

G cluster_pathway Photodynamic Genotoxicity Signaling Pathway PS Photosensitizer (e.g., this compound) ROS Reactive Oxygen Species (ROS) PS->ROS Photoactivation Light Light Light->ROS DNA_Damage DNA Damage (SSBs, DSBs, Oxidized Bases) ROS->DNA_Damage Oxidation ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Sensing p53 p53 Activation ATM_ATR->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest DNA_Repair DNA Repair ATM_ATR->DNA_Repair p53->Cell_Cycle_Arrest p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis If damage is severe

Key Signaling Pathways in Photodynamic Genotoxicity

Conclusion

This compound, as a representative of the perylenequinone class of photosensitizers, holds promise for photodynamic therapy due to its high quantum yield of reactive oxygen species. While direct quantitative genotoxicity data is currently lacking, its mechanism of action strongly suggests a potential for inducing DNA damage. Further research employing standardized genotoxicity assays, such as the Comet and micronucleus assays, is imperative to fully characterize its safety profile. This guide provides the foundational information and experimental frameworks necessary for researchers to conduct such comparative assessments and contribute to the development of safer and more effective photodynamic therapies.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Elsinochrome A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Elsinochrome A, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This photosensitive perylenequinone, while valuable in research, is classified as a hazardous substance requiring meticulous disposal protocols.[1][2][3] Adherence to these procedures minimizes risks of exposure, contamination, and environmental harm.

Immediate Safety and Handling for Disposal

Before initiating the disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: Use in a well-ventilated area or with respiratory protection to avoid breathing dust.

  • Lab Coat: To protect from skin contact.

In the event of a spill, avoid inhalation of dust and ensure adequate ventilation. Suppress dust with a water spray jet if necessary and prevent it from entering waterways.

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant. Do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused product, contaminated gloves, weighing papers, and spill cleanup materials, must be segregated as hazardous waste.[4]

  • Collect solid waste in a designated, properly labeled, and sealed container.

  • For solutions containing this compound, use a dedicated, sealed, and clearly labeled liquid waste container.

2. Container Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[4]

  • Include the appropriate hazard pictograms as found on the SDS (e.g., harmful, irritant).

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]

  • The storage area should be cool and dry.[4]

4. Decontamination of Labware:

  • Reusable labware that has been in contact with this compound must be decontaminated.

  • Rinse the labware with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

  • Collect the solvent rinsate as hazardous liquid waste.[4]

  • After the initial solvent rinse, the labware can be washed with soap and water.[4]

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the pickup and disposal of the hazardous waste.[4]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not provided in the available resources, general guidelines for hazardous waste in a laboratory setting should be followed.

ParameterGuideline
Waste Accumulation Follow institutional and local regulations for the maximum allowable quantity of hazardous waste stored in a laboratory.
Container Fill Level Do not overfill waste containers. Leave adequate headspace to prevent spills and allow for expansion. A general rule is to fill containers to no more than 80% capacity.
Empty Container Rinsing For containers that held this compound, the first rinse with a solvent should be collected and disposed of as hazardous waste.[5]

Experimental Protocol: Spill Decontamination

In the event of a small spill of solid this compound, the following protocol should be followed:

  • Restrict Access: Cordon off the affected area to prevent the spread of the chemical.

  • Wear Appropriate PPE: Ensure you are wearing gloves, eye protection, a lab coat, and respiratory protection.

  • Gently Cover the Spill: Cover the spill with an absorbent material, such as a spill pillow or absorbent pad, to avoid raising dust.

  • Wet the Absorbent Material: Lightly dampen the absorbent material with water to prevent dust from becoming airborne.

  • Collect the Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), collecting the cloth as hazardous waste. Follow with a soap and water wash.

  • Dispose of all Materials: All materials used for cleanup must be disposed of as hazardous waste.

  • Wash Hands Thoroughly: Wash hands with soap and water after the cleanup is complete.

This compound Disposal Workflow

This compound Disposal Workflow A Identify this compound Waste B Segregate as Hazardous Waste A->B E Decontaminate Labware (Collect Rinsate) A->E C Collect in Labeled Container B->C D Store in Designated Area C->D F Contact EHS for Disposal D->F E->C G Professional Waste Disposal F->G

Caption: A logical workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Elsinochrome A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Elsinochrome A, a phytotoxin under investigation by researchers, scientists, and drug development professionals. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a precautionary approach based on identified potential hazards is mandated.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is a minimum requirement and may be supplemented by a site-specific risk assessment.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile or neoprene, disposablePrevents skin contact. Should be inspected before use and disposed of as hazardous waste.
Body Protection Laboratory CoatStandard, fully buttonedProtects against minor splashes and dust.
Chemical-Resistant ApronPolyethylene or similarRecommended when handling larger quantities or when there is a significant risk of splashing.
Eye Protection Safety GogglesChemical splash gogglesProtects eyes from dust and splashes.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRequired when handling the powder form outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan for Handling this compound

A systematic approach is essential to minimize exposure and ensure safety. The following step-by-step procedures must be followed.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and dark place, away from incompatible materials. As it is a photosensitive compound, storage in an amber vial or a container wrapped in aluminum foil is required.[1]

  • The storage area should be clearly labeled with "Hazardous Chemical" and "Photosensitive" warnings.

2. Handling and Use:

  • All handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Use dedicated spatulas and weighing boats for measuring the powder.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers of this compound, both solid and in solution, closed and protected from light when not in use.[1]

3. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • For small powder spills, gently cover with a damp paper towel to avoid generating dust and then wipe up.[2]

  • For liquid spills, use an inert absorbent material to contain the spill.

  • All cleanup materials must be placed in a sealed, labeled container for hazardous waste disposal.[3][4]

  • Decontaminate the spill area with a suitable laboratory disinfectant, followed by a thorough wash with soap and water.

Immediate First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.

  • The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Toxic, Irritant).

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6][7][8][9]

Procedural Workflow for Handling this compound

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

ElsinochromeA_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment & Disposal Receive Receive & Inspect Store Store in Cool, Dark, Dry Place Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Waste_Collection Collect Hazardous Waste Decontaminate->Waste_Collection Doff_PPE Doff & Dispose of PPE Waste_Collection->Doff_PPE Dispose Dispose via EHS Doff_PPE->Dispose Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Waste_Collection

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.